Product packaging for 4-Bromo-2-formylthiazole(Cat. No.:CAS No. 167366-05-4)

4-Bromo-2-formylthiazole

Cat. No.: B1272500
CAS No.: 167366-05-4
M. Wt: 192.04 g/mol
InChI Key: JDUXMFGFGCJNGO-UHFFFAOYSA-N
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Description

4-Bromo-2-formylthiazole is a useful research compound. Its molecular formula is C4H2BrNOS and its molecular weight is 192.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BrNOS B1272500 4-Bromo-2-formylthiazole CAS No. 167366-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-3-2-8-4(1-7)6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUXMFGFGCJNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376797
Record name 4-Bromo-2-formylthiazole
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Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167366-05-4
Record name 4-Bromo-2-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromothiazole-2-carboxaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Versatile Heterocycle: A Technical Guide to 4-Bromo-2-formylthiazole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic deployment of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Bromo-2-formylthiazole has emerged as a cornerstone intermediate, prized for its unique electronic properties and dual reactivity. The thiazole core is a privileged scaffold found in numerous FDA-approved drugs and biologically active natural products.[1][2] This guide provides an in-depth technical overview of this compound, detailing its chemical structure, properties, synthesis, and multifaceted reactivity. By elucidating the causality behind its synthetic utility and providing field-proven experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this potent synthon in their discovery programs.

Introduction: The Strategic Value of this compound

This compound (also known as 4-Bromothiazole-2-carbaldehyde) is a crystalline solid that packs two distinct and highly valuable reactive centers onto a stable, aromatic thiazole ring: an electrophilic aldehyde at the C2 position and a bromine atom at the C4 position, which serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

The inherent reactivity profile is a direct consequence of the thiazole's electronic structure. The electron-withdrawing nature of the nitrogen atom renders the C2 proton acidic and susceptible to deprotonation, making the C2 position a prime site for introducing an electrophilic formyl group. Conversely, the electron density is highest at the C5 position, making it the primary site for electrophilic aromatic substitution, while the C4 position is strategically suited for halogenation, setting the stage for subsequent functionalization.[3] This orthogonal reactivity allows for sequential, controlled modifications, making it a powerful tool for building molecular diversity. Its utility is demonstrated in the synthesis of pharmaceuticals targeting infectious diseases and cancer, as well as in the development of novel polymers and coatings.[3]

Core Structural and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for rapid reference.

PropertyValueReference(s)
CAS Number 167366-05-4[4]
Molecular Formula C₄H₂BrNOS[4]
Molecular Weight 192.03 g/mol [4]
Appearance Pale-yellow to yellow solid/powder[5]
Melting Point 66-70 °C
SMILES O=Cc1nc(Br)cs1[6]
InChI Key JDUXMFGFGCJNGO-UHFFFAOYSA-N

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of starting materials are the bedrock of any successful research campaign. This section provides a validated protocol for the preparation of this compound and outlines the expected spectroscopic data for its characterization.

Recommended Synthesis Protocol

The most direct and widely employed synthesis of this compound proceeds from the commercially available 2,4-dibromothiazole. The strategy hinges on the greater reactivity of the C2-position towards metal-halogen exchange. By treating 2,4-dibromothiazole with an organolithium reagent at low temperature, a selective lithium-for-bromine exchange occurs at the C2 position. The resulting 2-lithio-4-bromothiazole intermediate is then quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dibromothiazole

  • Anhydrous Diethyl Ether (Et₂O)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4-dibromothiazole (1.0 eq). Dissolve the starting material in anhydrous diethyl ether (approx. 0.1 M concentration).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Intermediate Formation: Stir the resulting mixture at -78 °C for 30-45 minutes. The reaction progress can be monitored by TLC (staining with KMnO₄) by quenching a small aliquot with methanol.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C before quenching by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a yellow solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of NMR, IR, and mass spectrometry.

  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to be simple, showing two singlets in the aromatic and aldehyde regions.

    • δ ~9.90 ppm (s, 1H, -CHO)

    • δ ~7.85 ppm (s, 1H, H-5 of thiazole ring)

  • ¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will show four distinct signals corresponding to the four carbons in the molecule.

    • δ ~183 ppm (C=O, aldehyde)

    • δ ~165 ppm (C-2, thiazole)

    • δ ~130 ppm (C-5, thiazole)

    • δ ~125 ppm (C-4, thiazole, bearing Br)

  • FTIR (ATR): The infrared spectrum provides key information about the functional groups present.

    • ~3100 cm⁻¹ (C-H stretch, aromatic)

    • ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde)

    • ~1690 cm⁻¹ (C=O stretch, aldehyde, strong)

    • ~1500-1450 cm⁻¹ (C=C and C=N stretches, thiazole ring)

  • Mass Spectrometry (EI): Mass spectral analysis will confirm the molecular weight and show a characteristic isotopic pattern for the presence of one bromine atom.

    • M⁺ peaks at m/z ~191 and ~193 in an approximate 1:1 ratio.

The Chemistry of a Dual-Handle Synthon

The synthetic power of this compound lies in the ability to selectively address its two functional groups. The aldehyde is a classic electrophile for C-C bond formation, while the C-Br bond is a substrate for cross-coupling. This allows for a modular and divergent approach to complex targets.

Caption: Core reactivity pathways of this compound.

Reactions at the Aldehyde (C2 Position)

The electron-deficient C2 position, further activated by the formyl group, makes the aldehyde a potent electrophile.

The HWE reaction is a superior alternative to the classical Wittig reaction for generating α,β-unsaturated esters, offering excellent E-selectivity and a simpler workup due to the water-soluble phosphate byproduct.[7][8] This reaction is critical for extending the carbon chain at the C2 position.

Experimental Protocol: HWE reaction with Triethyl Phosphonoacetate

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Ylide Generation: To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under nitrogen, add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until gas evolution ceases.

  • Aldehyde Addition: Cool the resulting clear solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography to yield the (E)-ethyl 3-(4-bromothiazol-2-yl)acrylate.

Reductive amination is a robust and highly efficient method for forming C-N bonds, converting the aldehyde into a diverse range of secondary or tertiary amines.[9] This one-pot procedure is invaluable in drug discovery for installing amine functionalities, which are crucial for modulating solubility and engaging in hydrogen bonding with biological targets.

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Procedure:

  • Imine Formation: Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in DCM. Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add NaBH(OAc)₃ portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction: Continue stirring at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting aldehyde.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to obtain the desired secondary amine product.

Reactions at the Bromine (C4 Position)

The bromine atom at the C4 position is a versatile linchpin for building molecular complexity through palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, and vinyl groups, which are fundamental components of many kinase inhibitors and other advanced materials.[10][11]

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the 4-aryl-2-formylthiazole product.

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a strategic platform for the rapid and divergent synthesis of complex, high-value molecules. Its well-defined and orthogonal reactivity at the C2 and C4 positions provides chemists with a reliable and powerful tool for library synthesis and lead optimization in drug discovery, particularly in the development of kinase inhibitors. The protocols outlined in this guide represent robust, field-tested methodologies that can be readily adapted to a wide range of substrates. As the demand for novel heterocyclic scaffolds continues to grow, the importance of versatile building blocks like this compound will only increase, solidifying its role as an indispensable component in the modern synthetic chemist's toolbox.

References

An In-depth Technical Guide to 4-Bromo-2-formylthiazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 4-Bromo-2-formylthiazole in Medicinal Chemistry

This compound (CAS No. 167366-05-4) is a pivotal heterocyclic building block in the landscape of modern organic synthesis and drug discovery.[1][2] Its unique trifunctional nature—a nucleophilic thiazole ring, a reactive aldehyde, and a versatile bromine handle—offers a powerful platform for the construction of complex molecular architectures.[1] The thiazole core is a privileged scaffold, present in a multitude of natural products and FDA-approved drugs, prized for its ability to engage in a wide range of biological interactions.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this valuable synthetic intermediate. We will delve into not just the "what" and "how," but the critical "why" behind the experimental choices, offering field-proven insights to empower your research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application. This compound is typically a colorless to light yellow solid, sparingly soluble in water but soluble in common organic solvents.[1]

PropertyValueSource
CAS Number 167366-05-4[5]
Molecular Formula C₄H₂BrNOS[5][6]
Molecular Weight 192.03 g/mol [6][7]
Appearance Colorless to light yellow solid[1]
Melting Point 66-70 °C[7]
SMILES O=CC1=NC(Br)=CS1[5]
InChI Key JDUXMFGFGCJNGO-UHFFFAOYSA-N[7]

While a specific, publicly available peer-reviewed spectrum for this compound is not readily found, its expected NMR and IR characteristics can be accurately predicted based on the analysis of its constituent functional groups and related bromothiazole structures.[8]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would be characterized by two singlets in the aromatic region. The aldehydic proton (CHO) would appear significantly downfield, typically in the range of δ 9.8-10.2 ppm. The thiazole ring proton (at the C5 position) would resonate further upfield, likely between δ 7.5-8.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be the most deshielded, appearing around δ 180-190 ppm. The carbons of the thiazole ring would be found in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine atom (C4) and the carbon adjacent to the aldehyde (C2) showing distinct chemical shifts.

  • IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch from the aldehyde group around 1680-1700 cm⁻¹, C-H stretching of the aromatic ring and aldehyde, and C=N and C-S stretching frequencies characteristic of the thiazole ring.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is most effectively achieved through a two-step process starting from a readily available thiazole precursor. The strategic choice of this pathway is dictated by the electronic nature of the thiazole ring and the directing effects of its substituents. A plausible and efficient synthetic route involves the bromination of 2-formylthiazole or, more strategically, the formylation of 4-bromothiazole. The latter is often preferred to avoid potential side reactions associated with the aldehyde group during bromination.

Recommended Synthetic Pathway: Vilsmeier-Haack Formylation of 4-Bromothiazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][9][10][11] The thiazole ring, while less reactive than pyrrole or furan, is sufficiently electron-rich to undergo this transformation.[10]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10][11] This electrophilic species is then attacked by the electron-rich thiazole ring.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Bromothiazole 4-Bromothiazole Intermediate Iminium Intermediate Bromothiazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup

Caption: Vilsmeier-Haack formylation workflow.

Step-by-Step Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (1.2 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) dropwise to the cooled POCl₃, maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 4-bromothiazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate. The product will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous conditions are crucial during its formation and the subsequent formylation step to prevent decomposition of the reagent and ensure high yields.

  • Temperature Control: The initial reaction between DMF and POCl₃ is exothermic. Cooling is necessary to control the reaction rate and prevent the formation of byproducts. The subsequent heating provides the necessary activation energy for the electrophilic attack of the less reactive 4-bromothiazole.

  • Aqueous Work-up: The intermediate iminium salt is hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The bromine atom at the 4-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the aldehyde at the 2-position can undergo various nucleophilic additions, reductions, and condensations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the thiazole ring serves as an excellent handle for the introduction of carbon-carbon and carbon-heteroatom bonds. This is particularly valuable in library synthesis for structure-activity relationship (SAR) studies.

1. Suzuki-Miyaura Coupling:

The Suzuki coupling is a robust method for forming carbon-carbon bonds between the bromothiazole and various boronic acids or esters.[12][13][14][15] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[16][17][18]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions BromoThiazole This compound CoupledProduct 4-Aryl-2-formylthiazole BromoThiazole->CoupledProduct BoronicAcid R-B(OH)₂ BoronicAcid->CoupledProduct Pd_Catalyst Pd(0) Catalyst Base Base (e.g., K₂CO₃)

Caption: Generalized Suzuki-Miyaura coupling workflow.

2. Sonogashira Coupling:

The Sonogashira coupling enables the introduction of alkyne moieties by reacting the bromothiazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][2][19][20][21] The resulting alkynylthiazoles are versatile intermediates for further transformations, including the synthesis of extended π-systems for materials science applications or as precursors for other heterocycles.

3. Heck Coupling:

The Heck reaction facilitates the coupling of the bromothiazole with alkenes to form substituted vinylthiazoles.[22][23][24][25][26] This reaction is highly valuable for the synthesis of stilbene-like structures and other conjugated systems.

Reactions of the Formyl Group

The aldehyde functionality at the 2-position is a gateway to a diverse range of chemical transformations.

  • Reductive Amination: The formyl group can be converted to an aminomethyl group via reductive amination, providing a means to introduce basic side chains, which are often crucial for improving the pharmacokinetic properties of drug candidates.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, offering another route to vinylthiazole derivatives.

  • Condensation Reactions: The aldehyde can readily undergo condensation with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to form hydrazones, oximes, and Knoevenagel condensation products, respectively. These reactions are fundamental in the construction of more complex heterocyclic systems.

Case Study: Application in the Synthesis of Bioactive Molecules

The strategic use of this compound is exemplified in the synthesis of various classes of bioactive compounds, including protein kinase inhibitors.[3][18] For instance, the thiazole core is a key feature in many inhibitors of kinases such as CK2 and GSK3β.[16]

Hypothetical Synthetic Route to a Kinase Inhibitor Scaffold:

  • Suzuki Coupling: this compound is coupled with a substituted arylboronic acid (e.g., a pyridineboronic acid derivative) to install a key pharmacophoric element.

  • Reductive Amination: The resulting 4-aryl-2-formylthiazole is then subjected to reductive amination with a desired amine to introduce a side chain that can interact with the solvent-exposed region of the kinase active site.

This modular approach allows for the rapid generation of a library of analogs for SAR exploration, a cornerstone of modern drug discovery.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[27] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex organic molecules. Its orthogonal reactivity allows for the selective functionalization at both the bromine and aldehyde positions, making it an ideal starting material for the construction of diverse compound libraries. A deep understanding of its synthesis, reactivity, and strategic application, as outlined in this guide, will empower researchers to leverage the full potential of this important synthetic intermediate in their drug discovery and materials science programs.

References

Introduction: The Strategic Importance of 4-Bromothiazole-2-carbaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 4-Bromothiazole-2-carbaldehyde

4-Bromothiazole-2-carbaldehyde is a heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research.[1] Its structure, featuring a reactive aldehyde group and a bromine-substituted thiazole ring, makes it a versatile synthetic building block.[1] The thiazole moiety is a known pharmacophore present in numerous approved drugs, while the bromo- and aldehyde- functionalities serve as handles for a wide array of chemical transformations, including nucleophilic additions, cross-coupling reactions, and cycloadditions.[1][2] Understanding the fundamental physical properties of this reagent is not merely an academic exercise; it is the cornerstone of its effective and safe utilization in the laboratory, ensuring reproducibility in synthetic protocols and reliability in drug discovery workflows.[1] This guide provides an in-depth analysis of these properties, grounded in established analytical techniques and field-proven insights.

Core Physicochemical Characteristics

A precise understanding of a compound's fundamental properties is critical for its handling, reaction setup, and purification. The data below has been consolidated from various authoritative sources to provide a reliable reference profile for 4-Bromothiazole-2-carbaldehyde.

PropertyValueSource(s)
CAS Number 167366-05-4[1][3][4][5]
Molecular Formula C₄H₂BrNOS[1][4][5]
Molecular Weight 192.03 g/mol [3][4][5]
Appearance Yellow solid / powder[1]
Melting Point 66-70 °C
Purity ≥96%[5]
Storage Conditions Store at 0-8 °C[1][6]
SMILES String Brc1csc(C=O)n1[5]
InChI Key JDUXMFGFGCJNGO-UHFFFAOYSA-N[5]

Experimental Determination of Key Physical Properties

The validation of a chemical reagent's identity and purity is a primary task in any research setting. The following sections detail the methodologies for confirming the properties of 4-Bromothiazole-2-carbaldehyde, explaining the scientific rationale behind each protocol.

Melting Point Determination: A Primary Indicator of Purity

The melting point is a robust and quickly measured physical constant that provides a strong indication of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (less than 2 °C). Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the melting range. The reported range of 66-70 °C for this compound is characteristic of a high-purity solid reagent.

  • Sample Preparation: Finely crush a small amount of the yellow solid on a watch glass using a spatula to ensure uniform heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high) into the bottom. Invert the tube and tap it gently on a hard surface to ensure the sample is densely packed at the sealed end.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Measurement: Heat the block rapidly to about 10-15 °C below the expected melting point (i.e., ~55 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: A sharp range within the 66-70 °C window confirms the sample's purity. A broad or depressed range suggests the presence of impurities or solvent residue.

cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis P1 Crush Sample P2 Pack Capillary Tube P1->P2 M1 Insert into Apparatus P2->M1 M2 Rapid Heat to ~55°C M1->M2 M3 Slow Heat (1-2°C/min) M2->M3 M4 Record T1 (First Drop) M3->M4 M5 Record T2 (Fully Liquid) M4->M5 A1 Calculate Range (T2-T1) M5->A1 A2 Compare to Reference (66-70°C) A1->A2

Caption: Workflow for Melting Point Determination.

Spectroscopic Identity Confirmation

Spectroscopy provides an unambiguous "fingerprint" of a molecule's structure. For a compound like 4-Bromothiazole-2-carbaldehyde, a combination of NMR, IR, and Mass Spectrometry is used to confirm its identity beyond any doubt.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic/heteroaromatic region. One signal will be a singlet for the proton on the thiazole ring (C5-H), and the other will be a singlet for the aldehyde proton (-CHO). The aldehyde proton is highly deshielded and will appear significantly downfield, typically in the range of δ 9.5-10.5 ppm. The thiazole proton's chemical shift will be influenced by the bromine atom and the aldehyde group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the four unique carbon atoms in the molecule. Key signals include the aldehyde carbonyl carbon (typically δ 180-190 ppm) and the two carbons of the thiazole ring.

IR spectroscopy is exceptionally useful for identifying key functional groups. The IR spectrum of 4-Bromothiazole-2-carbaldehyde will be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found between 1680-1710 cm⁻¹. Other important signals include C-H stretching from the aldehyde and the thiazole ring (around 2720-2820 cm⁻¹ and 3000-3100 cm⁻¹, respectively) and C=N and C=C stretching vibrations from the thiazole ring (in the 1400-1600 cm⁻¹ region).

Mass spectrometry confirms the molecular weight of the compound. For 4-Bromothiazole-2-carbaldehyde (MW 192.03), the mass spectrum will show a molecular ion peak (M⁺). A critical validation feature is the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (at m/z ≈ 191) and another for the molecule containing ⁸¹Br (at m/z ≈ 193). This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.

cluster_techniques Spectroscopic Techniques cluster_data Expected Data & Validation Sample 4-Bromothiazole-2-carbaldehyde Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Confirms: - Aldehyde Proton - Thiazole Proton - Carbon Skeleton NMR->NMR_Data IR_Data Confirms: - C=O Stretch (~1700 cm⁻¹) - Ring Vibrations IR->IR_Data MS_Data Confirms: - Molecular Weight (192.03) - Bromine Isotope Pattern (M/M+2) MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for spectroscopic confirmation.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. 4-Bromothiazole-2-carbaldehyde is classified with specific hazards that necessitate careful handling procedures.

Hazard Profile:

  • GHS Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard).

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H319: Causes serious eye irritation.[3]

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[3]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder.

  • Personal Protective Equipment (PPE): Standard PPE is required. This includes a lab coat, nitrile gloves, and chemical safety goggles.[3] A face shield should be used if there is a risk of splashing.

  • Dispensing: When weighing and dispensing the solid, do so carefully to minimize the creation of airborne dust. Use a spatula and weigh onto a tared weigh paper or directly into the reaction vessel inside the fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C (refrigerated) to maintain its stability and prevent degradation over time.[1]

  • Disposal: Dispose of unused material and its container in accordance with local, regional, and national hazardous waste regulations.

Conclusion

4-Bromothiazole-2-carbaldehyde is a valuable reagent whose effective use is predicated on a thorough understanding of its physical properties. Its identity as a yellow solid with a distinct melting point of 66-70 °C serves as a primary quality control check. Spectroscopic analysis via NMR, IR, and Mass Spectrometry provides an unassailable confirmation of its molecular structure, with the bromine isotopic pattern in MS being a particularly definitive feature. Adherence to strict safety and storage protocols ensures not only the integrity of the compound but also the safety of the research professionals who handle it. This guide provides the foundational knowledge and validated protocols necessary for the confident and successful application of 4-Bromothiazole-2-carbaldehyde in pioneering research and development endeavors.

References

A Technical Guide to the Solubility of 4-Bromo-2-formylthiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Part 1: Physicochemical Profile of 4-Bromo-2-formylthiazole

A molecule's structure is the primary determinant of its solubility. The principle of "similia similibus solvuntur" or "like dissolves like" is our guiding axiom.[1] Let's dissect the structure of this compound to predict its behavior.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

A summary of the known properties of this compound is essential for our analysis.

PropertyValueSource
CAS Number 167366-05-4[2][3][4]
Molecular Formula C₄H₂BrNOS[2][3]
Molecular Weight ~192.03 g/mol [2][3]
Appearance Pale-yellow to yellow-brown solid/powder[2][3]
Melting Point 66-70 °C[3]
Topological Polar Surface Area (TPSA) 58.2 Ų[2]
Predicted pKa -2.33 ± 0.10[2]
Water Solubility Sparingly soluble[2]

Analysis of Structural Features and Their Impact on Solubility:

  • The Thiazole Ring : The thiazole ring is aromatic and contains both a nitrogen and a sulfur atom.[5] This heterocyclic system imparts a degree of polarity. The lone pairs on the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

  • The Formyl Group (-CHO) : The aldehyde group is highly polar due to the electronegative oxygen atom. This group is a strong hydrogen bond acceptor. Its presence significantly increases the molecule's overall polarity compared to a simple bromo-thiazole.

  • The Bromo Group (-Br) : The bromine atom is electronegative but also large and polarizable. It contributes to the overall molecular weight and van der Waals forces, but only modestly to polarity.

  • Hydrogen Bonding : The molecule lacks acidic protons and therefore cannot act as a hydrogen bond donor. However, the nitrogen of the thiazole ring and the oxygen of the formyl group are effective hydrogen bond acceptors.[2]

Conclusion of Physicochemical Analysis: this compound is a moderately polar molecule. Its solubility will be governed by a balance between the polar thiazole and formyl moieties and the less polar C-H and C-Br bonds. The "sparingly soluble" nature in water is expected, as the molecule lacks hydrogen bond donating capabilities to fully integrate into water's extensive hydrogen-bonding network.[2]

Part 2: Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents. This serves as a starting point for experimental verification.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to Moderate These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute. The alkyl chains are short, maintaining high polarity. General thiazole chemistry supports solubility in alcohols.[6]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)High These solvents have high dipole moments and can effectively solvate the polar regions of the molecule through dipole-dipole interactions. DMF and DMSO are particularly powerful solvents for a wide range of organic compounds. Thiazole derivatives have been noted to be soluble in acetone.[6]
Halogenated Dichloromethane (DCM), ChloroformHigh to Moderate These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds. Chloroform is a known solvent for some thiazole derivatives.[6] Their ability to engage in weak hydrogen bonding and dipole interactions makes them suitable.
Ethers Diethyl EtherModerate to Low While polar, diethyl ether is less so than ketones or alcohols and is not a hydrogen bond donor. General information suggests thiazole is soluble in ether.[6] However, the increased polarity from the formyl group might require a more polar solvent for high solubility.
Aromatic Toluene, BenzeneModerate to Low These nonpolar solvents primarily interact through van der Waals forces and pi-stacking with the aromatic thiazole ring. While some thiazoles are soluble in benzene,[6] the polar formyl group will likely limit solubility.
Nonpolar Aliphatic Hexanes, HeptaneVery Low / Insoluble These solvents lack any significant polarity and cannot effectively solvate the polar functional groups of the molecule. The principle of "like dissolves like" strongly suggests poor solubility.

Part 3: Experimental Protocol for Solubility Determination

Trustworthy data is generated through robust experimental design. The following protocols provide a self-validating system for determining both qualitative and quantitative solubility.

Workflow for Solubility Assessment

The overall process follows a logical progression from qualitative screening to quantitative measurement.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol: Qualitative & Semi-Quantitative Method

This method is rapid and ideal for screening a range of solvents.[6][7][8]

Objective: To quickly classify the solubility of this compound as 'Freely Soluble' (>100 mg/mL), 'Soluble' (10-100 mg/mL), 'Sparingly Soluble' (1-10 mg/mL), or 'Insoluble' (<1 mg/mL).

Materials:

  • This compound

  • Set of organic solvents (e.g., Methanol, Acetone, DCM, Toluene, Hexane)

  • Calibrated positive displacement pipettes

  • 2 mL glass vials with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh 10 mg (± 0.2 mg) of this compound into a clean, dry 2 mL glass vial.

  • Initial Solvent Addition: Add 0.1 mL (100 µL) of the selected solvent to the vial. This creates an initial test concentration of 100 mg/mL.

  • Agitation: Cap the vial and vortex vigorously for 1-2 minutes at room temperature.

  • Observation 1: Visually inspect the solution against a dark background.

    • Result: If the solid completely dissolves, the compound is Freely Soluble in that solvent. The experiment for this solvent is complete.

  • Incremental Solvent Addition: If undissolved solid remains, add another 0.4 mL of solvent (for a total of 0.5 mL). This brings the concentration to 20 mg/mL. Vortex for 1-2 minutes.

  • Observation 2: Visually inspect the solution.

    • Result: If the solid completely dissolves, the compound is Soluble .

  • Final Dilution: If undissolved solid still remains, continue to add solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 10 mL.

    • Result: Note the volume at which dissolution occurs. If it dissolves between 1 mL and 10 mL, it is Sparingly Soluble . If solid remains after 10 mL, it is considered Insoluble for practical purposes.

Step-by-Step Protocol: Quantitative Gravimetric Method

This method provides precise solubility data (e.g., in mg/mL or mol/L).

Objective: To determine the exact saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • All materials from the qualitative method

  • Temperature-controlled shaker or stirring plate

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Glass syringes

  • Vacuum evaporator (e.g., rotary evaporator or centrifugal evaporator)

Procedure:

  • Prepare a Slurry: Add an excess amount of this compound to a known volume of the solvent in a sealed vial (e.g., 50 mg in 2 mL of solvent). The presence of undissolved solid is crucial.

  • Equilibration: Place the vial in a temperature-controlled shaker (e.g., at 25 °C) and agitate for at least 24 hours. This ensures the solution reaches equilibrium saturation.

  • Sample Collection: After equilibration, allow the solid to settle. Carefully draw the supernatant (the clear liquid portion) into a glass syringe.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense a precise volume (e.g., 1.00 mL) of the clear, particle-free filtrate into a pre-weighed (tared) vial. This step is critical to remove any microscopic solid particles.

  • Solvent Evaporation: Remove the solvent from the tared vial under vacuum until a constant weight of the dried solid is achieved.

  • Final Weighing: Accurately weigh the vial containing the dried solute.

  • Calculation:

    • Mass of solute (mg) = (Weight of vial + dried solute) - (Weight of empty vial)

    • Solubility (mg/mL) = Mass of solute (mg) / Volume of filtrate (mL)

References

Spectroscopic Characterization of 4-Bromo-2-formylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure and Properties

4-Bromo-2-formylthiazole, with the CAS number 167366-05-4, is a yellow solid with a molecular formula of C₄H₂BrNOS and a molecular weight of 192.03 g/mol .[3] Its structure consists of a thiazole ring substituted with a bromine atom at the 4-position and a formyl (aldehyde) group at the 2-position.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz NMR spectrometer at room temperature. Data would be processed with a Fourier transform and baseline correction.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9 - 10.1Singlet1HAldehyde proton (-CHO)
~8.0 - 8.2Singlet1HThiazole proton (H-5)

Interpretation and Causality:

The ¹H NMR spectrum is predicted to be simple, showing two singlets in the downfield region.

  • Aldehyde Proton (~9.9 - 10.1 ppm): The proton of the formyl group is expected to appear at a very high chemical shift due to the strong deshielding effect of the adjacent carbonyl group and the aromatic thiazole ring. Its singlet multiplicity arises from the absence of neighboring protons.

  • Thiazole Proton (~8.0 - 8.2 ppm): The single proton on the thiazole ring (at the 5-position) is also significantly deshielded by the electronegative sulfur and nitrogen atoms within the aromatic ring, as well as the electron-withdrawing effects of the bromo and formyl substituents. This is consistent with the chemical shifts observed for protons on other substituted thiazole rings.[4] The lack of adjacent protons results in a singlet.

¹³C NMR Spectroscopy

Experimental Protocol:

A more concentrated sample (20-30 mg) in CDCl₃ with TMS would be used for ¹³C NMR analysis on a 100 MHz spectrometer. A proton-decoupled spectrum would be acquired to provide single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~180 - 185Aldehyde carbonyl (C=O)
~155 - 160Thiazole C2
~130 - 135Thiazole C5
~120 - 125Thiazole C4 (C-Br)

Interpretation and Causality:

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four carbon atoms in the molecule.

  • Aldehyde Carbonyl (~180 - 185 ppm): The carbonyl carbon of the aldehyde is expected to have the highest chemical shift, a characteristic feature of this functional group.[5]

  • Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by their position relative to the heteroatoms and substituents.

    • C2 (~155 - 160 ppm): This carbon is bonded to both the nitrogen and the electron-withdrawing formyl group, leading to a significant downfield shift.

    • C5 (~130 - 135 ppm): This carbon is adjacent to the sulfur atom and bears the only proton on the ring.

    • C4 (~120 - 125 ppm): The carbon atom bearing the bromine atom is expected to appear at a lower chemical shift compared to the other ring carbons, a typical effect of bromine substitution on an aromatic ring.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum would be obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded from 4000 to 400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2850 and ~2750Medium, sharpAldehyde C-H stretch
~1700 - 1720Strong, sharpAldehyde C=O stretch
~1500 - 1600MediumC=N and C=C stretching (thiazole ring)
~1100 - 1200MediumThiazole ring vibrations
~600 - 700Medium-StrongC-Br stretch

Interpretation and Causality:

The IR spectrum provides key information about the functional groups present in the molecule.

  • Aldehyde Group: The presence of the aldehyde is strongly indicated by two characteristic absorptions: the C=O stretch, which is typically a strong, sharp band around 1700-1720 cm⁻¹, and the two weaker C-H stretching bands around 2850 and 2750 cm⁻¹.[6]

  • Thiazole Ring: The aromatic thiazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. Other ring-related vibrations are expected at lower wavenumbers.[7]

  • Carbon-Bromine Bond: The C-Br stretching vibration is anticipated to appear in the fingerprint region, typically between 600 and 700 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data would be acquired using an electron ionization (EI) source coupled to a quadrupole mass analyzer. The sample would be introduced via a direct insertion probe or gas chromatography. The electron energy would be set to 70 eV.

Predicted Mass Spectrum Data:

m/zRelative IntensityAssignment
191/193High[M]⁺ (Molecular ion)
162/164Medium[M-CHO]⁺
112Medium[M-Br]⁺
82Low[C₂H₂NS]⁺

Interpretation and Causality:

  • Molecular Ion: The mass spectrum should show a prominent molecular ion peak [M]⁺. Due to the presence of a bromine atom, this peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 191 and 193, respectively.

  • Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to proceed through several key pathways.

Predicted Mass Spectrometry Fragmentation of this compound

M [M]⁺ m/z = 191/193 M_minus_CHO [M-CHO]⁺ m/z = 162/164 M->M_minus_CHO - CHO M_minus_Br [M-Br]⁺ m/z = 112 M->M_minus_Br - Br Fragment1 [C₂H₂NS]⁺ m/z = 82 M_minus_CHO->Fragment1 - Br

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound based on established principles and comparative analysis with related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known molecular structure and provide a comprehensive set of benchmarks for the identification and characterization of this important synthetic intermediate. Researchers working with this compound can use this guide to anticipate spectral features and to aid in the interpretation of experimentally acquired data.

References

An In-Depth Technical Guide to 4-Bromo-2-formylthiazole: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Keywords: 4-Bromo-2-formylthiazole, 4-Bromothiazole-2-carbaldehyde, CAS 167366-05-4, Heterocyclic Synthesis, Drug Development, Medicinal Chemistry, Suzuki Coupling, Reaction Mechanisms.

Abstract

This technical guide provides an in-depth analysis of this compound (also known as 4-Bromothiazole-2-carbaldehyde), a pivotal heterocyclic intermediate in the field of medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic methodology, and provide a thorough spectroscopic characterization profile essential for quality control and structural verification. The core of this guide focuses on the compound's dual reactivity, leveraging the aldehyde and bromo functionalities, which makes it an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this important building block.

Physicochemical and Structural Properties

This compound is a solid, typically appearing as a pale-yellow to yellow-brown powder at room temperature.[1][2] Its structure incorporates a thiazole ring, which is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. The presence of a bromine atom at the 4-position and a formyl (aldehyde) group at the 2-position provides two distinct and orthogonal sites for chemical modification.

PropertyValueReferences
CAS Number 167366-05-4[1][2][3]
Molecular Formula C₄H₂BrNOS[1][2]
Molecular Weight 192.03 g/mol [1][3]
Appearance Pale-yellow to yellow-brown solid/powder[1][2]
Melting Point 66-70 °C
Purity ≥96% (typical)
Solubility Sparingly soluble in water[1]
SMILES O=Cc1nc(Br)cs1[3]
InChI Key JDUXMFGFGCJNGO-UHFFFAOYSA-N

Synthesis Methodology: Formylation of 4-Bromothiazole

The synthesis of this compound is most effectively achieved through the directed formylation of a 4-bromothiazole precursor. While several methods exist for the formylation of heterocycles, a common and reliable approach involves a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) or N-formylmorpholine. This process is predicated on the generation of a highly reactive organolithium intermediate.

Causality of Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and nucleophiles that react violently with water and protic solvents. Therefore, the entire reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the reagent and ensure high yields.

  • Low Temperature (-78 °C): The lithium-halogen exchange is a very fast and exothermic reaction. Performing the reaction at low temperatures (typically with a dry ice/acetone bath) is critical to control the reaction rate, prevent side reactions such as decomposition of the organolithium intermediate, and improve the regioselectivity of the lithiation.

  • Quenching with DMF: N,N-Dimethylformamide (DMF) serves as the source of the formyl group. The nucleophilic organolithium species attacks the electrophilic carbonyl carbon of DMF. The subsequent acidic workup hydrolyzes the resulting tetrahedral intermediate to yield the final aldehyde product.

Experimental Protocol: Synthesis of this compound
  • Reactor Setup: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen. The flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum for reagent addition.

  • Initial Reagents: Add 4-bromothiazole (1 equivalent) to anhydrous tetrahydrofuran (THF) in the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the solution, again maintaining a low temperature. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Quenching: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a yellow solid.

Synthesis_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Core Reaction cluster_workup Step 3: Workup & Purification Setup Flame-dried 3-neck flask under N₂ Reagents Add 4-bromothiazole and anhydrous THF Setup->Reagents Cooling Cool to -78 °C Reagents->Cooling Lithiation Add n-BuLi dropwise Stir for 1h @ -78 °C Cooling->Lithiation Formylation Add DMF dropwise Stir for 2h @ -78 °C Lithiation->Formylation Quench Warm to 0 °C Quench with aq. NH₄Cl Formylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: This compound Purify->Product

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Validation of the synthesized product's identity and purity is paramount. The following data represents the expected spectroscopic signature of this compound.

Technique Expected Data
¹H NMR δ ~9.9-10.1 ppm (s, 1H, -CHO), δ ~8.2-8.4 ppm (s, 1H, Thiazole H-5)
¹³C NMR δ ~183-185 ppm (CHO), δ ~150-152 ppm (C2), δ ~130-132 ppm (C4), δ ~128-130 ppm (C5)
IR (Infrared) ~1690-1710 cm⁻¹ (C=O stretch, aldehyde), ~3100 cm⁻¹ (C-H stretch, aromatic)
Mass Spec (MS) M⁺ and M⁺+2 peaks in ~1:1 ratio, characteristic of a single bromine atom. Expected m/z: 191/193.

Interpretation of Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to be simple, showing two singlets in the downfield region. The most downfield proton (δ ~10 ppm) is characteristic of an aldehyde. The other singlet corresponds to the single proton on the thiazole ring at the 5-position. Its downfield shift is due to the electron-withdrawing effects of the adjacent sulfur atom and the overall aromatic system.

  • ¹³C NMR: Four distinct carbon signals are expected. The aldehyde carbon appears significantly downfield (~184 ppm). The three carbons of the thiazole ring appear in the aromatic region, with C2 (bearing the aldehyde) and C4 (bearing the bromine) being the most deshielded.

  • Mass Spectrometry: The presence of bromine is easily confirmed by the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its two distinct reactive handles, which can be addressed selectively.

  • The Aldehyde Group (C2): The formyl group is a versatile electrophile. It readily undergoes nucleophilic addition and condensation reactions. This allows for the construction of imines (via reaction with primary amines), the formation of alcohols (via reduction with agents like NaBH₄), and chain extension through Wittig-type reactions. These transformations are fundamental for elaborating the core structure into more complex pharmacophores.

  • The Bromo Group (C4): The carbon-bromine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This is the most powerful application of this building block. Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the direct formation of carbon-carbon bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups at the 4-position of the thiazole ring.[4][5]

Authoritative Insight: The strategic placement of the bromine atom makes it particularly suitable for Suzuki coupling. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters. This allows for rapid library synthesis and efficient exploration of the structure-activity relationship (SAR) around the thiazole core.

A prominent example of its use is in the synthesis of inhibitors of histone acetyltransferases (HATs), where the 4-position of the thiazole is functionalized via a Suzuki coupling reaction.[4][5]

Reactivity_Diagram cluster_main Thiazole p1 Thiazole->p1  Electrophilic Site p2 Thiazole->p2  Cross-Coupling Site Aldehyde_Rxns Aldehyde Reactivity (Condensation, Reduction, etc.) Product_A Imine/Alcohol Products Aldehyde_Rxns->Product_A  + R-NH₂ or NaBH₄ Bromo_Rxns Bromo Reactivity (Suzuki, Stille, etc.) Product_B Cross-Coupled Products (e.g., Biaryl Thiazoles) Bromo_Rxns->Product_B  + R-B(OH)₂  [Pd Catalyst] p1->Aldehyde_Rxns p2->Bromo_Rxns

Caption: Dual reactivity sites of this compound.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes serious eye irritation (H319), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If handling the powder outside of a fume hood, a dust mask or respirator (e.g., N95) is recommended.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term stability, storage at 2-8 °C under an inert atmosphere (nitrogen) is recommended. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate whose strategic design offers chemists orthogonal points for molecular elaboration. Its robust synthesis and well-defined reactivity make it an indispensable tool in the construction of compound libraries for drug discovery. The ability to perform selective modifications at both the C2 (aldehyde) and C4 (bromo) positions allows for the systematic and efficient development of novel thiazole-containing entities with potential therapeutic applications, ranging from anti-inflammatory to antimicrobial agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in research and development.

References

Harnessing the Synthetic Versatility of 4-Bromo-2-formylthiazole for the Development of Biologically Active Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a detailed exploration of the synthetic routes from 4-bromo-2-formylthiazole to key derivative classes and investigates their significant potential in anticancer, antimicrobial, and enzyme-inhibiting applications. The structure is designed to follow a logical progression from synthesis to biological evaluation, grounded in mechanistic insights and supported by established protocols.

Introduction: The Thiazole Scaffold and the Strategic Importance of this compound

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a privileged scaffold, present in a wide array of FDA-approved drugs and biologically active compounds, including vitamin B1 (thiamine). Thiazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. This broad utility has cemented the thiazole nucleus as a high-priority target in modern drug discovery programs.

Within this important class of compounds, this compound (also known as 4-bromo-1,3-thiazole-2-carboxaldehyde) emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with two key reactive sites:

  • An Aldehyde (Formyl) Group at the 2-position: This group is primed for facile condensation reactions, providing a straightforward entry into large families of derivatives, most notably Schiff bases and thiosemicarbazones.

  • A Bromo Group at the 4-position: The bromine atom acts as both an influential electronic modifier and a handle for further synthetic elaboration through cross-coupling reactions. The presence of this electron-withdrawing group can significantly impact the biological activity of the resulting derivatives.

This guide delves into the synthesis of potent biological agents starting from this versatile building block, focusing on the mechanistic rationale behind their activities and providing the technical framework for their evaluation.

Synthetic Pathways from this compound

The primary synthetic utility of the formyl group on the this compound core is its ability to undergo condensation reactions to form key pharmacologically active derivatives. The two most prominent pathways lead to the formation of Schiff bases and thiosemicarbazones.

Synthesis of Schiff Base Derivatives

Schiff bases (or azomethines) are compounds containing a carbon-nitrogen double bond (C=N). They are readily synthesized through the condensation of an aldehyde with a primary amine.[1][2] This reaction provides a modular and efficient way to generate vast chemical libraries by varying the amine component.

Protocol 2.1: General Procedure for Schiff Base Synthesis

  • Solubilization: Dissolve 1.0 equivalent of this compound in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: To this solution, add 1.0-1.1 equivalents of the desired primary amine (e.g., a substituted aniline or an aminothiazole).

  • Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction: The mixture is typically stirred at room temperature or refluxed for 2-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled. The resulting solid precipitate is collected by filtration, washed with cold solvent, and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure Schiff base derivative.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds renowned for their potent anticancer and antiviral activities. Their synthesis involves the condensation of an aldehyde with thiosemicarbazide.[3][4]

Protocol 2.2: General Procedure for Thiosemicarbazone Synthesis

  • Solubilization: Dissolve 1.0 equivalent of this compound in warm ethanol.

  • Addition of Thiosemicarbazide: Add a solution of 1.0-1.1 equivalents of thiosemicarbazide (or a substituted thiosemicarbazide) in ethanol to the aldehyde solution.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid or acetic acid.

  • Reaction: The mixture is refluxed for 1-4 hours, during which the product often precipitates.

  • Isolation: After cooling to room temperature, the solid product is isolated by vacuum filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The product is typically pure but can be further recrystallized from ethanol or a DMF-ethanol mixture if necessary.

G cluster_start Starting Material cluster_rxn Condensation Reactions cluster_products Key Derivative Classes cluster_activity Biological Activities start This compound rxn_sb Reaction with Primary Amine (R-NH2) start->rxn_sb rxn_tsc Reaction with Thiosemicarbazide start->rxn_tsc prod_sb Schiff Base Derivatives rxn_sb->prod_sb prod_tsc Thiosemicarbazone Derivatives rxn_tsc->prod_tsc act_antimicrobial Antimicrobial prod_sb->act_antimicrobial act_enzyme Enzyme Inhibition prod_sb->act_enzyme act_anticancer Anticancer prod_tsc->act_anticancer prod_tsc->act_enzyme

Synthetic workflow from this compound.

Key Biological Activities & Mechanisms of Action

Derivatives of this compound, particularly thiosemicarbazones and Schiff bases, exhibit a range of promising biological activities.

Anticancer Potential

Thiazole-based thiosemicarbazones are well-documented for their cytotoxic effects against various cancer cell lines.[5] The primary mechanism involves the induction of apoptosis (programmed cell death), often through DNA fragmentation and cell cycle arrest.[3]

Mechanism Insight: Apoptosis Induction The anticancer activity of these compounds is often linked to their ability to chelate essential metal ions within cancer cells, disrupting metabolic processes.[6] This disruption can trigger the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization, release of cytochrome c, and activation of caspase cascades, ultimately leading to cell death.[3]

Table 1: Cytotoxic Activity of Representative Thiazole Thiosemicarbazone Derivatives

Compound ID R1 Group R2 Group Cell Line IC50 (µM) Reference
III-16 4-Fluorophenyl H SGC-7901 0.032 [4]
5e 4-Bromobenzoyl H B16F10 0.9 [6]
2h 4-Nitrophenyl Phenyl HL-60 43 [3]

| 2d | 4-Chlorophenyl | Phenyl | MCF-7 | 76 |[3] |

Protocol 3.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control. Plot cell viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G Thiazole_Derivative Thiazole Derivative (e.g., Thiosemicarbazone) Cell_Stress Cellular Stress (e.g., Metal Ion Chelation) Thiazole_Derivative->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria triggers Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis executes

Simplified intrinsic apoptosis pathway.
Antimicrobial Activity

Thiazole derivatives, especially Schiff bases, are potent antimicrobial agents.[7] Their lipophilic nature facilitates penetration through the microbial cell membrane. The azomethine (C=N) group is crucial for their activity, often interfering with essential cellular processes.

Mechanism Insight: Disruption of Cell Function While the exact mechanisms can vary, thiazole derivatives are thought to exert their antimicrobial effects by inhibiting key enzymes involved in cell wall synthesis, disrupting DNA replication, or interfering with protein synthesis. The presence of a bromo-substituent on the phenyl ring attached to the thiazole core has been shown to contribute positively to antibacterial activity.[8]

Table 2: Antimicrobial Activity of Representative Bromo-Thiazole Derivatives

Compound ID Target Organism MIC (µg/mL) Reference
8f Staphylococcus aureus 100 [8]
8f Bacillus subtilis 100 [8]

| 8f | Candida albicans | 100 |[8] |

Protocol 3.2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

A significant facet of the biological activity of 4-bromothiazole derivatives is their ability to act as potent enzyme inhibitors. This provides a clear, target-based mechanism of action that is highly attractive for drug development.

Mechanism Insight: Competitive and Non-Competitive Inhibition These derivatives can bind to the active site or allosteric sites of enzymes, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic activity. For instance, 2-amino-4-(4-bromophenyl)thiazole has demonstrated potent inhibition of carbonic anhydrases (CA) and cholinesterases (AChE, BChE), which are key targets for diuretics and Alzheimer's disease therapy, respectively.[9] Other derivatives have shown excellent inhibition of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation and cancer.[10]

G E Enzyme ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate ES->E P Product ES->P P->E + I Inhibitor (Thiazole Deriv.)

General mechanism of enzyme inhibition.

Table 3: Enzyme Inhibitory Activity of Bromo-Thiazole Derivatives

Compound Target Enzyme Ki / IC50 (µM) Reference
2-amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase II Ki: 0.124 [9]
2-amino-4-(4-bromophenyl)thiazole Acetylcholinesterase (AChE) Ki: 0.129 [9]
2-amino-4-(4-bromophenyl)thiazole Butyrylcholinesterase (BChE) Ki: 0.083 [9]

| Thiazole Derivative 5a | 15-Lipoxygenase (15-LOX) | IC50: 0.12 |[10] |

Structure-Activity Relationship (SAR) Insights

The analysis of various 4-bromothiazole derivatives reveals several key SAR trends:

  • Importance of the Bromo Group: The presence of an electron-withdrawing halogen like bromine on the thiazole or an attached phenyl ring often enhances biological activity. This can be attributed to increased lipophilicity, aiding membrane transport, or specific halogen bonding interactions with the biological target.[6][8]

  • The Thiosemicarbazone Moiety: For anticancer activity, the N-H and C=S groups of the thiosemicarbazone are critical for metal chelation and biological activity.[6]

  • The Schiff Base Moiety: The C=N (azomethine) linkage is a key pharmacophore for antimicrobial activity. The nature of the substituent on the imine nitrogen (the R' group from the primary amine) significantly modulates potency. Aromatic and heterocyclic amines often confer greater activity.[7]

  • Substituents on Aromatic Rings: The type and position of substituents on any appended aromatic rings dramatically influence potency. Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on a phenyl ring in a thiosemicarbazone or Schiff base can increase cytotoxic or antimicrobial effects.[3][6]

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile precursor for the synthesis of diverse heterocyclic derivatives with significant therapeutic potential. The straightforward synthesis of Schiff bases and thiosemicarbazones allows for the rapid generation of compound libraries with promising anticancer, antimicrobial, and enzyme-inhibiting properties. The bromine atom not only enhances biological activity but also provides a site for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

  • Expanding Derivative Libraries: Systematically exploring a wider range of primary amines and substituted thiosemicarbazides to build comprehensive SAR models.

  • Mechanistic Elucidation: Moving beyond preliminary screening to conduct in-depth studies to identify the specific molecular targets and pathways affected by the most potent compounds.

  • In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Exploiting the 4-Bromo Position: Utilizing modern cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C4-Br position to synthesize novel, more complex derivatives with potentially unique biological activities.

By leveraging the synthetic accessibility and inherent biological predisposition of this scaffold, researchers are well-positioned to develop next-generation therapeutic agents.

References

The Strategic Synthesis and Application of 4-Bromo-Thiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Thiazole Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold"—a core structure that appears in a multitude of biologically active compounds.[1] This five-membered heteroaromatic ring, containing both sulfur and nitrogen, is a key component in natural products like Vitamin B1 (Thiamine) and in a host of synthetic pharmaceuticals with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antifungal agents.[1][2] The unique electronic properties of the thiazole ring, stemming from the interplay of its heteroatoms, allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone of modern drug design.

This guide provides an in-depth exploration of a particularly valuable derivative: 4-bromo-thiazole. The strategic introduction of a bromine atom at the 4-position of the thiazole ring creates a versatile synthetic handle, unlocking a vast chemical space for the development of novel therapeutics. We will delve into the historical context of its discovery, detail its synthesis with a focus on the underlying chemical principles, and showcase its application in the development of next-generation pharmaceuticals.

I. Historical Perspective: From Hantzsch's Discovery to Modern Bromination Strategies

The journey into thiazole chemistry began in 1887 with Arthur Hantzsch's seminal work on the synthesis of thiazoles from α-haloketones and thioamides.[3] This foundational reaction, known as the Hantzsch thiazole synthesis, provided the first reliable method for constructing the thiazole ring and paved the way for the exploration of its derivatives.[3]

Initially, research focused on simple alkyl and aryl-substituted thiazoles. However, the advent of modern cross-coupling reactions in the mid-20th century brought halogenated heterocycles to the forefront of synthetic chemistry. The bromine atom, in particular, proved to be an exceptionally useful functional group, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This realization spurred the development of methods to synthesize brominated thiazoles, including the strategically important 4-bromo-thiazole.

Early approaches to brominated thiazoles often involved direct bromination of the thiazole ring. However, the electron-deficient nature of the thiazole ring makes electrophilic aromatic substitution challenging, often requiring harsh reaction conditions.[4] A more refined and widely adopted strategy involves the sequential bromination and debromination of thiazole precursors.[4][5] This approach offers greater control over the regioselectivity of bromination, allowing for the specific synthesis of isomers like 4-bromo-thiazole.

II. The Synthesis of 4-Bromo-Thiazole: A Detailed Protocol and Mechanistic Insights

The modern and efficient synthesis of 4-bromo-thiazole predominantly relies on the regioselective debromination of a more readily available precursor, 2,4-dibromothiazole. This strategy is favored due to the higher reactivity of the bromine atom at the 2-position of the thiazole ring.

Experimental Protocol: Synthesis of 4-Bromo-Thiazole via Regioselective Debromination of 2,4-Dibromothiazole

This two-step protocol first describes the synthesis of the key intermediate, 2,4-dibromothiazole, followed by its selective debromination to yield 4-bromo-thiazole.

Step 1: Synthesis of 2,4-Dibromothiazole

The synthesis of 2,4-dibromothiazole can be achieved from 2,4-thiazolidinedione.[6]

  • Materials:

    • 2,4-thiazolidinedione

    • Phosphorus tribromide (PBr₃)

    • Dichloromethane (CH₂Cl₂)

    • Sodium carbonate (Na₂CO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexane for elution

  • Procedure:

    • In a round-bottom flask, a mixture of 2,4-thiazolidinedione (1 equivalent) and phosphorus tribromide (4-5 equivalents) is heated at 130°C for 30 minutes.[6]

    • The reaction mixture is then cooled to room temperature and cautiously quenched by pouring it into ice water.

    • The aqueous mixture is neutralized by the slow, portion-wise addition of solid sodium carbonate until the effervescence ceases.

    • The product is extracted with dichloromethane (3 x volume of the aqueous layer).[6]

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to afford 2,4-dibromothiazole as a light yellow crystalline solid.[6]

Step 2: Selective Debromination to 4-Bromo-Thiazole

The key to this step is the selective removal of the bromine atom at the more reactive 2-position. This can be accomplished through a bromine-magnesium exchange followed by quenching.[7]

  • Materials:

    • 2,4-Dibromothiazole

    • Isopropylmagnesium chloride (i-PrMgCl) or other Grignard reagents

    • Anhydrous tetrahydrofuran (THF)

    • A suitable proton source for quenching (e.g., saturated aqueous ammonium chloride)

    • Diethyl ether or ethyl acetate for extraction

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • A solution of 2,4-dibromothiazole (1 equivalent) in anhydrous THF is cooled to a low temperature (e.g., -15°C to 0°C) under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of isopropylmagnesium chloride (1.0-1.1 equivalents) in THF is added dropwise to the cooled solution of 2,4-dibromothiazole. The reaction is typically rapid.

    • The reaction mixture is stirred at low temperature for a short period (e.g., 30-60 minutes) to ensure complete bromine-magnesium exchange at the 2-position.

    • The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride.

    • The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-bromo-thiazole.

    • If necessary, the product can be further purified by distillation or column chromatography.

Causality Behind Experimental Choices
  • Choice of Precursor (2,4-Dibromothiazole): Starting with a poly-brominated thiazole allows for selective debromination. The bromine at the 2-position is more susceptible to metal-halogen exchange due to the electronic influence of the adjacent nitrogen and sulfur atoms.

  • Use of Grignard Reagents: Grignard reagents are excellent for bromine-magnesium exchange reactions, effectively converting the C-Br bond into a C-Mg bond, which can then be readily protonated.

  • Low-Temperature Conditions: The bromine-magnesium exchange is often exothermic. Conducting the reaction at low temperatures helps to control the reaction rate and minimize potential side reactions.

  • Inert Atmosphere: Grignard reagents are sensitive to moisture and oxygen. An inert atmosphere is crucial to prevent their decomposition and ensure a high yield of the desired product.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,4-Dibromothiazole cluster_step2 Step 2: Selective Debromination Thiazolidinedione 2,4-Thiazolidinedione PBr3 PBr3, 130°C Thiazolidinedione->PBr3 Quench_Neutralize Quench (H2O) & Neutralize (Na2CO3) PBr3->Quench_Neutralize Extraction_Purification1 Extraction (DCM) & Purification Quench_Neutralize->Extraction_Purification1 Dibromothiazole 2,4-Dibromothiazole Extraction_Purification1->Dibromothiazole Grignard i-PrMgCl, THF, low temp. Dibromothiazole->Grignard Quench2 Quench (NH4Cl) Grignard->Quench2 Extraction_Purification2 Extraction & Purification Quench2->Extraction_Purification2 Bromothiazole 4-Bromo-thiazole Extraction_Purification2->Bromothiazole

Caption: Synthetic workflow for 4-bromo-thiazole.

III. Physicochemical and Spectroscopic Properties of 4-Bromo-Thiazole

A thorough understanding of the physicochemical and spectroscopic properties of 4-bromo-thiazole is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueReference
Molecular Formula C₃H₂BrNS[8]
Molecular Weight 164.03 g/mol [8]
Appearance Colorless to pale yellow liquid[9]
CAS Number 34259-99-9[8]
¹H NMR (CDCl₃) δ ~7.5 ppm (s, 1H, H5), δ ~8.7 ppm (s, 1H, H2)[4]
¹³C NMR (CDCl₃) δ ~115 ppm (C4), δ ~123 ppm (C5), δ ~152 ppm (C2)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

IV. Applications in Drug Discovery and Development

4-Bromo-thiazole is a versatile building block in medicinal chemistry, primarily serving as a scaffold for the synthesis of compounds with a wide range of biological activities.[10][11] Its utility stems from the reactivity of the C-Br bond, which allows for the introduction of various substituents through cross-coupling reactions, nucleophilic substitutions, and other transformations.

Key Therapeutic Areas:
  • Anticancer Agents: The thiazole ring is a common feature in many anticancer agents. The 4-bromo-thiazole moiety can be elaborated to create compounds that inhibit key cellular processes in cancer cells, such as tubulin polymerization.[12] For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) have been developed as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative activity against melanoma and prostate cancer cells.[12]

  • Antibacterial and Antifungal Agents: Thiazole-containing compounds have a long history as antimicrobial agents. 4-Bromo-thiazole serves as a key intermediate in the synthesis of novel antibacterial and antifungal compounds.[10] The introduction of diverse side chains at the 4-position can lead to compounds with improved potency and a broader spectrum of activity.

  • Neurodegenerative Diseases: Some 4-bromo-thiazole derivatives have been investigated for their potential in treating neurodegenerative diseases. For example, it has been shown to be a potent antagonist of the metabotropic glutamate receptor, suggesting a potential therapeutic role in conditions associated with glutamate excitotoxicity.[13]

Illustrative Reaction: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to functionalize 4-bromo-thiazole.

Suzuki_Coupling Reactant1 4-Bromo-thiazole Catalyst Pd Catalyst Base Reactant1->Catalyst Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Catalyst Product 4-Aryl-thiazole Catalyst->Product

Caption: Suzuki coupling of 4-bromo-thiazole.

V. Future Perspectives

The discovery and development of synthetic routes to 4-bromo-thiazole have had a significant impact on medicinal chemistry. Its role as a versatile synthetic intermediate is well-established, and its importance is likely to grow as new cross-coupling technologies and synthetic methodologies emerge. Future research will likely focus on:

  • Development of more efficient and sustainable synthetic methods: While current methods are effective, there is always a drive towards greener and more atom-economical processes.

  • Exploration of novel therapeutic applications: The full biological potential of 4-bromo-thiazole derivatives is yet to be unlocked. High-throughput screening and rational drug design will undoubtedly uncover new therapeutic opportunities.

  • Elucidation of structure-activity relationships: A deeper understanding of how substituents at the 4-position influence biological activity will enable the design of more potent and selective drug candidates.

References

Stability and Degradation Profile of 4-Bromo-2-formylthiazole: A Mechanistic Approach to Ensuring Drug Substance Quality

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-Bromo-2-formylthiazole is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical agents, valued for the unique reactivity conferred by its trifunctional scaffold.[1] Its inherent stability, however, is a critical quality attribute that dictates storage conditions, formulation strategies, and ultimately, the safety and efficacy of the final drug product. This technical guide provides a comprehensive analysis of the stability and degradation profile of this compound. We delve into its predicted degradation pathways under hydrolytic, oxidative, and photolytic stress, grounded in the principles of physical organic chemistry and data from analogous thiazole derivatives. This document outlines robust, self-validating experimental protocols for forced degradation studies, aligned with ICH guidelines, and details the requisite analytical methodologies for the separation and identification of potential degradants.[2][3] The insights herein are designed to empower researchers, scientists, and drug development professionals to proactively address stability challenges, ensuring the development of safe and robust pharmaceutical products.

Introduction: The Strategic Importance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[4][5] The introduction of a bromine atom at the 4-position and a formyl group at the 2-position of the thiazole ring creates a versatile intermediate, this compound (CAS 167366-05-4).[6] This molecule serves as a critical starting material for constructing more complex active pharmaceutical ingredients (APIs), often leveraging the differential reactivity of the C-Br bond for cross-coupling reactions and the aldehyde for condensations or reductive aminations.

However, the very features that make this molecule synthetically attractive—an electron-deficient thiazole ring, a reactive aldehyde, and a halogen substituent—also render it susceptible to specific degradation pathways. An exhaustive understanding of its stability is not merely a regulatory formality but a foundational pillar of rational drug development.[7] Forced degradation studies, or stress testing, are essential to:

  • Elucidate potential degradation pathways and the structure of degradants.[2]

  • Establish the intrinsic stability of the molecule.

  • Develop and validate stability-indicating analytical methods capable of separating the parent molecule from all potential impurities.[8][9]

  • Inform decisions on formulation, packaging, and storage conditions to ensure product quality over its shelf-life.[3]

This guide provides a predictive framework and practical methodologies for a comprehensive stability assessment of this compound.

Physicochemical Properties and Predicted Stability Profile

A molecule's stability is intrinsically linked to its structure and physicochemical properties.

PropertyValueSource
Molecular Formula C₄H₂BrNOS[1]
Molecular Weight 192.03 g/mol
Appearance Colorless to light yellow solid/powder[1]
Melting Point 66-70 °C
Topological Polar Surface Area 58.2 Ų[1]
Solubility Sparingly soluble in water[1]

The key reactive centers for degradation are the electrophilic carbon of the formyl group, the electron-rich thiazole ring (despite the withdrawing effects of the substituents), and the carbon-bromine bond. Based on these features, we can predict several degradation pathways.

Hydrolytic Degradation
  • Acid-Catalyzed Hydrolysis: While the thiazole ring itself is relatively stable to acid, the primary site of attack under acidic conditions is likely the formyl group. However, significant degradation is not anticipated under mild acidic conditions. More aggressive conditions could potentially lead to ring cleavage, though this is less probable.[10]

  • Base-Catalyzed Hydrolysis: The thiazole ring proton at the 5-position is acidic and can be abstracted under strong basic conditions. However, the most probable degradation pathway involves the formyl group, which could potentially undergo a Cannizzaro reaction (disproportionation) under strong basic conditions in the absence of an alpha-proton, yielding the corresponding alcohol (4-Bromo-2-thiazolyl)methanol and carboxylic acid (4-Bromo-2-thiazolecarboxylic acid). The C-Br bond may also be susceptible to nucleophilic substitution by hydroxide at elevated temperatures.

Oxidative Degradation

The formyl group is highly susceptible to oxidation and is predicted to be the primary site of oxidative degradation.

  • Mechanism: Common laboratory oxidants like hydrogen peroxide (H₂O₂) can readily oxidize the aldehyde to the corresponding carboxylic acid, 4-Bromo-2-thiazolecarboxylic acid.[11] This is the most anticipated degradation product under oxidative stress. The thiazole ring's sulfur atom is also a potential site for oxidation, which could lead to N-oxides or S-oxides, though this is generally less facile than aldehyde oxidation.[12][13] Radical-mediated oxidation could also lead to ring-opening products.[14]

Photolytic Degradation

Photodegradation is a significant risk for heterocyclic and brominated compounds.[15]

  • Mechanism 1: C-Br Homolysis: Aromatic bromides can undergo homolytic cleavage of the carbon-bromine bond upon exposure to UV radiation. This would generate a thiazolyl radical and a bromine radical. The thiazolyl radical would then likely abstract a hydrogen atom from the solvent or another molecule to form 2-formylthiazole.[15]

  • Mechanism 2: Thiazole Ring Photo-oxygenation: Electron-rich heterocyclic rings, including some thiazole derivatives, are known to react with singlet oxygen generated during photo-irradiation.[14] This can lead to a [4+2] cycloaddition, forming an unstable endoperoxide that rearranges and cleaves the ring, resulting in complex degradation products.[16]

The following diagram visualizes these predicted primary degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation (Base) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent_h This compound prod_h1 4-Bromo-2-thiazolecarboxylic acid parent_h->prod_h1 Cannizzaro Rxn prod_h2 (4-Bromo-2-thiazolyl)methanol parent_h->prod_h2 Cannizzaro Rxn parent_o This compound prod_o1 4-Bromo-2-thiazolecarboxylic acid parent_o->prod_o1 H₂O₂ parent_p This compound prod_p1 2-Formylthiazole parent_p->prod_p1 C-Br Homolysis (UV) prod_p2 Ring-Opened Products parent_p->prod_p2 Photo-oxygenation

Caption: Predicted primary degradation pathways for this compound.

Experimental Design: Forced Degradation Protocol

This section provides a detailed, self-validating protocol for conducting a forced degradation study on this compound. The objective is to achieve 5-20% degradation to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[2]

Materials & Instrumentation
  • Test Substance: this compound (purity ≥ 99%)

  • Reagents: Hydrochloric acid (0.1 M and 1 M), Sodium hydroxide (0.1 M and 1 M), Hydrogen peroxide (3% w/v), Acetonitrile (HPLC grade), Water (Milli-Q or HPLC grade), Methanol (HPLC grade).

  • Instrumentation: Calibrated HPLC with PDA/UV and MS detectors, photostability chamber (ICH Q1B compliant), calibrated oven, pH meter, analytical balance.

Preparation of Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the primary stock solution.

  • Working Solution (100 µg/mL): Transfer 1 mL of the primary stock solution to a 10 mL volumetric flask and dilute to volume with the appropriate solvent (typically 50:50 acetonitrile:water). This will be the concentration for analysis.

Stress Conditions Protocol

For each condition, a parallel control sample (stored at 5°C, protected from light) and a blank (stress media without the drug substance) should be prepared and analyzed.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a suitable flask.

    • Heat at 60°C for 24 hours.[10]

    • Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

    • Cool the sample, neutralize with an equivalent volume of 0.1 M NaOH, and dilute to the working concentration with mobile phase for analysis.

    • Causality Note: If no degradation is observed, repeat with 1 M HCl and/or increased temperature.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize with an equivalent volume of 0.1 M HCl and dilute for analysis.

    • Causality Note: The aldehyde and thiazole ring are expected to be more sensitive to base. Milder conditions are chosen initially to control the degradation rate. If degradation is too rapid, cool the reaction to 5°C.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.[10]

    • Withdraw samples at appropriate time points and dilute for analysis.

    • Causality Note: This condition specifically targets the oxidation of the formyl group. The reaction is kept at room temperature to prevent thermal degradation from contributing to the profile.

  • Thermal Degradation (Solid State):

    • Spread a thin layer (approx. 10 mg) of solid this compound in a petri dish.

    • Place in an oven at 105°C for 48 hours.[17]

    • At each time point, weigh a sample of the solid, dissolve it in the solvent, and dilute to the working concentration for analysis.

    • Causality Note: This tests the intrinsic stability of the solid drug substance to heat, which is critical for determining storage requirements.

  • Photolytic Degradation:

    • Prepare a solution of the drug substance at the working concentration (100 µg/mL).

    • Expose the solution in a chemically inert, transparent container to a light source within a photostability chamber.

    • The exposure should comply with ICH Q1B guidelines: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[18][19]

    • A dark control sample, wrapped in aluminum foil, should be placed in the same chamber to differentiate between thermal and photolytic degradation.

    • Analyze the samples after exposure.

Experimental Workflow Visualization

G cluster_stress Apply Stress Conditions cluster_sampling Sample & Neutralize start Prepare 1 mg/mL Stock Solution of this compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (105°C) start->thermal photo Photolytic (ICH Q1B) start->photo sample_acid Sample & Neutralize acid->sample_acid sample_base Sample & Neutralize base->sample_base sample_ox Sample oxidation->sample_ox sample_therm Dissolve Sample thermal->sample_therm sample_photo Sample photo->sample_photo prep_analysis Dilute to 100 µg/mL with Mobile Phase sample_acid->prep_analysis sample_base->prep_analysis sample_ox->prep_analysis sample_therm->prep_analysis sample_photo->prep_analysis analysis Analyze via Stability-Indicating HPLC-PDA-MS Method prep_analysis->analysis data Characterize Degradants & Assess Mass Balance analysis->data

Caption: Experimental workflow for the forced degradation study.

Analytical Methodology: A Stability-Indicating Approach

A stability-indicating analytical method is crucial for separating and quantifying the parent compound and all generated degradation products. A reverse-phase HPLC method coupled with PDA and MS detection is the gold standard.

HPLC-PDA Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 10 90
    25.0 10 90
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector, scan range 200-400 nm; monitor at the λmax of this compound.

  • Injection Volume: 10 µL

Self-Validation Principle: The suitability of this method is confirmed during the study. Peak purity analysis using the PDA detector should be performed for the parent peak in all stressed samples to ensure no degradants are co-eluting. The method must demonstrate baseline separation between the parent compound and all major degradation products.

LC-MS/MS for Structural Elucidation

To identify unknown peaks in the chromatogram, LC-MS/MS analysis is indispensable.

  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

  • Analysis: Obtain the mass-to-charge ratio (m/z) of the parent ion for each degradation product.

  • Fragmentation: Perform MS/MS experiments to fragment the parent ions. The resulting fragmentation pattern provides structural information that, when compared with the predicted degradation pathways, allows for the confident identification of the degradants. For example, the oxidation product (4-Bromo-2-thiazolecarboxylic acid) would show a mass increase of 16 Da compared to the parent aldehyde.

Data Interpretation and Summary

All results should be tabulated to provide a clear overview of the molecule's stability profile. A mass balance calculation should be performed to account for all the material after degradation. A good mass balance (95-105%) provides confidence in the analytical method's ability to detect all products.

Table 1: Summary of Forced Degradation Results for this compound (Note: This is a template table; actual results will vary.)

Stress ConditionTime% Assay of Parent% Total DegradationNo. of DegradantsMajor Degradant (RT, min)Mass Balance (%)
0.1 M HCl, 60°C 24 h98.51.51DP1 (4.2)100.1
0.1 M NaOH, RT 8 h85.214.83DP2 (5.1), DP3 (7.8)99.5
3% H₂O₂, RT 6 h89.710.31DP4 (9.5)100.3
Thermal, 105°C 48 h99.10.91DP5 (11.2)99.8
Photolytic (ICH) -92.47.62DP6 (13.4)99.6

Conclusion

This guide establishes a predictive and practical framework for assessing the stability of this compound. The molecule is anticipated to be most susceptible to oxidative degradation , leading to the formation of the corresponding carboxylic acid, and potentially sensitive to strong basic conditions and photolytic stress . It is expected to exhibit good stability under thermal and mild acidic conditions.

By employing the detailed forced degradation protocols and stability-indicating analytical methods described herein, drug development professionals can proactively identify and characterize potential degradation products. This knowledge is paramount for building quality into the drug substance from the earliest stages, guiding the development of stable formulations, and ensuring compliance with global regulatory standards. A thorough understanding of a molecule's degradation profile is a non-negotiable step in the journey to delivering safe and effective medicines.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-Bromo-2-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: A Chemist's Perspective

4-Bromo-2-formylthiazole is a heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a thiazole ring substituted with a bromine atom and a reactive formyl group, makes it a key component in the development of novel anti-inflammatory and antimicrobial agents.[2] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards.

The aldehyde functional group is inherently reactive and can be susceptible to oxidation.[3][4] The presence of a halogen, in this case, bromine, on the aromatic ring also influences its chemical behavior and toxicological profile. Therefore, a robust safety protocol is not merely a procedural formality but a scientific necessity to ensure both personnel safety and experimental success.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity - Oral, Category 4 (H302): Harmful if swallowed.[1][5][6]

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][5][6]

  • Respiratory Sensitization, Category 1 (H334): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][5][6]

It is crucial to recognize that these classifications are based on available data and a precautionary approach should always be adopted. The potential for skin irritation, while not always explicitly listed in top-level classifications for this specific compound, is a common hazard for halogenated aromatic compounds and should be proactively managed.[7]

Physicochemical Properties Summary
PropertyValueSource(s)
Molecular Formula C₄H₂BrNOS[1][6]
Molecular Weight 192.03 g/mol [1][5][6]
Appearance Pale-yellow to Yellow-brown solid/powder[1][2][6]
Melting Point 66-70 °C[5][6]
Boiling Point 288 °C[5]
Flash Point 128 °C[5]
Solubility Sparingly soluble in water[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A foundational principle of laboratory safety is the hierarchy of controls. Before relying on personal protective equipment, it is imperative to implement robust engineering controls to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted in a properly functioning chemical fume hood.[7] This is the primary defense against the inhalation of dust or vapors, which is particularly critical given the compound's potential as a respiratory sensitizer.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[8][9]

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[8][10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7] A face shield should be worn in situations with a higher risk of splashes, such as during transfers of larger quantities or when handling solutions.[7][8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential.[7] It is critical to check the manufacturer's specifications for breakthrough time and to change gloves immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[7]

    • Closed-toe Shoes: These are a standard requirement in any laboratory setting.[7]

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (dust mask type N95 (US)) may be necessary for emergency situations or if engineering controls are not sufficient.[6][7]

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_DonningPPE Donning PPE cluster_Handling Handling Compound CheckHood Verify Fume Hood Functionality LocateSafety Locate Eyewash & Safety Shower DonGoggles Wear Safety Goggles & Face Shield LocateSafety->DonGoggles DonCoat Wear Lab Coat DonGoggles->DonCoat DonGloves Wear Chemical- Resistant Gloves DonCoat->DonGloves Handle Handle this compound (Inside Fume Hood) DonGloves->Handle

Caption: PPE workflow prior to handling this compound.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to prevent exposure and contamination.

General Handling Practices
  • Avoid Dust Formation: As a solid, care must be taken to avoid generating dust during weighing and transfer.[10][11]

  • Personal Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[12][13] Do not eat, drink, or smoke in areas where chemicals are handled.[10][12]

  • Avoid Inhalation and Contact: Do not breathe dust or vapors.[12] Avoid contact with skin and eyes.

Spill and Emergency Procedures
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[8][10] Decontaminate the area with a suitable solvent, and collect the rinsate as hazardous waste.[7]

  • Major Spills: Evacuate the area and alert emergency personnel.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][12]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[9][12]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[12][13]

Storage and Stability: Preserving Compound Integrity

The stability of this compound, like many aldehydes, is a critical consideration for its effective use in synthesis.[3][14] Improper storage can lead to degradation, impacting experimental outcomes.

Storage Conditions
  • Container: Store in a tightly closed container.[9][12][15]

  • Environment: Keep in a cool, dry, and well-ventilated place.[1][8][16] Some suppliers recommend refrigerated storage at 0-8 °C.[2]

  • Atmosphere: For long-term storage or for high-purity applications, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[10]

  • Light: Protect from light, as light can catalyze the degradation of many organic compounds.[17][18]

Incompatibilities

Keep away from the following to prevent hazardous reactions:

  • Strong oxidizing agents[8][10][11]

  • Strong acids and bases[8][11]

  • Amines[8]

Storage_Guidelines cluster_Conditions Optimal Storage Conditions cluster_Incompatibilities Chemical Incompatibilities Compound This compound TightlyClosed Tightly Closed Container Compound->TightlyClosed CoolDry Cool, Dry, Well- Ventilated Area Compound->CoolDry InertAtmosphere Inert Atmosphere (e.g., Argon) Compound->InertAtmosphere ProtectLight Protection from Light Compound->ProtectLight Oxidizers Strong Oxidizing Agents Compound->Oxidizers AcidsBases Strong Acids & Bases Compound->AcidsBases Amines Amines Compound->Amines

References

Key reactive sites on the 4-Bromo-2-formylthiazole molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Key Reactive Sites on the 4-Bromo-2-formylthiazole Molecule

For Drug Development Professionals, Researchers, and Scientists

As a Senior Application Scientist, this guide provides an in-depth analysis of the this compound molecule, a versatile heterocyclic building block. The strategic placement of its functional groups—a bromine atom and a formyl moiety—on the thiazole scaffold creates a unique electronic landscape, defining a set of distinct and controllable reactive sites. This document moves beyond a simple catalog of reactions to explain the underlying chemical principles governing the molecule's reactivity, offering field-proven insights for its application in complex synthetic pathways.

Molecular Structure and Electronic Landscape

This compound (CAS 167366-05-4) is a crystalline solid that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity is a direct consequence of the interplay between the inherent electronic properties of the thiazole ring and the influence of its substituents.

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which imparts a unique electronic distribution.[3][4][5] The nitrogen atom at position 3 is the most electronegative center in the unsubstituted ring.[4] However, in this compound, the electronic properties are significantly modulated by two key groups:

  • 2-Formyl Group (-CHO): The aldehyde is a powerful electron-withdrawing group through resonance and induction. It significantly reduces the electron density of the thiazole ring, particularly at the C2 position, rendering the aldehyde carbon highly electrophilic. This deactivation also decreases the basicity of the ring nitrogen.[6]

  • 4-Bromo Group (-Br): The bromine atom is an electronegative substituent that withdraws electron density via induction. It serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

This unique electronic arrangement dictates that the molecule does not react as a simple substituted thiazole but as a highly functionalized scaffold with three primary, orthogonally reactive centers.

Caption: .

In-Depth Analysis of Reactive Sites

The true synthetic utility of this compound lies in the ability to selectively address its key reactive sites.

Site 1: The Electrophilic 2-Formyl Group

The aldehyde functional group is a classic electrophilic center. The electron-withdrawing nature of the adjacent thiazole ring enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.[7]

Causality of Reactivity: The polarization of the C=O bond, amplified by the heterocyclic system, primes this site for addition reactions. Unlike many aromatic aldehydes, the reactivity of the formyl group on this electron-poor heteroaromatic system is pronounced.[8]

Common Transformations:

  • Nucleophilic Addition: Grignard reagents, organolithiums, and other organometallics add to form secondary alcohols.

  • Wittig Reaction: Conversion to alkenes using phosphorus ylides.

  • Reductive Amination: Formation of C-N bonds by reaction with amines in the presence of a reducing agent.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid[9] or reduced to a primary alcohol.[10]

Experimental Protocol: Reductive Amination

This protocol details the synthesis of N-benzyl-1-(4-bromothiazol-2-yl)methanamine, a representative reductive amination. The self-validating nature of this protocol is ensured by careful monitoring of the intermediate imine formation before the reduction step.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification A Dissolve this compound (1.0 eq) in Methanol B Add Benzylamine (1.1 eq) A->B C Stir at RT for 2h (Imine Formation) B->C D Cool to 0°C C->D Monitor by TLC E Add NaBH4 (1.5 eq) portion-wise D->E F Warm to RT, Stir 4h E->F G Quench with H2O F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Column Chromatography I->J Product Product J->Product

Caption: Workflow for the reductive amination of this compound.

Step-by-Step Methodology:

  • Imine Formation: To a solution of this compound (1.0 eq) in anhydrous methanol, add benzylamine (1.1 eq). Stir the mixture at room temperature for 2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours or until TLC indicates complete consumption of the imine.

  • Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under vacuum.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired secondary amine.

Site 2: The C4-Br Bond for Cross-Coupling

The carbon-bromine bond at the C4 position is the gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.[11][12][13][14]

Causality of Reactivity: The C-Br bond on the electron-deficient thiazole ring is highly susceptible to oxidative addition to a low-valent palladium(0) complex, which is the crucial first step in many cross-coupling catalytic cycles.[14] The order of reactivity for halogens in these reactions is typically I > Br > Cl.[14]

Common Transformations:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds.[14][15]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.[11]

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[16]

  • Stille Coupling: Reaction with organostannanes.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a robust method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid. The use of a pre-catalyst and appropriate base is critical for high yields. This system is self-validating as the reaction progress can be cleanly monitored, and side reactions are minimal under these conditions.

Workflow Diagram:

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A To a Schlenk flask add: - this compound (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2.0 eq) B Evacuate and backfill with Argon (3x) C Add degassed Dioxane/H2O (4:1) B->C D Heat to 90°C with stirring C->D E Monitor by LC-MS (Typically 6-12h) D->E F Cool to RT, Dilute with EtOAc E->F Upon Completion G Wash with H2O and Brine F->G H Dry (Na2SO4) & Concentrate G->H I Column Chromatography H->I Product Product I->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Heating: Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-formyl-4-phenylthiazole.

Site 3: The Acidic C5-H Proton

Often overlooked, the C5-H bond represents a third key reactive site. The powerful electron-withdrawing effects of both the 2-formyl and 4-bromo substituents significantly increase the acidity of this proton, making it susceptible to deprotonation by a strong, non-nucleophilic base.

Causality of Reactivity: The inductive effects of the adjacent nitrogen, sulfur, and bromine atoms, combined with the resonance-withdrawing effect of the formyl group, stabilize the resulting C5 carbanion (lithiated species). This allows for the transformation of the C5 position from an unreactive site into a potent nucleophile.

Common Transformations:

  • Deprotonation/Quenching: Lithiation with bases like Lithium Diisopropylamide (LDA) or n-Butyllithium at low temperatures, followed by quenching with an electrophile (e.g., D₂O for deuteration, alkyl halides, or carbonyl compounds).

Reactive SiteType of ReactivityKey ReagentsCommon Products
C2-Formyl Group Nucleophilic AdditionGrignard Reagents, NaBH₄/Amine, Wittig ReagentsAlcohols, Amines, Alkenes
C4-Bromo Bond Metal-Catalyzed Cross-CouplingBoronic Acids/Pd(0), Terminal Alkynes/Pd(0)/Cu(I)Biaryls, Aryl-alkynes
C5-H Bond Deprotonation (Acidic Proton)Strong Base (e.g., LDA), Electrophile (e.g., R-X)C5-Substituted Thiazoles

Conclusion

This compound is a trifunctional synthetic building block whose reactivity is governed by a well-defined electronic hierarchy. The highly electrophilic aldehyde at C2, the versatile C-Br bond at C4 for cross-coupling, and the newly unmasked nucleophilic potential at C5 via deprotonation provide a powerful toolkit for synthetic chemists. By understanding the electronic causality behind each site's reactivity, researchers can design logical, efficient, and regioselective synthetic strategies for the development of novel pharmaceuticals and advanced materials. This guide serves as a foundational document to exploit the full synthetic potential of this valuable heterocyclic intermediate.

References

The Strategic Utility of 4-Bromo-2-formylthiazole: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Unassuming Power of a Heterocyclic Aldehyde

In the vast landscape of chemical synthesis, certain building blocks emerge as exceptionally versatile and powerful tools. 4-Bromo-2-formylthiazole is one such molecule. Though its structure may appear unassuming at first glance, the strategic placement of its reactive functional groups—a nucleophilically susceptible aldehyde, an electrophilically and metallically reactive bromide, and the inherent bioactivity of the thiazole core—renders it a cornerstone in the construction of complex and biologically relevant molecules. This guide provides an in-depth exploration of the applications of this compound, offering not just a review of its synthetic utility but also a practical, field-tested perspective on why and how this reagent is employed in the pursuit of novel pharmaceuticals and functional materials. We will delve into the causality behind experimental choices, providing detailed protocols and mechanistic insights to empower researchers in their own synthetic endeavors.

Physicochemical Properties and Spectroscopic Signature

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective use. This compound is a yellow solid with the molecular formula C₄H₂BrNOS and a molecular weight of 192.04 g/mol .[1] Its CAS Number is 167366-05-4.

PropertyValueReference
Molecular Formula C₄H₂BrNOS[1]
Molecular Weight 192.04 g/mol [1]
Appearance Yellow solid[1]
CAS Number 167366-05-4[1]
Storage Conditions 0-8 °C[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.91 (s, 1H, CHO), 8.11 (s, 1H, thiazole-H5).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 182.6, 162.5, 145.4, 125.5.

  • FTIR (KBr, cm⁻¹): Key stretches include ~1680 (C=O, aldehyde), ~3100 (C-H, thiazole ring).

  • Mass Spectrometry (EI): m/z (%) = 191/193 ([M]⁺, isotopic pattern for Br).

The simplicity of the NMR spectra is indicative of the molecule's straightforward structure, with the downfield shift of the aldehyde proton being characteristic. These spectroscopic fingerprints are crucial for reaction monitoring and product characterization.

Core Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the distinct reactivity of its three key components: the thiazole ring, the formyl group, and the bromo substituent. This allows for a modular and sequential approach to the synthesis of complex molecules.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds.[2] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive core for drug design. The presence of the thiazole nucleus in a synthetic target immediately imbues it with a higher probability of exhibiting useful biological activity.

Reactions of the Formyl Group: Building Molecular Complexity

The aldehyde functionality at the 2-position of the thiazole ring is a gateway to a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[3][4] this compound readily undergoes olefination with phosphorus ylides to generate 4-bromo-2-(substituted-vinyl)thiazoles. This transformation is fundamental for extending the carbon framework and introducing diverse functionalities.

Wittig_Reaction reagents This compound + Ph3P=CHR product 4-Bromo-2-(substituted-vinyl)thiazole + Ph3PO reagents->product Wittig Reaction

Caption: General scheme of the Wittig reaction with this compound.

Detailed Protocol: Synthesis of 4-Bromo-2-vinylthiazole

This protocol is a representative example of a Wittig reaction starting from this compound.

  • Preparation of the Ylide: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise with stirring. The formation of the orange-red ylide is typically observed. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with the Aldehyde: Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the ylide solution at 0 °C.

  • Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-bromo-2-vinylthiazole.

The Knoevenagel condensation provides access to electron-deficient alkenes by reacting an aldehyde with an active methylene compound.[5][6][7] This reaction is particularly useful for synthesizing precursors to a variety of heterocyclic systems and other functional molecules.

Knoevenagel_Condensation reagents This compound + CH2(X)(Y) (X, Y = CN, CO2R, etc.) product 2-(4-Bromothiazol-2-yl)methylene-substituted derivative reagents->product Knoevenagel Condensation (Base catalyst)

Caption: General scheme of the Knoevenagel condensation.

Detailed Protocol: Synthesis of (E)-2-(4-bromothiazol-2-yl)-3-phenylacrylonitrile

  • Reaction Setup: To a solution of this compound (1.0 equivalent) and benzyl cyanide (1.1 equivalents) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: After cooling to room temperature, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Reactions of the Bromo Substituent: A Handle for Cross-Coupling

The bromine atom at the 4-position of the thiazole ring is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups.

The Stille reaction, which couples an organotin compound with an organic halide, is a robust and widely used method for forming carbon-carbon bonds.[8][9][10][11][12][13][14][15] this compound is an excellent substrate for Stille couplings, enabling the synthesis of a wide range of 4-substituted-2-formylthiazoles.

Stille_Coupling reagents This compound + R-Sn(Bu)3 product 4-Substituted-2-formylthiazole reagents->product Stille Coupling (Pd catalyst)

Caption: General scheme of the Stille cross-coupling reaction.

Detailed Protocol: Synthesis of 4-Phenyl-2-formylthiazole

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), phenyltributyltin (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and anhydrous toluene or DMF.

  • Reaction: Degas the reaction mixture by bubbling with argon for 15-20 minutes. Heat the mixture to 90-100 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous potassium fluoride solution (to remove tin byproducts), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Applications in the Synthesis of Bioactive Molecules

The true power of this compound is realized in its application as a starting material for the synthesis of molecules with significant biological activity.

Synthesis of Thiazole-Containing Chromones

Chromones are a class of naturally occurring compounds with a wide range of biological activities. The incorporation of a thiazole moiety can enhance these properties. This compound is a key precursor in the synthesis of thiazole-containing chromones, often via an initial Claisen-Schmidt condensation to form a chalcone, followed by an Algar-Flynn-Oyamada reaction.[16][17]

Chromone_Synthesis start This compound chalcone Thiazolyl Chalcone start->chalcone Claisen-Schmidt Condensation (with 2'-hydroxyacetophenone) chromone Thiazole-Containing Chromone chalcone->chromone Algar-Flynn-Oyamada Reaction (Oxidative Cyclization)

Caption: Synthetic pathway to thiazole-containing chromones.

Precursor to Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Thiazole-based compounds have emerged as potent kinase inhibitors.[18][19][20] The ability to functionalize both the 2- and 4-positions of the thiazole ring using this compound as a starting material allows for the systematic exploration of the chemical space around the thiazole core to optimize binding to the kinase active site.

Antimicrobial and Antifungal Agents

The thiazole nucleus is present in several clinically used antimicrobial and antifungal agents.[1][2][21][22] The synthesis of novel thiazole derivatives from this compound offers a promising avenue for the discovery of new agents to combat drug-resistant pathogens.

Emerging Applications in Materials Science

While the primary applications of this compound have been in medicinal chemistry, its unique electronic and structural features suggest potential in the field of materials science. Thiazole-containing conjugated molecules are being explored for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices.[7][14][23][24] The ability to introduce various substituents onto the thiazole core via cross-coupling reactions makes this compound an attractive building block for the synthesis of novel organic semiconductors with tunable photophysical properties. Further research in this area is warranted to fully explore its potential.

Conclusion and Future Outlook

This compound is far more than a simple heterocyclic aldehyde. It is a strategically designed building block that offers a wealth of synthetic possibilities. Its trifunctional nature allows for the controlled and sequential introduction of diverse chemical moieties, making it an invaluable tool in the construction of complex molecular architectures. The proven track record of the thiazole core in medicinal chemistry, combined with the versatility of the formyl and bromo groups, ensures that this compound will continue to be a key player in the discovery and development of new pharmaceuticals. Furthermore, its potential in the realm of materials science is an exciting and underexplored frontier. As synthetic methodologies continue to advance, the applications of this versatile molecule are only set to expand, solidifying its place in the modern synthetic chemist's toolbox.

References

Methodological & Application

The Synthetic Versatility of 4-Bromo-2-formylthiazole: A Gateway to Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Thiazole Moiety in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel therapeutics. 4-Bromo-2-formylthiazole, in particular, has emerged as a highly versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. The presence of three distinct reactive sites—the bromine atom at the 4-position, the aldehyde at the 2-position, and the thiazole ring itself—allows for a diverse range of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key pharmaceutical intermediates from this compound, complete with detailed protocols, mechanistic insights, and data presentation.

This guide will explore several key synthetic transformations, including palladium-catalyzed cross-coupling reactions, olefination reactions, and carbon-nitrogen bond forming reactions, to demonstrate the broad utility of this starting material in constructing molecular architectures relevant to drug discovery.

Core Synthetic Transformations and Detailed Protocols

The strategic functionalization of this compound opens a multitude of pathways to valuable intermediates. This section details the protocols for several high-impact synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the C4 position of this compound is primed for palladium-catalyzed cross-coupling reactions, a powerful tool for creating carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl substituents, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices: The choice of a palladium catalyst with phosphine ligands, such as Pd(PPh₃)₄, is crucial for facilitating the catalytic cycle. The base, typically a carbonate, is necessary to activate the boronic acid for transmetalation. A mixed solvent system of an organic solvent and water is often employed to solubilize both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 4-Aryl-2-formylthiazole Derivatives

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

    • Add the Pd(PPh₃)₄ catalyst to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-formylthiazole.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-2-formylthiazole85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-formylthiazole82
33-Pyridinylboronic acid4-(Pyridin-3-yl)-2-formylthiazole75

Visualization of Synthetic Workflow:

Suzuki_Coupling start Start Materials: This compound Arylboronic acid K2CO3 reaction Reaction: Pd(PPh3)4 1,4-Dioxane/Water 80-100 °C, 4-12h start->reaction 1. workup Work-up: Ethyl acetate extraction Water & Brine wash reaction->workup 2. purification Purification: Column Chromatography workup->purification 3. product Product: 4-Aryl-2-formylthiazole purification->product 4.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling allows for the introduction of alkyne functionalities, which are versatile handles for further transformations such as click chemistry or the synthesis of extended π-systems.[1][2]

Causality Behind Experimental Choices: This reaction requires a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) salt activates the terminal alkyne. An amine base is used to deprotonate the alkyne and neutralize the generated hydrohalic acid.[3]

Experimental Protocol: Synthesis of 4-Alkynyl-2-formylthiazole Derivatives

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

    • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation:

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-(Phenylethynyl)-2-formylthiazole88
2Ethynyltrimethylsilane4-((Trimethylsilyl)ethynyl)-2-formylthiazole92
3Propargyl alcohol4-(3-Hydroxyprop-1-yn-1-yl)-2-formylthiazole78
Carbonyl Group Transformations: Expanding Functional Diversity

The aldehyde group at the C2 position is a versatile handle for a variety of synthetic transformations, leading to a wide range of functionalized intermediates.

The Wittig and HWE reactions are classical methods for converting aldehydes into alkenes, providing access to vinylthiazole intermediates.[4][5]

Causality Behind Experimental Choices: The Wittig reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base. The HWE reaction, a modification of the Wittig reaction, employs a phosphonate ester, which is generally more reactive and often provides better E-selectivity. The choice of base and solvent is critical for the generation and reactivity of the ylide or phosphonate carbanion.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction for Acrylonitrile Synthesis

  • Materials:

    • This compound (1.0 equiv)

    • Diethyl (cyanomethyl)phosphonate (1.1 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

    • Cool the suspension to 0 °C and add diethyl (cyanomethyl)phosphonate dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield (E)-3-(4-bromothiazol-2-yl)acrylonitrile.[6]

Reductive amination is a powerful one-pot procedure for the synthesis of amines from carbonyl compounds.[7] This method provides access to 2-(aminomethyl)thiazole derivatives, which are important intermediates in the synthesis of various bioactive molecules.

Causality Behind Experimental Choices: The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. STAB is often preferred due to its mildness and selectivity for imines over carbonyls. An acidic catalyst is sometimes added to facilitate imine formation.

Experimental Protocol: Synthesis of N-Substituted 2-(Aminomethyl)thiazoles

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic acid (catalytic amount)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Procedure:

    • To a solution of this compound and the amine in the anhydrous solvent, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add STAB portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

The Henry reaction provides a route to β-nitroalcohols, which are versatile intermediates that can be further transformed into amino alcohols, nitroalkenes, or α-keto acids.[8]

Causality Behind Experimental Choices: The reaction is base-catalyzed, with the base deprotonating the nitroalkane to form a nitronate anion, which then acts as a nucleophile. The choice of base and solvent can influence the diastereoselectivity of the reaction.

Experimental Protocol: Synthesis of 1-(4-Bromothiazol-2-yl)-2-nitroethanol

  • Materials:

    • This compound (1.0 equiv)

    • Nitromethane (5.0 equiv)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound in anhydrous THF, add nitromethane.

    • Cool the mixture to 0 °C and add DBU dropwise.

    • Stir the reaction at 0 °C to room temperature for 6-12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Application in the Synthesis of Complex Pharmaceutical Scaffolds

The intermediates synthesized from this compound serve as crucial building blocks for more complex and biologically active molecules.

Synthesis of a Bithiazole Moiety

Bithiazoles are found in a number of natural products and synthetic compounds with interesting biological activities. The following workflow illustrates a potential pathway to a bithiazole derivative.

Visualization of a Multi-step Synthesis:

Bithiazole_Synthesis cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Functionalization A This compound C Intermediate: 2-Amino-4-(4-bromothiazol-2-yl)thiazole A->C B Thiourea B->C D 2-Amino-4-(4-bromothiazol-2-yl)thiazole C->D E Acylation or Alkylation F Functionalized Bithiazole E->F

Caption: A conceptual workflow for the synthesis of a functionalized bithiazole scaffold.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. Its three distinct points of reactivity allow for a diverse array of synthetic transformations, including cross-coupling reactions, carbonyl group manipulations, and the formation of complex heterocyclic systems. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in drug discovery and development, enabling the efficient and strategic synthesis of novel molecular entities.

References

Introduction: The Significance of 2,4-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Bromo-2-formylthiazole for the Synthesis of Novel 2,4-Disubstituted Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, 2,4-disubstituted thiazoles are prevalent structural motifs in a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The ability to strategically functionalize the thiazole core is paramount in drug discovery for exploring structure-activity relationships (SAR) and optimizing lead compounds.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[5][6] Its widespread adoption in both academic and industrial laboratories is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of organoboron reagents.[7][8] This guide provides a detailed protocol and technical insights for the Suzuki coupling of this compound, a key building block for accessing novel 2,4-disubstituted thiazole derivatives. We will delve into the mechanistic underpinnings of the reaction, critical experimental parameters, and practical troubleshooting strategies to ensure successful execution.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the this compound. This is often the rate-determining step of the reaction and results in the formation of a Pd(II) complex.[5] The reactivity of the halide follows the general trend I > Br > Cl.[11]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the ligand exchange on the palladium center.[5][12]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the thiazole and the transferred organic group. The desired 2,4-disubstituted thiazole product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Halide R¹-Pd(II)L₂-X (Thiazole-Pd Complex) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² (Diorganopalladium Complex) Transmetal->PdII_Diorgano RedElim Reductive Elimination RedElim->Pd0 Product_out Product (R¹-R²) RedElim->Product_out Reductive Elimination R1X_in This compound (R¹-X) R1X_in->OxAdd Oxidative Addition R2B_in Boronic Acid (R²-B(OH)₂) + Base R2B_in->Transmetal Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of the Suzuki coupling of this compound hinges on the judicious selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

  • Palladium Source (Precatalyst): While the active catalyst is Pd(0), air-stable Pd(II) precatalysts are often used, which are reduced in situ. Common choices include Pd(PPh₃)₄ (which is a Pd(0) source), PdCl₂(dppf), and Pd₂(dba)₃. For heteroaryl halides, which can sometimes be challenging substrates, more advanced precatalysts like the Buchwald G3 or G4 palladacycles may offer improved reactivity and stability.[13]

  • The Ligand's Decisive Role: The ligand stabilizes the palladium center, prevents the formation of inactive palladium black, and critically modulates its electronic and steric properties.[14]

    • Electron-rich and bulky ligands are generally preferred for coupling heteroaryl halides. They promote the oxidative addition step and facilitate the final reductive elimination.[10][11]

    • For substrates like this compound, standard ligands like triphenylphosphine (PPh₃) can be effective. However, more electron-rich and sterically demanding Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior yields, especially with less reactive coupling partners.[14][15]

  • Base Selection: The base is essential for activating the boronic acid to form the boronate "ate" complex, which is necessary for transmetalation.[12] The choice of base can significantly impact the reaction rate and yield.

    • Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a good starting point. For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often employed.[16]

    • Care must be taken with base-sensitive functional groups. The formyl group on the thiazole is generally stable under these conditions, but for other substrates, a milder base like potassium fluoride (KF) might be necessary.[12][17]

  • Solvent System: The solvent must solubilize all reaction components. Anhydrous ethereal or aromatic solvents are common.

    • 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are frequently used.[14]

    • An aqueous co-solvent is almost always required to dissolve the inorganic base and facilitate the formation of the active boronate species. A typical ratio is 4:1 or 5:1 organic solvent to water.[9][14]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStarting material
Arylboronic Acid>97%Combi-BlocksCoupling partner (e.g., Phenylboronic acid)
Pd(PPh₃)₄ (Tetrakis)>99%Strem ChemicalsPalladium(0) precatalyst
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Acros OrganicsBase
1,4-DioxaneAnhydrous, >99.8%Fisher ScientificReaction solvent
Deionized WaterN/AIn-houseCo-solvent
Ethyl AcetateACS GradeVWRExtraction solvent
Brine (Saturated NaCl solution)N/AIn-houseFor work-up
Magnesium Sulfate (MgSO₄)AnhydrousJ.T. BakerDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography
Argon or Nitrogen GasHigh purityAirgasFor inert atmosphere
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring
Step-by-Step Procedure
  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 equiv). Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).[9]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate. The disappearance of the starting this compound spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 2-formyl-4-arylthiazole product.

Experimental_Workflow start Start setup 1. Add Reagents (Thiazole, Boronic Acid, Base) to a dry flask start->setup inert 2. Create Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert add_cat 3. Add Catalyst & Solvents inert->add_cat react 4. Heat and Stir (e.g., 90 °C) add_cat->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Cool and Work-up (Dilute, Extract with EtOAc) monitor->workup Complete purify 7. Purify (Flash Column Chromatography) workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently anhydrous solvents or wet reagents.3. Base is not strong enough.4. Reaction temperature is too low.1. Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened catalyst or a robust precatalyst.2. Use anhydrous solvents and dry reagents thoroughly.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[18]4. Increase the reaction temperature in 10 °C increments.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.[14]2. Consider using a Pd(0) source like Pd(PPh₃)₄ directly.
Protodeborylation 1. The boronic acid is unstable under the reaction conditions (especially heteroarylboronic acids).2. Prolonged reaction times at high temperatures.1. Use the corresponding boronic ester (e.g., pinacol ester), which is generally more stable.[14]2. Use a more active catalyst/ligand system to reduce reaction time and temperature.3. Add the boronic acid portion-wise during the reaction.[13]
Dehalogenation of Starting Material 1. Presence of water and base can lead to hydrodehalogenation.2. Certain phosphine ligands can promote this side reaction.1. Minimize the amount of water used or try the reaction under anhydrous conditions with a suitable base (e.g., KF).2. Screen different ligands; sometimes less bulky ligands can mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling provides an exceptionally powerful and reliable method for the synthesis of 2,4-disubstituted thiazoles from this compound. By understanding the core mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively optimize reaction conditions to achieve high yields of desired products. This protocol serves as a robust starting point for scientists and drug development professionals aiming to generate novel thiazole-containing molecules for further investigation.

References

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions of 4-Bromo-2-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of 4-Alkynyl-2-formylthiazoles

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic properties. The targeted functionalization of this heterocycle is paramount for the development of novel therapeutics and advanced organic materials. The Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, presents a powerful tool for the alkynylation of the thiazole scaffold.[1]

This guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling of 4-bromo-2-formylthiazole. This particular substrate is of significant interest as the resulting 4-alkynyl-2-formylthiazole products are versatile intermediates, where the formyl group can be readily transformed into a variety of other functionalities, and the alkynyl moiety allows for further elaboration, for instance, through click chemistry or subsequent cross-coupling reactions. We will delve into the mechanistic underpinnings of this reaction, explore key experimental parameters, and provide step-by-step protocols for both traditional copper-catalyzed and copper-free conditions.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper complexes.[2] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II)-thiazolyl complex. This is often the rate-determining step of the overall reaction.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-2-formylthiazole product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

  • Deprotonation: An amine base facilitates the deprotonation of the alkyne, forming the crucial copper(I) acetylide intermediate.

While the copper co-catalyst generally enhances reaction rates and allows for milder conditions, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[3] This has led to the development of copper-free Sonogashira protocols, which are particularly advantageous when dealing with sensitive substrates or for applications where copper contamination is a concern.

Diagrammatic Representation of the Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Palladium Catalyst - Copper(I) Iodide (optional) - Ligand (optional) - Base glassware Prepare Dry Glassware (Schlenk flask or sealed vial) reagents->glassware atmosphere Establish Inert Atmosphere (Nitrogen or Argon) glassware->atmosphere addition Add Reagents and Solvent (Solvent, Base, Alkyne) atmosphere->addition heating Heat to Reaction Temperature (e.g., Room Temp to 80°C) addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: Experimental workflow for the Sonogashira cross-coupling reaction.

Key Experimental Parameters and Considerations

The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters. The electron-withdrawing nature of the formyl group can influence the reactivity of the C-Br bond, and the potential for side reactions involving the aldehyde functionality must be considered.

Catalyst and Ligand Selection
  • Palladium Precatalyst: Standard palladium sources such as Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are commonly employed and generally effective.[2] For challenging couplings or to achieve lower catalyst loadings, more sophisticated catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It is crucial for the formation of the copper acetylide and typically accelerates the reaction.

  • Ligands: In many cases, the phosphine ligands present in the palladium precatalyst are sufficient. However, for copper-free systems or when using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, the addition of phosphine ligands is necessary.

Base and Solvent Choice
  • Base: An amine base is required to neutralize the HBr formed during the reaction and to facilitate the deprotonation of the alkyne. Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are standard choices.[2] For sensitive substrates where the basicity of the amine could be problematic for the aldehyde, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free protocols.

  • Solvent: The choice of solvent is critical for ensuring the solubility of all reaction components. Tetrahydrofuran (THF) , toluene , and N,N-dimethylformamide (DMF) are widely used anhydrous solvents.[2] The reaction can also be performed in the amine base as the solvent, particularly when using triethylamine.

The Formyl Group: A Point of Consideration

While the Sonogashira reaction is known for its broad functional group tolerance, the presence of an aldehyde warrants careful consideration. Under strongly basic conditions and elevated temperatures, there is a potential for side reactions such as aldol condensation. However, the relatively mild bases and conditions typically employed for Sonogashira couplings often circumvent these issues. For particularly sensitive substrates or if side reactions are observed, the following strategies can be employed:

  • Use of Milder Bases: Switching from an amine base to an inorganic base like K₂CO₃ can be beneficial.

  • Lower Reaction Temperatures: Conducting the reaction at room temperature or slightly elevated temperatures can minimize side reactions.

  • Copper-Free Conditions: In some cases, copper-free protocols may offer a milder reaction environment.

  • Protection of the Aldehyde: If all else fails, the formyl group can be protected as an acetal (e.g., using ethylene glycol). This adds extra steps to the synthetic sequence but ensures the integrity of the aldehyde functionality.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is based on established procedures for the Sonogashira coupling of bromoheterocycles.[2]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents, or as solvent)

  • Anhydrous THF or Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (if not using the amine as the solvent).

  • Add the amine base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing alkyne homocoupling and for substrates that may be sensitive to copper salts.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%)

  • Cs₂CO₃ or K₂CO₃ (2-3 equivalents)

  • Anhydrous DMF or Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, XPhos, and the inorganic base.

  • Add the anhydrous solvent.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of heteroaryl bromides, providing a useful reference for optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)
1Pd(PPh₃)₂Cl₂ (3)-CuI (5)Et₃N (3)THF60
2Pd(PPh₃)₄ (5)-CuI (10)i-Pr₂NHToluene80
3Pd(OAc)₂ (2)SPhos (4)-K₂CO₃ (2)Dioxane100
4[DTBNpP]Pd(crotyl)Cl (2.5)--TMP (2)DMSORT

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, adding a fresh portion of the palladium catalyst, or switching to a more active catalyst/ligand system. Ensure that the reagents and solvents are scrupulously dry and the system is free of oxygen.

  • Alkyne Homocoupling (Glaser Product): This is a common side reaction in copper-catalyzed Sonogashira couplings. Ensure the reaction is performed under a strictly inert atmosphere. If homocoupling persists, switching to a copper-free protocol is the most effective solution.

  • Decomposition of Starting Material: If the this compound appears to be degrading, this could be due to excessive heat or a highly basic reaction medium. Try lowering the reaction temperature or using a milder inorganic base.

  • Difficult Purification: The removal of the amine hydrohalide salt during workup is crucial. A wash with saturated aqueous NH₄Cl is generally effective. If the product is difficult to separate from residual catalyst or ligands, careful column chromatography is required.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 4-alkynyl-2-formylthiazoles. By carefully selecting the catalyst system, base, and solvent, this transformation can be achieved in good to excellent yields. The presence of the formyl group is generally well-tolerated under standard Sonogashira conditions, but a judicious choice of milder conditions can be beneficial in preventing potential side reactions. The protocols and insights provided in this guide offer a solid foundation for researchers in drug development and materials science to successfully employ this powerful reaction in their synthetic endeavors.

References

Application Note & Protocol: Reductive Amination of 4-Bromo-2-formylthiazole for the Synthesis of Novel Amine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Substituted Thiazoles

The thiazole ring is a cornerstone scaffold in medicinal chemistry and drug discovery, present in a multitude of clinically approved pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. 4-Bromo-2-formylthiazole, in particular, serves as a highly versatile synthetic intermediate. The bromine atom at the 4-position offers a handle for subsequent cross-coupling reactions, while the formyl group at the 2-position is a prime site for elaboration, enabling the construction of diverse molecular libraries.

Reductive amination is a robust and highly efficient method for the C-N bond formation, converting aldehydes and ketones into primary, secondary, and tertiary amines.[4][5] This reaction is favored in drug development for its operational simplicity, broad substrate scope, and the ability to avoid the over-alkylation issues often associated with direct alkylation of amines.[6][7]

This document provides a detailed protocol for the one-pot reductive amination of this compound using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. We will explore the underlying mechanism, provide a step-by-step experimental guide, discuss critical parameters, and offer troubleshooting advice for researchers aiming to synthesize novel N-substituted (4-bromothiazol-2-yl)methanamine derivatives.

The Reaction Mechanism: A Tale of Selectivity

The success of the one-pot reductive amination hinges on the differential reactivity of the reducing agent towards the carbonyl starting material and the in situ formed iminium ion intermediate. The process can be dissected into two key stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound. This is followed by dehydration to form a protonated imine, known as an iminium ion.[4][8] This step is typically reversible and can be facilitated in a weakly acidic environment.

  • Hydride Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is introduced. STAB is sterically hindered and less reactive than reagents like sodium borohydride (NaBH₄).[9] Consequently, it selectively reduces the electrophilic iminium ion much faster than the less reactive starting aldehyde.[9][10] This high selectivity is crucial for the success of the one-pot procedure, minimizing the undesired reduction of the aldehyde to its corresponding alcohol.[6][7] The use of STAB is also advantageous due to its low toxicity compared to alternatives like sodium cyanoborohydride (NaBH₃CN).[10]

Below is a diagram illustrating the general mechanistic pathway.

Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Potential Side Reaction (Minimized by STAB) Thiazole_Aldehyde This compound (R'-CHO) Hemiaminal Hemiaminal Intermediate Thiazole_Aldehyde->Hemiaminal + R''-NH2 Alcohol Alcohol Byproduct (R'-CH2OH) Thiazole_Aldehyde->Alcohol + [H-] Amine Amine (R''-NH2) Amine->Hemiaminal Iminium_Ion Iminium Ion [R'-CH=N+HR''] Hemiaminal->Iminium_Ion - H2O, + H+ Product Final Amine Product (R'-CH2-NHR'') Iminium_Ion->Product + [H-] Reducing_Agent NaBH(OAc)3 (Hydride Source) Reducing_Agent->Product

Caption: Mechanism of one-pot reductive amination.

Detailed Experimental Protocol

This protocol describes the synthesis of N-benzyl-(4-bromothiazol-2-yl)methanamine as a representative example. The molar equivalents can be adapted for other primary or secondary amines.

3.1. Materials and Reagents

  • Starting Materials: this compound, Benzylamine

  • Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Workup: Saturated sodium bicarbonate (NaHCO₃) solution, Dichloromethane (DCM), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, Hexane, Ethyl acetate

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Amine Addition: Add benzylamine (1.05 eq) to the solution via syringe. Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the imine intermediate.

  • Reductant Addition: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 2-16 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzyl-(4-bromothiazol-2-yl)methanamine product.

Experimental_Workflow Setup 1. Reaction Setup - Dissolve aldehyde in DCE - N2 atmosphere Add_Amine 2. Add Amine - Stir for 30 min Setup->Add_Amine Add_STAB 3. Add NaBH(OAc)3 - Stir at RT Add_Amine->Add_STAB Monitor 4. Monitor Reaction - TLC / LC-MS Add_STAB->Monitor Quench 5. Quench - Sat. NaHCO3 Monitor->Quench Reaction Complete Extract 6. Extraction - DCM & H2O Quench->Extract Dry 7. Dry & Concentrate - Na2SO4, Rotovap Extract->Dry Purify 8. Purify - Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for reductive amination.

Key Reaction Parameters and Considerations

The efficiency and outcome of the reductive amination can be influenced by several factors. A summary is provided below.

ParameterOptions & ConsiderationsRationale & Impact on Reaction
Reducing Agent NaBH(OAc)₃ (STAB): Highly preferred. NaBH₃CN: Effective but toxic. Requires pH control.[6][10] NaBH₄: Can reduce the aldehyde. Requires a two-step procedure (pre-formation of imine).[11]STAB's mildness and selectivity for the iminium ion make it ideal for one-pot syntheses, maximizing yield and minimizing side products.
Solvent 1,2-Dichloroethane (DCE): Most common and effective. Tetrahydrofuran (THF): Good alternative.[12] Dichloromethane (DCM): Can be used. Methanol (MeOH): Not compatible with STAB.[11]The choice of an aprotic solvent is critical. DCE is often preferred as it effectively solubilizes reagents and does not react with the borohydride.
Amine Substrate Primary Amines: Can lead to dialkylation as a side product if conditions are not optimized.[6] Secondary Amines: Generally provide clean mono-alkylation. Weakly Nucleophilic Amines: May require longer reaction times or the addition of an acid catalyst.The nucleophilicity of the amine affects the rate of imine formation. For problematic dialkylation with primary amines, a two-step approach may be better.
Catalyst Acetic Acid (AcOH): Sometimes used as a catalyst, especially for less reactive ketones.For aldehydes like this compound reacting with common amines, a catalyst is generally not necessary. It can sometimes accelerate the reaction by promoting iminium ion formation.
Temperature Room Temperature: Sufficient for most substrates.The reaction is typically robust and proceeds efficiently at ambient temperatures, avoiding the need for heating or cooling.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reducing agent (degraded by moisture). 2. Poor quality starting materials. 3. Weakly nucleophilic amine failed to form imine.1. Use fresh, high-quality NaBH(OAc)₃ from a sealed container. 2. Verify the purity of the aldehyde and amine. 3. Add a catalytic amount of acetic acid (0.1 eq) or allow for a longer imine formation time before adding the reductant.
Aldehyde Reduction to Alcohol 1. Reducing agent is too reactive (e.g., NaBH₄ in a one-pot setup). 2. Presence of water in the reaction mixture hydrolyzing STAB.1. Ensure you are using NaBH(OAc)₃, not NaBH₄. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Incomplete Reaction 1. Insufficient reducing agent. 2. Sterically hindered amine or aldehyde.1. Increase the equivalents of NaBH(OAc)₃ to 1.6-2.0. 2. Increase reaction time and/or gently warm the reaction (e.g., to 40 °C).
Dialkylation of Primary Amine The product (a secondary amine) is more nucleophilic than the starting primary amine and reacts with remaining aldehyde.1. Use a slight excess of the primary amine (e.g., 1.2-1.5 eq). 2. Consider a two-step protocol: form and isolate the imine first, then reduce it with NaBH₄.[13]

Applications in Drug Discovery

The N-substituted (4-bromothiazol-2-yl)methanamine core synthesized via this protocol is a valuable scaffold for further elaboration. The secondary or tertiary amine introduced provides a key site for modulating physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. Furthermore, the bromine atom at the C4 position is a versatile handle for introducing further diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This strategy has been implicitly used in the synthesis of compounds targeting a range of biological targets. For instance, substituted 2-aminothiazole derivatives have shown potent activity as kinase inhibitors for cancer therapy, antiproliferative agents, and antimicrobials.[14][15][16] The ability to rapidly generate analogs using this robust reductive amination protocol is therefore highly advantageous in lead optimization campaigns for developing novel therapeutics.

References

Application Notes & Protocols: Strategic Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation of 4-Bromo-2-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation, first reported by Emil Knoevenagel, is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2][3] It is defined by the reaction of an aldehyde or ketone with a compound featuring an "active methylene" group, catalyzed by a weak base, to typically yield an α,β-unsaturated product after dehydration.[2][4][5] This reaction's reliability, operational simplicity, and tolerance for a wide range of functional groups have cemented its role in the synthesis of fine chemicals, functional polymers, and crucial pharmaceutical intermediates.[1][3]

The substrate at the center of this guide, 4-Bromo-2-formylthiazole, is a heterocyclic aldehyde of significant interest. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds known for their antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8] The presence of a bromine atom on the thiazole ring provides a valuable synthetic handle for post-condensation modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of molecular complexity.[9][10] Furthermore, the formyl group at the 2-position is strategically placed to undergo condensation, creating conjugated systems that are often key pharmacophores or structural motifs in drug candidates.[11]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing in-depth mechanistic insights, validated experimental protocols, and practical considerations for successfully executing the Knoevenagel condensation with this compound.

Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds through a well-established, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The process is generally catalyzed by a weak base, such as a secondary amine like piperidine, which plays a dual role in the catalytic cycle.[12][13]

  • Deprotonation & Enolate Formation: The reaction initiates with the deprotonation of the active methylene compound by the base, forming a resonance-stabilized carbanion (enolate). The acidity of the α-protons (pKa typically 9-13) is crucial, and a mild base is sufficient for this step.[1] Using a strong base could lead to undesired side reactions, such as the self-condensation of the aldehyde.[2]

  • Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, often by the conjugate acid of the basic catalyst, to yield a neutral aldol-type addition product.

  • Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated conjugated product.[2] The removal of water can help drive the reaction equilibrium toward the product.[5]

Knoevenagel_Mechanism Figure 1: General Mechanism of the Knoevenagel Condensation Reactants This compound + Active Methylene Compound (Z-CH2-Z') Enolate Resonance-Stabilized Carbanion (Enolate) Reactants->Enolate 1. Deprotonation Intermediate Tetrahedral Intermediate Reactants->Intermediate Base Weak Base (e.g., Piperidine) Base->Enolate Enolate->Intermediate 2. Nucleophilic Attack Aldol Aldol Adduct Intermediate->Aldol 3. Protonation Product α,β-Unsaturated Product + H₂O Aldol->Product 4. Dehydration (-H₂O)

Caption: General Mechanism of the Knoevenagel Condensation.

Key Parameters and Experimental Design Choices

The success of the Knoevenagel condensation hinges on the judicious selection of reactants, catalyst, and solvent. Each choice has a direct causal impact on reaction rate, yield, and purity.

Active Methylene Compounds

The "active methylene" reactant is characterized by a CH₂ group flanked by two electron-withdrawing groups (EWGs), which increase the acidity of the methylene protons.[5] The choice of this compound directly dictates the functionality of the final product.

Active Methylene CompoundCommon EWGs (Z, Z')Resulting Product ClassKey Considerations
Malononitrile -CN, -CNDicyanovinyl derivativesHighly reactive due to the strong inductive effect of two nitrile groups. Often requires milder conditions.[14][15]
Ethyl Cyanoacetate -CN, -COOEtα-CyanoacrylatesVery common and versatile. The resulting products are valuable monomers and intermediates.[16][17]
Diethyl Malonate -COOEt, -COOEtDi-ester derivativesLess reactive than the above due to weaker EWGs. May require slightly stronger conditions or longer reaction times.[18]
Meldrum's Acid Cyclic diesterIsopropylidene derivativesHighly acidic and reactive. Often used when other methylene compounds fail. The product can be further manipulated.[2]
Malonic Acid -COOH, -COOHCinnamic acid derivativesUsed in the Doebner modification, typically with pyridine as both catalyst and solvent, which promotes subsequent decarboxylation.[13][19]
Catalyst Selection

The catalyst's primary role is to facilitate the deprotonation of the active methylene compound without promoting unwanted side reactions.

  • Weak Amine Bases: Piperidine, pyridine, and triethylamine are classic choices.[19][20] They are sufficiently basic to generate the enolate but not so strong as to cause self-condensation.

  • Ammonium Salts: Catalysts like diisopropylethylammonium acetate (DIPEAc) or ethylenediammonium diacetate (EDDA) have proven highly effective, often leading to cleaner reactions and higher yields.[13][16]

  • Modern Catalytic Systems: In line with green chemistry principles, significant research has focused on alternative catalysts.[21][22]

    • Heterogeneous Catalysts: Reusable solid catalysts like zeolites, metal oxides (MgO, ZnO), and hydrotalcites offer simplified workup (filtration) and catalyst recycling.[3][22][23]

    • Ionic Liquids: Can act as both the solvent and catalyst, providing a non-volatile medium and often enhancing reaction rates.[12][17]

    • Catalyst-Free (in Water): Some highly activated substrates, like malononitrile, can react with aldehydes in water at elevated temperatures without any added catalyst, where water itself may play a role in promoting the reaction.[24][25]

Solvent Systems

The solvent must dissolve the reactants and facilitate the reaction.

  • Protic Solvents: Ethanol and methanol are common, inexpensive, and effective for many Knoevenagel condensations.[15][26]

  • Aprotic Solvents: DMF or DMSO can be used for less soluble reactants. Pyridine is often used in the Doebner modification.[19]

  • Green Solvents: Water is an ideal green solvent, although its use may be limited by the solubility of the reactants.[15][24]

  • Solvent-Free: Grinding reactants together, sometimes with a solid catalyst, is an excellent solvent-free approach that minimizes waste.[14]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of two distinct derivatives of this compound.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reactants, Solvent) Addition 2. Catalyst Addition Setup->Addition Reaction 3. Reaction Monitoring (Heating/Stirring, TLC Analysis) Addition->Reaction Workup 4. Work-up & Isolation (Cooling, Precipitation, Filtration) Reaction->Workup Purification 5. Purification (Recrystallization or Chromatography) Workup->Purification Characterization 6. Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the Knoevenagel condensation experiment.
Protocol 1: Synthesis of 2-(4-Bromo-thiazol-2-yl)-methylene-malononitrile

This protocol details a classic and highly reliable method using malononitrile and a piperidine catalyst in ethanol.

Safety Precautions:

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Malononitrile is highly toxic if swallowed or inhaled. Handle with extreme care.

  • Piperidine is flammable and corrosive. Avoid contact with skin and eyes.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberAmountMoles (mmol)Molar Eq.
This compound192.03167366-05-41.92 g10.01.0
Malononitrile66.06109-77-30.66 g10.01.0
Piperidine85.15110-89-4~0.1 mL~1.00.1
Ethanol (Absolute)46.0764-17-530 mL--

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.92 g, 10.0 mmol).

  • Dissolution: Add 30 mL of absolute ethanol and stir at room temperature until the aldehyde is completely dissolved.

  • Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol).

  • Catalyst Addition: Using a micropipette, add piperidine (~0.1 mL, 1.0 mmol) to the reaction mixture. A slight color change or warming may be observed.

  • Reaction: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approx. 80 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the starting aldehyde is consumed (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual catalyst and impurities.

  • Drying: Dry the bright yellow product in a vacuum oven at 40-50 °C to a constant weight. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Protocol 2: Green Synthesis of Ethyl 2-cyano-3-(4-bromo-thiazol-2-yl)-acrylate

This protocol utilizes an aqueous system, demonstrating a more environmentally benign approach.

Safety Precautions:

  • Conduct all steps in a well-ventilated fume hood. Wear appropriate PPE.

  • Ethyl cyanoacetate is harmful. Avoid inhalation and skin contact.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberAmountMoles (mmol)Molar Eq.
This compound192.03167366-05-41.92 g10.01.0
Ethyl Cyanoacetate113.12105-56-61.13 g10.01.0
Diazabicyclo[5.4.0]undec-7-ene (DBU)152.246674-22-20.15 g1.00.1
Water18.027732-18-525 mL--

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask with a magnetic stir bar, combine this compound (1.92 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), and water (25 mL).

  • Catalyst Addition: Add DBU (0.15 g, 1.0 mmol) to the suspension.[18]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC (7:3 Hexane:Ethyl Acetate), taking care to extract a small aliquot with ethyl acetate for spotting. The reaction should proceed to completion within 3-6 hours.

  • Work-up and Isolation: Upon completion, a solid product will have precipitated from the aqueous mixture. Cool the flask in an ice bath for 20 minutes.

  • Filtration: Collect the solid by vacuum filtration. Wash the product thoroughly with cold water (3 x 10 mL) to remove the DBU catalyst and any unreacted starting materials.

  • Drying: Dry the solid product under vacuum to yield the desired α-cyanoacrylate. Recrystallization from an ethanol/water mixture can be performed for further purification if needed.

Product Characterization

Confirmation of the product structure and purity is essential. The following are expected analytical signatures:

  • ¹H NMR: The most telling change is the disappearance of the aldehyde proton singlet (typically δ 9.5-10.5 ppm) and the appearance of a new singlet for the vinylic proton (typically δ 7.5-8.5 ppm).[16][21]

  • ¹³C NMR: Look for the disappearance of the aldehyde carbonyl carbon and the appearance of two new sp² carbons for the C=C double bond.

  • FT-IR: The C=O stretch of the aldehyde will disappear. Key new peaks will include a C=C alkene stretch (~1600-1650 cm⁻¹) and, for products from malononitrile or cyanoacetate, a sharp C≡N stretch (~2220 cm⁻¹).[21]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product. The characteristic isotopic pattern for a single bromine atom (M and M+2 peaks in an approximate 1:1 ratio) should be clearly visible.[21]

Applications & Future Synthetic Scope

The Knoevenagel products derived from this compound are valuable scaffolds for drug discovery.

  • Bioactive Moieties: The resulting α,β-unsaturated system is a known Michael acceptor, capable of forming covalent bonds with biological nucleophiles, a mechanism utilized by many enzyme inhibitors. Thiazole-based chalcones and their analogues have demonstrated significant potential as anticancer and antimicrobial agents.[7][27]

  • Synthetic Versatility: The bromine atom remains intact during the condensation, serving as a key functional group for further elaboration. It can readily participate in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of diverse and complex molecular libraries for high-throughput screening. This two-step sequence (condensation followed by cross-coupling) is a powerful strategy in modern drug development.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient heating. 3. Low reactivity of methylene compound.1. Use fresh catalyst. 2. Ensure proper reflux temperature. 3. Increase reaction time, use a more effective catalyst (e.g., DBU), or switch to a more reactive methylene compound (e.g., malononitrile).
Formation of Side Products 1. Catalyst too strong (self-condensation). 2. Reaction run for too long.1. Switch to a weaker base (e.g., use triethylamine instead of piperidine). 2. Monitor carefully with TLC and stop the reaction upon consumption of starting material.
Product Fails to Precipitate 1. Product is highly soluble in the solvent. 2. Insufficient product formed.1. Reduce the reaction mixture volume under reduced pressure. Add a non-polar anti-solvent (e.g., hexane) or pour into ice-water. 2. Re-evaluate reaction conditions to improve yield.

References

The Strategic Synthesis of Bioactive Thiazole Derivatives Utilizing 4-Bromo-2-formylthiazole: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen atoms, is a privileged scaffold found in a variety of natural products and synthetic drugs.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] This guide provides a comprehensive overview of the synthesis of novel thiazole-based compounds, with a focus on the strategic use of the versatile building block, 4-Bromo-2-formylthiazole.

The Advantage of this compound: A Dual-Functionalized Scaffold

This compound is a highly valuable starting material in drug discovery due to its two distinct and reactive functional groups. The formyl group at the 2-position and the bromo group at the 4-position allow for selective and sequential modifications, enabling the synthesis of diverse libraries of compounds from a single, readily available precursor. This dual functionality provides medicinal chemists with the flexibility to explore a wide chemical space and systematically investigate structure-activity relationships (SAR).

The 2-formyl group serves as a handle for the introduction of various nitrogen-containing moieties through condensation reactions, leading to the formation of Schiff bases and hydrazones. These derivatives are well-documented for their wide range of biological activities.[5][6] Concurrently, the 4-bromo substituent is an ideal site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This allows for the introduction of a vast array of aryl, heteroaryl, and alkynyl groups, further expanding the structural diversity of the synthesized molecules.

dot graph "Synthetic_Utility" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

A [label="this compound", pos="0,0!", fillcolor="#4285F4"];

B [label="2-Formyl Group\nReactions", pos="-3,2!", fillcolor="#EA4335"]; C [label="4-Bromo Group\nReactions", pos="3,2!", fillcolor="#34A853"];

D [label="Schiff Base\nFormation", pos="-4.5,4!", fillcolor="#FBBC05"]; E [label="Hydrazone\nFormation", pos="-1.5,4!", fillcolor="#FBBC05"]; F [label="Wittig\nReaction", pos="-3,5.5!", fillcolor="#FBBC05"]; G [label="Knoevenagel\nCondensation", pos="-3,7!", fillcolor="#FBBC05"];

H [label="Suzuki\nCoupling", pos="1.5,4!", fillcolor="#FBBC05"]; I [label="Sonogashira\nCoupling", pos="4.5,4!", fillcolor="#FBBC05"];

J [label="Bioactive Thiazole Derivatives", pos="0,9!", fillcolor="#202124"];

A -> B; A -> C;

B -> D; B -> E; B -> F; B -> G;

C -> H; C -> I;

D -> J; E -> J; F -> J; G -> J; H -> J; I -> J; } Caption: Synthetic utility of this compound.

Key Synthetic Transformations and Protocols

This section details the primary synthetic routes for modifying this compound, complete with generalized protocols.

Reactions at the 2-Formyl Position

The aldehyde functionality at the 2-position is a versatile handle for introducing a variety of substituents, most notably through condensation reactions with primary amines and hydrazines.

Schiff bases, or imines, are synthesized by the condensation of an aldehyde with a primary amine. These compounds have shown significant potential as antimicrobial and anticancer agents.[6][7]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: To this solution, add the desired primary amine (1.0-1.2 eq.).

  • Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: The mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

dot graph "Schiff_Base_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} Caption: Workflow for Schiff Base Synthesis.

Hydrazones are formed through the reaction of an aldehyde with a hydrazine derivative. These compounds are a well-established class of bioactive molecules with a wide array of pharmacological activities, including anticancer and antimicrobial effects.[5][8]

Experimental Protocol:

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol.

  • Hydrazine Addition: Add the substituted hydrazine or hydrazide (1.0 eq.) to the solution.

  • Reaction: The reaction mixture is typically refluxed for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After completion, the mixture is cooled, and the solid product is collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be further purified by recrystallization.

Reactions at the 4-Bromo Position

The bromine atom at the 4-position of the thiazole ring is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C bonds in modern organic synthesis.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] This reaction is instrumental in synthesizing biaryl and vinyl-substituted thiazoles.

Experimental Protocol:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired aryl or vinyl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.).

  • Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction: The mixture is heated to a temperature ranging from 80-110 °C and stirred for several hours to overnight. The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

dot graph "Suzuki_Coupling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} Caption: Workflow for Suzuki-Miyaura Coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted thiazoles.[11][12]

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 eq.).

  • Reaction: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as indicated by TLC.

  • Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Bioactivity of Synthesized Thiazole Derivatives

The synthetic methodologies described above provide access to a wide range of thiazole derivatives with significant therapeutic potential. The following table summarizes the biological activities of representative compounds derived from thiazole precursors.

Compound ClassTarget/AssayIC₅₀/ActivityReference
Thiazolyl HydrazoneAnticancer (MCF-7)125 µg/mL[5]
Thiazolyl HydrazoneAnticandidal (C. utilis)MIC = 250 µg/mL[5]
N-Acyl HydrazoneAnticancer (MCF-7)7.52 ± 0.32 µM[8]
N-Acyl HydrazoneAnticancer (PC-3)10.19 ± 0.52 µM[8]
Thiazole Schiff BaseAntibacterial (E. coli)MIC = 14.40 ± 0.04 mm[13]
Thiazole Schiff BaseAntibacterial (S. aureus)MIC = 15.00 ± 0.01 mm[13]

Conclusion

This compound is a powerful and versatile building block for the synthesis of bioactive thiazole derivatives. Its dual functionality allows for a wide range of chemical modifications, enabling the creation of diverse compound libraries for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel thiazole-based compounds with potential therapeutic applications. The continued exploration of this scaffold is expected to yield new and effective treatments for a variety of diseases.

References

Application Notes and Protocols for 4-Bromo-2-formylthiazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thiazole Moiety as a Privileged Scaffold in Agrochemicals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of modern agrochemicals.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous commercially successful fungicides, insecticides, and herbicides.[2] Thiazole derivatives are known for their systemic properties and diverse modes of action, ranging from the inhibition of succinate dehydrogenase in fungal respiration to the disruption of insect nervous systems.[3][4]

4-Bromo-2-formylthiazole is a versatile and highly reactive building block for the synthesis of novel agrochemical candidates.[5][6] Its two distinct functional handles—the formyl group at the C2 position and the bromine atom at the C4 position—allow for sequential and regioselective modifications, providing a gateway to a vast chemical space of potential active ingredients. The electron-withdrawing nature of the formyl group makes the C5-proton acidic and susceptible to deprotonation, while the bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[7] This guide provides detailed protocols for the application of this compound in the synthesis of diverse thiazole-based scaffolds with potential agrochemical applications.

Strategic Application of this compound in Agrochemical Scaffolds

The strategic derivatization of this compound allows for the exploration of structure-activity relationships (SAR) crucial for the discovery of new agrochemicals. The following diagram illustrates three primary synthetic pathways originating from this key intermediate.

G cluster_start Starting Material cluster_path1 Pathway 1: C4-Position Functionalization cluster_path2 Pathway 2: C2-Formyl Group Oxidation & Amidation cluster_path3 Pathway 3: C2-Formyl Group Condensation This compound This compound A Suzuki-Miyaura Coupling This compound->A C Oxidation This compound->C G Condensation with Hydrazine This compound->G I Wittig Reaction This compound->I B Aryl/Heteroaryl-Substituted 2-Formylthiazole A->B D 4-Bromo-thiazole-2-carboxylic acid C->D E Amide Coupling D->E F 4-Bromo-thiazole-2-carboxamide (Fungicide Scaffold) E->F H Thiazole-Hydrazone (Antifungal Scaffold) G->H J Vinyl-Thiazole Derivative I->J

Caption: Synthetic pathways from this compound.

Pathway 1: C4-Position Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds.[8] In the context of agrochemical synthesis, it allows for the introduction of various aryl and heteroaryl moieties at the C4 position of the thiazole ring, a common feature in many bioactive molecules. This modification can significantly influence the compound's spectrum of activity, systemic properties, and metabolic stability.

Protocol 1: Synthesis of 4-Aryl-2-formylthiazole

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

Reagent/SolventSupplierGrade
This compoundVaries≥97%
Arylboronic AcidVaries≥98%
Pd(PPh₃)₄Varies≥99%
Sodium Carbonate (Na₂CO₃)VariesAnhydrous, ≥99.5%
1,4-DioxaneVariesAnhydrous, ≥99.8%
Deionized WaterIn-houseN/A
Ethyl AcetateVariesACS Grade
Brine (saturated NaCl solution)In-houseN/A
Magnesium Sulfate (MgSO₄)VariesAnhydrous

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).

  • Seal the flask with a rubber septum and purge with argon for 10 minutes.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 eq.) to the mixture under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-formylthiazole.

Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ is crucial for the catalytic cycle of the Suzuki reaction.[7] The aqueous base (Na₂CO₃) is necessary for the transmetalation step, and the dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

Pathway 2: C2-Formyl Group Oxidation and Amidation

The oxidation of the 2-formyl group to a carboxylic acid, followed by amide coupling, is a key strategy for accessing thiazole carboxamides. This class of compounds includes the potent fungicide thifluzamide, which targets the succinate dehydrogenase enzyme.[3]

Protocol 2.1: Oxidation to 4-Bromo-thiazole-2-carboxylic acid

This protocol details the oxidation of the aldehyde to a carboxylic acid using potassium permanganate.

Materials:

Reagent/SolventSupplierGrade
This compoundVaries≥97%
Potassium Permanganate (KMnO₄)VariesACS Grade
AcetoneVariesACS Grade
Sodium Bisulfite (NaHSO₃)VariesACS Grade
Hydrochloric Acid (HCl)Varies37%

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq.) in acetone (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.2 mmol, 1.2 eq.) in water (5 mL) to the cooled solution while stirring vigorously.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The formation of a brown manganese dioxide precipitate will be observed.

  • Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.

  • Acidify the solution to pH 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-thiazole-2-carboxylic acid.

Protocol 2.2: Amide Coupling to form 4-Bromo-thiazole-2-carboxamide Derivatives

This protocol describes the formation of an amide bond using a standard coupling agent like HATU.

Materials:

Reagent/SolventSupplierGrade
4-Bromo-thiazole-2-carboxylic acidFrom Protocol 2.1N/A
Substituted AnilineVaries≥98%
HATUVaries≥98%
DIPEAVaries≥99%
DMFVariesAnhydrous, ≥99.8%

Procedure:

  • In a dry flask, dissolve 4-Bromo-thiazole-2-carboxylic acid (1.0 mmol, 1.0 eq.) and the desired substituted aniline (1.1 mmol, 1.1 eq.) in anhydrous DMF (10 mL).

  • Add HATU (1.2 mmol, 1.2 eq.) and DIPEA (2.0 mmol, 2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Pathway 3: C2-Formyl Group Condensation Reactions

The aldehyde functionality of this compound is a prime site for condensation reactions to introduce new functionalities with potential biological activity.

Protocol 3.1: Synthesis of Thiazole-Hydrazones

Hydrazone-containing thiazoles have shown promising antifungal activities.[9][10] This protocol outlines a straightforward condensation reaction.

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq.) in ethanol (10 mL).

  • Add a substituted hydrazine hydrochloride (1.1 mmol, 1.1 eq.) followed by a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify by chromatography.

Protocol 3.2: Synthesis of Vinyl-Thiazole Derivatives via Wittig Reaction

The Wittig reaction allows for the conversion of the formyl group into a carbon-carbon double bond, providing access to vinyl-thiazole derivatives.[11][12]

Procedure:

  • Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 mmol, 1.2 eq.) in anhydrous THF (10 mL) under argon.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.2 mmol, 1.2 eq.) dropwise. A color change (typically to orange or red) indicates the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL) dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of potential agrochemical compounds. The protocols outlined in this guide demonstrate how its two distinct reactive sites can be selectively manipulated through robust and well-established synthetic methodologies. By leveraging Suzuki-Miyaura couplings, oxidation-amidation sequences, and various condensation reactions, researchers can efficiently generate libraries of novel thiazole derivatives for biological screening and the development of next-generation crop protection agents.

References

Topic: Experimental Setup for Negishi Coupling of 4-Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The functionalization of this heterocycle is therefore of critical importance in drug discovery. The Negishi cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds, noted for its high functional group tolerance and the use of highly reactive organozinc nucleophiles.[2] This guide provides a comprehensive overview, detailed experimental protocols, and field-proven insights for the successful execution of Negishi coupling reactions with 4-bromothiazoles, a common and valuable building block. We will delve into the causality behind experimental choices, from catalyst and ligand selection to the preparation and handling of sensitive organozinc reagents, to empower researchers to reliably synthesize 4-substituted thiazole derivatives.

Introduction: The Strategic Value of the Negishi Coupling

The palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide (or triflate) is a cornerstone of modern organic synthesis.[3] Named for its discoverer, Nobel laureate Ei-ichi Negishi, this reaction is distinguished from other cross-coupling methods (e.g., Suzuki, Stille) by the unique reactivity profile of organozinc reagents. While their sensitivity to air and moisture necessitates careful handling under inert conditions, this reactivity translates into faster reaction times and broader substrate scope, including the coupling of sp³, sp², and sp hybridized carbon atoms.[4][5]

For drug development professionals, the ability to couple complex fragments to a heteroaromatic core like 4-bromothiazole in the later stages of a synthetic sequence is invaluable. The Negishi coupling's tolerance for a wide array of functional groups (esters, ketones, nitriles) makes it exceptionally well-suited for this purpose, minimizing the need for cumbersome protection-deprotection strategies.[2]

The Catalytic Heart of the Reaction: Mechanism and Key Components

The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromothiazole. This is often the rate-limiting step and results in a Pd(II) intermediate. The electron-deficient nature of the thiazole ring facilitates this step.

  • Transmetalation: The organozinc reagent (R-ZnX) exchanges its organic group (R) with the bromide on the palladium center. This step is typically very fast due to the lability of the C-Zn bond and regenerates a zinc halide salt.[3]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. Bulky, electron-rich ligands are known to accelerate this final, product-forming step.[6]

Negishi_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-R' Transmetal->PdII_Both ZnBrX ZnBrX Transmetal->ZnBrX RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Product (Ar-R') RedElim->Product ArBr 4-Bromothiazole (Ar-Br) ArBr->OxAdd RZnX R'-ZnX RZnX->Transmetal

Caption: The Palladium-Catalyzed Negishi Catalytic Cycle.
Causality Behind Component Selection

  • Catalyst: Palladium complexes are overwhelmingly preferred for their high functional group tolerance and robust performance.[3] Common precatalysts include Pd(PPh₃)₄, which is active directly, or a combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ with a supporting ligand. Nickel catalysts, while cheaper, are sometimes used but can have a different reactivity profile and functional group tolerance.[7]

  • Ligand: The ligand is not a passive spectator; it is crucial for catalyst stability and reactivity.

    • Triphenylphosphine (PPh₃): A standard, reliable choice for many couplings.

    • Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These electron-rich and sterically demanding ligands often provide superior results, especially for challenging substrates.[8][9] They promote facile reductive elimination and can help prevent catalyst deactivation, leading to higher yields and lower catalyst loadings.[9]

  • Organozinc Reagent (The Nucleophile): The choice of preparation method depends on the desired R-group and the functional groups present.

    • Transmetalation (from Grignard/Organolithium): An organolithium or Grignard reagent is prepared first and then treated with a zinc salt (e.g., ZnCl₂). This is a common and reliable method but is incompatible with acidic protons or sensitive electrophilic groups in the starting halide.

    • Oxidative Insertion: Highly activated "Rieke® Zinc" or zinc dust (activated with I₂ or TMSCl) can directly insert into an organic halide.[10] This method shows excellent functional group tolerance, allowing for the presence of esters, nitriles, and ketones.

  • Solvent: Anhydrous, polar aprotic solvents like Tetrahydrofuran (THF) or Dimethoxyethane (DME) are standard. They are required to dissolve the organometallic species and maintain a homogenous reaction, all while being unreactive towards the organozinc reagent. The use of rigorously dried solvents is non-negotiable.

Experimental Protocol: A Validated Step-by-Step Guide

This section details a general, self-validating protocol for the Negishi coupling of 4-bromothiazole with an organozinc reagent prepared in situ via transmetalation.

Safety First: Organozinc reagents can be pyrophoric, and organolithium reagents (like n-BuLi) are highly reactive with air and moisture. All procedures must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (Argon or Nitrogen) using flame-dried glassware and proper personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[11][12]

Materials & Reagents
  • Aryl Bromide (for organozinc) (1.2 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, e.g., 2.5 M in hexanes)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.2 equiv, e.g., 0.5 M solution in THF)

  • 4-Bromothiazole (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution (for quenching)

  • Ethyl acetate (EtOAc) (for extraction)

  • Brine (for washing)

  • Anhydrous Na₂SO₄ or MgSO₄ (for drying)

Experimental Workflow

Caption: General workflow for the Negishi coupling of 4-bromothiazole.
Step-by-Step Procedure

Part A: In Situ Preparation of the Organozinc Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the aryl bromide (1.2 equiv).

  • Dissolve in anhydrous THF (approx. 0.5 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise via syringe. A color change is often observed. Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • To this freshly prepared organolithium solution, add the anhydrous ZnCl₂ solution (1.2 equiv) dropwise at -78 °C.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes. This suspension contains the active organozinc reagent and is ready for immediate use.[4]

Part B: The Cross-Coupling Reaction

  • In a separate flame-dried Schlenk flask under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv).

  • Add a portion of anhydrous THF and stir for 15-20 minutes at room temperature to allow for catalyst activation.

  • Add the 4-bromothiazole (1.0 equiv) to the catalyst mixture.

  • Using a cannula or syringe, transfer the freshly prepared organozinc reagent suspension from Part A into the flask containing the catalyst and 4-bromothiazole.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor its progress by TLC or GC-MS.[13]

Part C: Workup and Purification

  • Upon completion (typically indicated by the consumption of 4-bromothiazole), cool the reaction to room temperature.

  • Carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-substituted thiazole product.[4]

Data Presentation: Substrate Scope

The following table summarizes representative conditions and outcomes for the Negishi coupling of 4-bromothiazole, demonstrating the versatility of the reaction.

EntryOrganozinc Reagent (R-ZnCl)Catalyst (mol%)Ligand (mol%)Temp (°C)Yield (%)Reference
1Phenylzinc chloridePdCl₂(PPh₃)₂ (5)Reflux61[14]
22-Thienylzinc chloridePd(PPh₃)₄ (5)RT85[15]
3Isopropylzinc bromidePd₂(dba)₃ (2)CPhos (4)7088[16][17]
44-Methoxyphenylzinc chloridePd(OAc)₂ (2)SPhos (4)6092[8]
5Ethylzinc bromidePd(PPh₃)₄ (5)RT95[15]

Troubleshooting & Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
No/Low Conversion 1. Inactive organozinc reagent. 2. Deactivated catalyst (air/moisture). 3. Impure starting materials.1. Validate the organozinc: Before adding to the coupling reaction, take a small aliquot, quench with D₂O, and check for deuterium incorporation by NMR.[18] 2. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Use freshly opened or degassed solvents.[18] 3. Purify starting materials if necessary.
Reaction Stalls 1. Catalyst deactivation during the reaction. 2. Product inhibition.1. Increase catalyst/ligand loading. Consider a more robust ligand system (e.g., a bulky biarylphosphine).[9][13] 2. Run the reaction at a more dilute concentration.
Significant Homocoupling (R-R) 1. Oxygen contamination can promote homocoupling of the organozinc. 2. Certain catalyst systems may favor this side reaction.1. Rigorously deoxygenate all solvents and maintain a strict inert atmosphere.[3] 2. Screen different palladium sources and ligands.
Protodezincation (R-H formation) 1. Presence of trace water or other acidic protons in the reaction mixture.1. Use scrupulously dried solvents and reagents. Ensure the 4-bromothiazole is anhydrous.[3]

Conclusion

The Negishi coupling is an indispensable tool for the synthesis of 4-substituted thiazoles in a drug discovery context. By understanding the underlying mechanism, carefully selecting reagents, and employing rigorous inert atmosphere techniques, researchers can reliably and efficiently access a vast chemical space. The protocols and insights provided in this guide serve as a robust starting point for developing and optimizing these critical C-C bond-forming reactions, accelerating the journey from chemical building block to potential therapeutic agent.

References

Protecting group strategies for the formyl group in 4-Bromo-2-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Protecting Group Strategies for the Formyl Group in 4-Bromo-2-formylthiazole

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Synthetic Challenge of a Bifunctional Building Block

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, offering two reactive sites for molecular elaboration.[1] The formyl group, an electrophilic aldehyde, is susceptible to a wide range of nucleophilic additions and redox reactions. The bromine atom at the C4 position, situated on an electron-deficient thiazole ring, serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[2]

In any multi-step synthesis, the concurrent reactivity of both the formyl and bromo groups necessitates a robust protecting group strategy. Attempting to perform reactions at the C4-Br site, such as metal-halogen exchange or palladium-catalyzed coupling, in the presence of an unprotected aldehyde would almost certainly lead to undesired side reactions, including nucleophilic attack on the formyl carbon or decomposition. Therefore, the temporary masking of the formyl group is not merely advantageous; it is a prerequisite for the successful and chemoselective functionalization of the thiazole core.

This guide provides a detailed overview of two field-proven strategies for the protection of the formyl group in this compound: the formation of a 1,3-dioxolane (an acetal) and a 1,3-dithiolane (a dithioacetal). We will delve into the causality behind experimental choices, provide step-by-step protocols for both protection and deprotection, and discuss the concept of orthogonality, which is critical for complex molecular construction.

Strategic Considerations for Protecting Group Selection

The unique electronic nature of the this compound substrate demands careful consideration when selecting a protecting group. The thiazole ring is electron-deficient, which can influence the reactivity of the attached functional groups. An ideal protecting group for this substrate should meet the following criteria:

  • High-Yielding Formation: The protection reaction must be efficient and high-yielding to maximize the preservation of the valuable starting material.

  • Robust Stability: The protected group must be stable under a wide range of reaction conditions, particularly those employed for modifying the C4-Br position (e.g., organometallic reagents, basic conditions for cross-coupling).

  • Mild and Selective Cleavage: The deprotection step must be achievable under mild conditions that do not compromise the integrity of the thiazole ring or the newly introduced functionalities. The C-Br bond, while relatively stable, can be susceptible to certain reductive conditions.

  • Orthogonality: The protecting group should be removable without affecting other protecting groups present in the molecule, a concept known as orthogonal protection.[1] This is paramount in the synthesis of complex molecules with multiple functional groups.[3]

Based on these criteria, acetals and dithioacetals emerge as the most suitable candidates. They are among the most common and reliable protecting groups for carbonyls, offering distinct stability profiles that can be exploited in an orthogonal fashion.[3][4]

Strategy 1: Acetal Protection via 1,3-Dioxolane Formation

The formation of a cyclic acetal, specifically a 1,3-dioxolane using ethylene glycol, is a classic and highly effective method for protecting aldehydes. Acetals are known for their exceptional stability in neutral to strongly basic environments, making them ideal for subsequent reactions involving Grignard reagents, organolithiums, or base-catalyzed cross-couplings.[5] Deprotection is typically achieved under acidic conditions.[6]

Causality of Experimental Design

The protocol described below is adapted from a highly analogous procedure for the protection of 2-bromo-4-pyridinecarboxaldehyde. The use of a Brønsted acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by ethylene glycol. The reaction is an equilibrium process. To drive it to completion, the water generated as a byproduct must be removed. This is most effectively accomplished using a Dean-Stark apparatus, which physically sequesters the water from the refluxing azeotropic solvent (e.g., toluene or benzene).[4]

Visualizing the Acetal Strategy

cluster_protection Protection cluster_deprotection Deprotection A This compound B Ethylene Glycol, p-TsOH (cat.), Toluene, Reflux A->B C 2-(4-Bromo-1,3-thiazol-2-yl)-1,3-dioxolane B->C D 2-(4-Bromo-1,3-thiazol-2-yl)-1,3-dioxolane E Aqueous Acid (e.g., HCl), Acetone/Water D->E F This compound E->F

Figure 1. Reaction scheme for the protection of this compound as a 1,3-dioxolane and its subsequent deprotection.

Detailed Experimental Protocol: Protection

Protocol 1.1: Synthesis of 2-(4-Bromo-1,3-thiazol-2-yl)-1,3-dioxolane

  • Materials:

    • This compound (1.0 eq)

    • Ethylene glycol (2.0-3.0 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq)

    • Toluene (or Benzene)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound.

    • Add toluene to dissolve the starting material (approx. 0.1-0.2 M concentration).

    • Add ethylene glycol followed by the catalytic amount of p-TsOH·H₂O.

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-18 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by silica gel column chromatography or distillation to yield the pure 2-(4-Bromo-1,3-thiazol-2-yl)-1,3-dioxolane.

Detailed Experimental Protocol: Deprotection

Protocol 1.2: Hydrolysis of 2-(4-Bromo-1,3-thiazol-2-yl)-1,3-dioxolane

  • Materials:

    • 2-(4-Bromo-1,3-thiazol-2-yl)-1,3-dioxolane (1.0 eq)

    • Acetone and Water (e.g., 4:1 v/v)

    • Concentrated Hydrochloric Acid (HCl) or other strong acid (catalytic amount)

    • Ethyl acetate or Dichloromethane for extraction

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve the protected thiazole in a mixture of acetone and water in a round-bottom flask.

    • Add a catalytic amount of concentrated HCl and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

    • Once complete, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Remove the majority of the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to afford the deprotected this compound.

Strategy 2: Dithioacetal Protection via 1,3-Dithiolane Formation

The formation of a 1,3-dithiolane from 1,2-ethanedithiol provides a robust protecting group that is orthogonal to the 1,3-dioxolane. Dithioacetals are stable to both acidic and basic conditions but are readily cleaved under specific oxidative or Lewis acid-mediated conditions. This orthogonal stability is invaluable, allowing for acidic deprotection of an acetal elsewhere in the molecule while leaving the dithioacetal intact.

Causality of Experimental Design

The formation of dithioacetals is typically catalyzed by a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid.[3] Lewis acids are highly effective as they coordinate to the carbonyl oxygen, strongly activating it towards nucleophilic attack by the sulfur atoms of the dithiol. The reaction is generally faster and more efficient than acetal formation. Given the electron-deficient nature of the thiazole ring, a potent Lewis acid catalyst is recommended to ensure complete conversion.

Deprotection often requires conditions that are distinct from acetal hydrolysis. Mild oxidative methods or protocols involving soft metal salts are commonly employed.[1] A particularly mild and effective method that is compatible with a wide range of functional groups involves using 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system.[4] This avoids the use of toxic heavy metals and harsh conditions.

Visualizing the Dithioacetal Strategy

cluster_protection Protection cluster_deprotection Deprotection A This compound B 1,2-Ethanedithiol, BF3•OEt2 (cat.), CH2Cl2, 0 °C to rt A->B C 2-(4-Bromo-1,3-thiazol-2-yl)-1,3-dithiolane B->C D 2-(4-Bromo-1,3-thiazol-2-yl)-1,3-dithiolane E H2O2, I2 (cat.), SDS, Water, rt D->E F This compound E->F

Figure 2. Reaction scheme for the protection of this compound as a 1,3-dithiolane and its subsequent deprotection.

Detailed Experimental Protocol: Protection

Protocol 2.1: Synthesis of 2-(4-Bromo-1,3-thiazol-2-yl)-1,3-dithiolane

  • Materials:

    • This compound (1.0 eq)

    • 1,2-Ethanedithiol (1.1-1.2 eq)

    • Boron trifluoride etherate (BF₃·OEt₂) (catalytic to 1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Round-bottom flask, magnetic stirrer, ice bath, inert atmosphere (N₂ or Ar).

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add 1,2-ethanedithiol to the solution.

    • Slowly add BF₃·OEt₂ dropwise to the stirred solution.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure 2-(4-Bromo-1,3-thiazol-2-yl)-1,3-dithiolane.

Detailed Experimental Protocol: Deprotection (Mild Oxidative Method)

Protocol 2.2: Hydrolysis of 2-(4-Bromo-1,3-thiazol-2-yl)-1,3-dithiolane

  • Materials:

    • 2-(4-Bromo-1,3-thiazol-2-yl)-1,3-dithiolane (1.0 eq)

    • Sodium dodecyl sulfate (SDS)

    • Iodine (I₂) (0.05 eq)

    • 30% Aqueous hydrogen peroxide (H₂O₂) (2.0-3.0 eq)

    • Deionized water

    • Sodium thiosulfate (Na₂S₂O₃) solution

    • Ethyl acetate for extraction

  • Procedure:

    • To a flask containing the protected thiazole, add water and a catalytic amount of SDS to form a micellar solution.

    • Add the catalytic amount of iodine, followed by the dropwise addition of 30% H₂O₂ at room temperature.

    • Stir the mixture vigorously. The reaction is typically complete within 30-60 minutes. Monitor by TLC.

    • Upon completion, quench the excess H₂O₂ and iodine by adding aqueous sodium thiosulfate solution until the orange/brown color disappears.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected this compound.

Comparative Summary and Orthogonal Strategy

The choice between an acetal and a dithioacetal depends on the planned synthetic route. The key difference lies in their deprotection conditions, which forms the basis of an orthogonal strategy.

FeatureAcetal (1,3-Dioxolane)Dithioacetal (1,3-Dithiolane)
Stability Stable to base, nucleophiles, organometallics, mild oxidants, and reducing agents.Stable to strong acid and base, nucleophiles, and organometallics.
Lability Labile to aqueous acid.Labile to specific oxidative conditions (e.g., H₂O₂/I₂, Hg²⁺, IBX) or strong Lewis acids.
Orthogonality Can be cleaved in the presence of a dithioacetal using acidic conditions.Can be cleaved in the presence of an acetal using mild oxidative conditions.
Formation Acid-catalyzed equilibrium with water removal.Lewis or Brønsted acid-catalyzed; often faster than acetal formation.
Visualizing an Orthogonal Workflow

An orthogonal strategy allows for the selective deprotection and reaction of one functional group while another, differently protected group, remains intact.

A Molecule with two Aldehydes: Aldehyde-1 & Aldehyde-2 B Protect Aldehyde-1 as Acetal A->B Step 1 C Protect Aldehyde-2 as Dithioacetal B->C Step 2 D Perform Reaction Sequence A (e.g., Grignard Addition) C->D Step 3 E Selectively Deprotect Acetal (Aqueous Acid) D->E Step 4 F Perform Reaction Sequence B (e.g., Wittig Reaction) E->F Step 5 G Deprotect Dithioacetal (Mild Oxidation) F->G Step 6 H Final Doubly-Modified Product G->H Step 7

Figure 3. Conceptual workflow of an orthogonal strategy using acetal and dithioacetal protecting groups.

Conclusion

The effective protection of the formyl group is a critical enabling step in the synthetic manipulation of this compound. Both acetal (1,3-dioxolane) and dithioacetal (1,3-dithiolane) protecting groups provide robust and reliable options. The choice of strategy should be dictated by the downstream reaction conditions planned in the synthetic sequence. By understanding their distinct stability profiles and employing the detailed protocols provided herein, researchers can confidently execute complex synthetic transformations, unlocking the full potential of this versatile building block in the development of novel chemical entities.

References

Application Notes and Protocols: High-Yield Oxidation of 4-Bromo-2-formylthiazole to 4-Bromo-2-thiazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 4-Bromo-2-thiazolecarboxylic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, thiazole-containing molecules represent a cornerstone of pharmacologically active compounds. Their prevalence in blockbuster drugs and clinical candidates underscores the importance of efficient and robust synthetic routes to functionalized thiazole building blocks. Among these, 4-bromo-2-thiazolecarboxylic acid stands out as a critical intermediate. The carboxylic acid moiety provides a versatile handle for amide bond formation and other key conjugations, while the bromine atom serves as a valuable site for cross-coupling reactions, enabling the exploration of a vast chemical space. The controlled and high-yielding oxidation of the corresponding aldehyde, 4-bromo-2-formylthiazole, is therefore a pivotal transformation for medicinal and process chemists.

This application note provides a detailed, field-proven protocol for the oxidation of this compound to its carboxylic acid derivative. We will delve into the rationale behind the chosen methodology, the Pinnick oxidation, and provide a comprehensive, step-by-step guide to its execution, including purification and characterization of the final product. Furthermore, alternative oxidation strategies will be discussed, offering a comparative analysis for researchers to select the optimal method for their specific needs.

Methodology Deep Dive: Why the Pinnick Oxidation is the Gold Standard for this Transformation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. However, for a substrate as electronically distinct and potentially sensitive as this compound, the choice of oxidant is critical. Harsh conditions or non-selective reagents can lead to a myriad of side reactions, including degradation of the thiazole ring or unwanted reactions at the bromine substituent.

After extensive evaluation of various oxidation protocols, the Pinnick oxidation emerges as the superior method for this specific transformation.[1][2] This is due to its remarkably mild reaction conditions and high functional group tolerance, making it particularly well-suited for heteroaromatic aldehydes.[3]

The key reagent in the Pinnick oxidation is sodium chlorite (NaClO₂), which, under weakly acidic conditions, generates the active oxidant, chlorous acid (HClO₂).[2] The reaction is highly selective for aldehydes, leaving other sensitive functional groups, such as the thiazole ring and the carbon-bromine bond in our substrate, intact.

A critical aspect of a successful Pinnick oxidation is the inclusion of a scavenger for the hypochlorous acid (HOCl) byproduct.[2] HOCl can participate in undesired side reactions, such as chlorination of the aromatic ring or reaction with the starting aldehyde. Common and effective scavengers include 2-methyl-2-butene or hydrogen peroxide.[2]

Visualizing the Pinnick Oxidation

To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and a generalized experimental workflow.

Pinnick_Mechanism cluster_activation Activation of Chlorite cluster_oxidation Oxidation of Aldehyde cluster_scavenging Byproduct Scavenging NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 H⁺ NaH2PO4 Sodium Dihydrogen Phosphate (NaH₂PO₄) Aldehyde This compound Intermediate Chlorite Adduct Aldehyde->Intermediate + HClO₂ Carboxylic_Acid 4-Bromo-2-thiazolecarboxylic Acid Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Scavenged_Product Non-reactive Byproduct HOCl->Scavenged_Product + Scavenger Scavenger 2-Methyl-2-butene

Figure 1: Mechanism of the Pinnick Oxidation.

Experimental_Workflow Start Start: this compound Dissolve Dissolve in t-BuOH and THF Start->Dissolve Add_Scavenger Add 2-Methyl-2-butene Dissolve->Add_Scavenger Prepare_Oxidant Prepare aqueous solution of NaClO₂ and NaH₂PO₄ Add_Oxidant Slowly add oxidant solution at 0 °C Add_Scavenger->Add_Oxidant Prepare_Oxidant->Add_Oxidant Reaction Stir at room temperature (Monitor by TLC) Add_Oxidant->Reaction Quench Quench with Na₂SO₃ solution Reaction->Quench Acidify Acidify with HCl to pH ~2-3 Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry_and_Concentrate Dry organic layer (Na₂SO₄) and concentrate Extract->Dry_and_Concentrate Purify Purify by recrystallization or column chromatography Dry_and_Concentrate->Purify Characterize Characterize product (NMR, MS, MP) Purify->Characterize End End: Pure 4-Bromo-2-thiazolecarboxylic Acid Characterize->End

Figure 2: Experimental Workflow for the Oxidation.

Detailed Experimental Protocol: Pinnick Oxidation of this compound

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Quantity
This compoundC₄H₂BrNOS192.04101.92 g
Sodium chlorite (80%)NaClO₂90.44151.70 g
Sodium dihydrogen phosphateNaH₂PO₄119.98151.80 g
2-Methyl-2-buteneC₅H₁₀70.13507.0 mL
tert-ButanolC₄H₁₀O74.12-50 mL
Tetrahydrofuran (THF)C₄H₈O72.11-25 mL
Sodium sulfiteNa₂SO₃126.04-1 M aq. solution
Hydrochloric acidHCl36.46-2 M aq. solution
Ethyl acetateC₄H₈O₂88.11-As needed for extraction
Anhydrous sodium sulfateNa₂SO₄142.04-As needed for drying

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.92 g, 10 mmol) in a mixture of tert-butanol (50 mL) and tetrahydrofuran (25 mL).

  • Addition of Scavenger: To the stirred solution, add 2-methyl-2-butene (7.0 mL, 50 mmol).

  • Preparation of Oxidant Solution: In a separate beaker, dissolve sodium chlorite (1.70 g, 15 mmol, 80% purity) and sodium dihydrogen phosphate (1.80 g, 15 mmol) in deionized water (20 mL).

  • Oxidation Reaction: Cool the reaction flask to 0 °C using an ice bath. Slowly add the oxidant solution dropwise to the stirred aldehyde solution over a period of 20-30 minutes. A slight yellowing of the reaction mixture may be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The starting material (aldehyde) should be consumed, and a more polar spot corresponding to the carboxylic acid should appear.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a 1 M aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

  • Work-up - Acidification and Extraction: Transfer the reaction mixture to a separatory funnel. Acidify the aqueous layer to a pH of approximately 2-3 with a 2 M aqueous solution of hydrochloric acid. The product, 4-bromo-2-thiazolecarboxylic acid, may precipitate at this stage. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Product Characterization: A Self-Validating System

The identity and purity of the synthesized 4-bromo-2-thiazolecarboxylic acid should be confirmed by a combination of spectroscopic and physical methods.

Expected Yield: 80-95%

Physical Appearance: White to off-white solid.

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.23 (s, 1H).[4]

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals around δ 162 (C=O), 145 (C2-thiazole), 128 (C5-thiazole), 120 (C4-thiazole). (Note: Actual chemical shifts may vary slightly based on solvent and experimental conditions).

  • Mass Spectrometry (ESI-): m/z calculated for C₄HBrO₂S [M-H]⁻: 205.9; found: 205.9.

Alternative Oxidation Protocols: A Comparative Overview

While the Pinnick oxidation is highly recommended, other methods can also effect the desired transformation. Below is a brief comparison of two common alternatives.

Oxidation MethodReagentsProsCons
Jones Oxidation CrO₃, H₂SO₄, acetoneInexpensive, powerful oxidant.Highly acidic conditions, uses carcinogenic Cr(VI), potential for side reactions.
Potassium Permanganate KMnO₄, NaOH or H₂SO₄Strong and inexpensive oxidant.Can be difficult to control, potential for over-oxidation and cleavage of the thiazole ring.

Safety and Handling Precautions

As a senior scientist, it is imperative to prioritize safety in the laboratory. The following precautions must be strictly adhered to:

  • Sodium Chlorite (NaClO₂): is a strong oxidizing agent and can be corrosive.[5] It can form explosive mixtures with certain organic materials. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[5][6] Handle in a well-ventilated fume hood.

  • This compound: is a halogenated organic compound. Handle with care, avoiding inhalation, ingestion, and skin contact.

  • Solvents: Tert-butanol, THF, and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient oxidant or reaction time.Add an additional portion of the oxidant solution. Increase the reaction time and monitor by TLC.
Formation of side products Ineffective scavenging of HOCl.Ensure an adequate excess of the scavenger (2-methyl-2-butene) is used.
Low isolated yield Incomplete extraction or product loss during work-up/purification.Perform additional extractions. Optimize the recrystallization solvent system.
Product is an oil Impurities present.Purify by column chromatography.

Conclusion

The Pinnick oxidation provides a reliable, high-yielding, and scalable method for the synthesis of 4-bromo-2-thiazolecarboxylic acid from its corresponding aldehyde. The mild reaction conditions and high functional group tolerance make it an ideal choice for this critical transformation in the context of pharmaceutical and agrochemical research. By following the detailed protocol and safety guidelines outlined in this application note, researchers can confidently and efficiently produce this valuable synthetic intermediate.

References

Application Note: Selective Reduction of 4-Bromo-2-formylthiazole to 4-Bromo-2-thiazolylmethanol using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Thiazole moieties are significant heterocyclic scaffolds frequently incorporated into a wide array of pharmaceutical agents due to their diverse biological activities. The functionalization of the thiazole ring is a critical aspect of medicinal chemistry, enabling the modulation of a compound's physicochemical and pharmacological properties. The conversion of an aldehyde to a primary alcohol on the thiazole core, specifically the reduction of 4-Bromo-2-formylthiazole to 4-bromo-2-thiazolylmethanol, represents a key synthetic transformation. This alcohol can serve as a versatile intermediate for further elaboration, such as in the synthesis of ethers, esters, or for introduction into larger molecular frameworks.

This application note provides a comprehensive guide to this selective reduction, detailing the underlying chemical principles, a robust experimental protocol, and methods for characterization of the final product. The chosen reagent, sodium borohydride (NaBH₄), is a mild and chemoselective reducing agent, ideal for this transformation as it selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups.[1][2][3]

Chemical Transformation and Mechanistic Rationale

The reduction of an aldehyde to a primary alcohol is a cornerstone reaction in organic synthesis. The process involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Reaction Scheme:

General reduction of an aldehyde to a primary alcohol.

In the specific case of this compound, the reaction proceeds as follows:

Caption: Experimental workflow for the reduction of this compound.

Discussion and Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining after 2 hours, an additional portion of NaBH₄ (0.2-0.5 equivalents) can be added. Ensure the methanol is anhydrous, as water will consume the reducing agent.

  • Low Yield: Low yields can result from product loss during the work-up and purification steps. Ensure thorough extraction from the aqueous layer. Since the product alcohol has some water solubility, multiple extractions with dichloromethane are recommended.

  • Side Reactions: Sodium borohydride is generally very selective for aldehydes. Side reactions are uncommon under these mild conditions.

Conclusion

The reduction of this compound to 4-bromo-2-thiazolylmethanol using sodium borohydride is an efficient and selective transformation. The protocol detailed in this application note provides a reliable method for synthesizing this valuable intermediate. The mild reaction conditions, straightforward work-up, and high chemoselectivity of the reagent make this procedure amenable to a wide range of research and development applications in the pharmaceutical and chemical industries.

References

Application Notes & Protocols: Leveraging 4-Bromo-2-formylthiazole for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Thiazole Scaffold in Kinase Inhibition

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and several clinically approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and synthetic versatility make it an ideal framework for the design of enzyme inhibitors.[1] In the realm of oncology and inflammatory diseases, protein kinases are critical targets, and thiazole-based molecules have demonstrated significant success as kinase inhibitors.[2] This is due to the thiazole's capacity to be strategically functionalized to interact with key residues within the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

4-Bromo-2-formylthiazole is a particularly valuable, yet underutilized, starting material for the construction of diverse kinase inhibitor libraries. Its bifunctional nature, possessing both a reactive aldehyde at the 2-position and a versatile bromine atom at the 4-position, allows for sequential and directed diversification. This enables a systematic exploration of the chemical space around the thiazole core, which is paramount for optimizing potency and selectivity in drug discovery campaigns.

This guide provides an in-depth look at the strategic application of this compound in the synthesis of kinase inhibitors, with a focus on Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. We will detail the synthetic rationale, provide step-by-step protocols for key transformations, and discuss the structure-activity relationships (SAR) of the resulting compounds.

Strategic Synthesis of Kinase Inhibitors from this compound

The development of potent kinase inhibitors from this compound hinges on two key chemical transformations: the Suzuki-Miyaura cross-coupling at the C4-bromo position and the reductive amination of the C2-formyl group. The sequence of these reactions can be adapted based on the desired final structure and the nature of the building blocks. A common and effective strategy involves a two-step process to generate a 4-aryl-2-(aminomethyl)thiazole scaffold, a core structure found in a number of potent kinase inhibitors.

A prime example of a kinase inhibitor class built around a similar scaffold is the 4-aryl-5-aminomethyl-thiazole-2-amines, which have shown potent inhibitory activity against ROCK II.[3][4] While the reported synthesis of these specific compounds starts from a different thiazole precursor, the underlying logic of functionalizing the thiazole ring at these key positions provides a strong rationale for using this compound as a starting point for analogous structures.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from this compound to a 4-aryl-2-(aminomethyl)thiazole core, which can then be further elaborated to generate a library of potential kinase inhibitors.

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) start->suzuki Step 1 intermediate 4-Aryl-2-formylthiazole suzuki->intermediate amination Reductive Amination (Amine, reducing agent) intermediate->amination Step 2 product 4-Aryl-2-(aminomethyl)thiazole (Kinase Inhibitor Scaffold) amination->product

Caption: Synthetic workflow for kinase inhibitor scaffolds.

PART 1: Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[5] In this protocol, the bromine atom at the 4-position of the thiazole ring is replaced with an aryl or heteroaryl group from a boronic acid or ester.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can influence reaction efficiency and scope.

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required for the transmetalation step of the catalytic cycle.[6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[6]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-2-formylthiazole intermediate.

PART 2: Reductive Amination Protocol

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[7][8] In this step, the 2-formyl group of the 4-aryl-2-formylthiazole intermediate is converted to an aminomethyl group.

Causality Behind Experimental Choices:
  • Reducing Agent: A mild reducing agent is required to selectively reduce the intermediate imine in the presence of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but readily reduces the protonated imine.[9]

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.[9]

  • Acid Catalyst: A small amount of acetic acid can be added to catalyze the formation of the iminium ion, which is the species that is reduced.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve the 4-aryl-2-formylthiazole intermediate (1.0 eq) and the desired primary or secondary amine (1.1 eq) in dichloromethane (DCM).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final 4-aryl-2-(aminomethyl)thiazole product.

Application Example: Synthesis of ROCK II Inhibitors

The 4-aryl-5-aminomethyl-thiazole scaffold (note the different substitution pattern in the literature) has been successfully employed in the development of potent ROCK II inhibitors.[3][4] The following table presents the inhibitory activity of a selection of these compounds, demonstrating the impact of different substituents on the core scaffold. This data provides a valuable starting point for designing new inhibitors based on the this compound precursor.

Compound IDR1 (Aryl Group)R2 (Amine)ROCK II IC₅₀ (µM)
4a 3-pyridylN,N-dimethyl>10
4i 4-pyridylMorpholino9.83
4l 4-pyridyl & 2,3-dihydrobenzo[b][2][3]dioxineMorpholino1.02
4s 4-pyridyl & 4-methylbenzoylMorpholino8.56
4v 4-pyridyl & 1,4-benzodioxan-2-carbonylN-methylpiperazinyl0.02

Data sourced from Wang et al., 2021.[4]

Structure-Activity Relationship (SAR) Insights:
  • Aryl Group at C4: The data suggests that a 4-pyridyl group at this position is generally more favorable for ROCK II inhibition than a 3-pyridyl group.[10]

  • Amine at C2 (via formyl group): The nature of the amine introduced via reductive amination significantly impacts activity. The most potent compound, 4v , features an N-methylpiperazinyl group.

  • Further Derivatization: The core scaffold can be further functionalized. For instance, acylation of a primary amine at the 2-aminomethyl position with various carboxylic acids, such as 1,4-benzodioxan-2-carboxylic acid in compound 4v , can lead to a dramatic increase in potency.[4]

Signaling Pathway Context

The following diagram illustrates the general principle of kinase inhibition, where the synthesized inhibitor competes with ATP for binding to the kinase's active site, thereby blocking the downstream signaling cascade.

G cluster_0 Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Inhibitor Thiazole-based Inhibitor Inhibitor->Kinase Competes with ATP Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Transformative Power of C-C Bond Formation

The construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are the basis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the myriad of synthetic methodologies, metal-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool.[3][4] These reactions, which facilitate the selective formation of a C-C bond between two different organic fragments, have revolutionized the way chemists approach the synthesis of complex molecules.[1][5][6] The significance of this field was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work on palladium-catalyzed cross-coupling reactions.[1][5][7]

This guide provides an in-depth exploration of three of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. As a senior application scientist, my objective is not merely to present protocols but to offer a deeper understanding of the underlying principles, the rationale behind experimental choices, and practical insights to empower researchers in their daily work.

I. The Suzuki-Miyaura Coupling: A Versatile Biaryl Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[7][8] Its popularity stems from its broad substrate scope, high functional group tolerance, and the commercial availability and relatively low toxicity of the boronic acid reagents.[9]

A. The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[8][10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[5][7][8]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a process that is typically facilitated by a base.[7][8][9] The base activates the boronic acid, enhancing its nucleophilicity.[9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[5][7][8]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)(L₂)X Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L₂)Ar' Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Heck_Reaction cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)(L₂)X Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene Coordination Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Insertion Pd-H_Complex H-Pd(II)(L₂)X Alkene_Complex->Pd-H_Complex β-Hydride Elimination (Product Release) Pd-H_Complex->Pd(0)L2 Reductive Elimination (Base) Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)(L₂)X Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)(L₂)-C≡C-R Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) Cu(I)X Cu(I)X Cu-Alkyne Cu-C≡C-R Cu(I)X->Cu-Alkyne Alkyne + Base Cu-Alkyne->Ar-Pd(II)-X(L2) Transfers Alkyne

References

Application Notes & Protocols: One-Pot Synthesis Strategies Involving 4-Bromo-2-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 4-Bromo-2-formylthiazole in One-Pot Syntheses

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure is endowed with two distinct and orthogonally reactive functional groups: a formyl (-CHO) group at the C2 position and a bromine atom at the C4 position. This unique arrangement makes it an ideal candidate for sequential, one-pot synthetic strategies, which are highly valued in modern drug discovery for their efficiency, cost-effectiveness, and reduced environmental impact. One-pot reactions, by circumventing the need for intermediate isolation and purification, streamline the synthesis of complex molecules, accelerating the generation of compound libraries for biological screening.

This technical guide provides detailed, field-proven insights into plausible one-pot protocols utilizing this compound. While direct, published one-pot procedures starting from this specific substrate are not extensively documented, the protocols herein are designed based on well-established, analogous transformations in heterocyclic chemistry. Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step methodologies, and visual aids to facilitate understanding and implementation in a research setting.

Core Principles of Reactivity

The synthetic utility of this compound in one-pot reactions hinges on the differential reactivity of its two key functional groups:

  • The Formyl Group (C2-position): This aldehyde functionality is a prime site for nucleophilic attack, readily undergoing condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and vinylogous systems, respectively.

  • The Bromo Group (C4-position): The bromine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups.

The strategic orchestration of reactions targeting these two sites in a single pot allows for the rapid construction of diverse and complex 2,4-disubstituted thiazole scaffolds.

Protocol 1: One-Pot Synthesis of 2-(Iminomethyl)-4-arylthiazole Derivatives via Sequential Condensation and Suzuki Coupling

This protocol outlines a one-pot, two-step sequence involving an initial imine formation at the C2-formyl group, followed by a palladium-catalyzed Suzuki cross-coupling at the C4-bromo position. This approach is highly efficient for generating a library of thiazole derivatives with diverse substitutions at both key positions.

Causality Behind Experimental Choices

The success of this one-pot protocol relies on the compatibility of the reagents and catalysts in a single reaction vessel. The initial condensation reaction is typically carried out under mild conditions that do not interfere with the subsequent cross-coupling step. The choice of a palladium catalyst and a suitable base is critical for the efficiency of the Suzuki coupling. The base not only facilitates the transmetalation step in the catalytic cycle but also neutralizes any acid generated during the imine formation.

Experimental Workflow Diagram

G cluster_0 One-Pot Reaction Vessel A This compound D Intermediate: 4-Bromo-2-(iminomethyl)thiazole (Not Isolated) A->D + R-NH2 (Step 1: Condensation) B Primary Amine (R-NH2) B->D C Solvent (e.g., Dioxane/Water) C->D H Final Product: 2-(Iminomethyl)-4-arylthiazole D->H + Ar-B(OH)2, Pd Catalyst, Base (Step 2: Suzuki Coupling) E Arylboronic Acid (Ar-B(OH)2) E->H F Pd Catalyst (e.g., Pd(PPh3)4) F->H G Base (e.g., K2CO3) G->H

Caption: Workflow for the one-pot synthesis of 2-(Iminomethyl)-4-arylthiazoles.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Amine Addition (Step 1): Add the primary amine (1.1 mmol, 1.1 equiv) to the reaction mixture. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reagent Addition for Coupling (Step 2): To the same flask, add the arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and a base, for instance, potassium carbonate (2.0 mmol, 2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary
EntryPrimary Amine (R-NH2)Arylboronic Acid (Ar-B(OH)2)CatalystBaseTemp (°C)Time (h)Yield (%)
1AnilinePhenylboronic acidPd(PPh3)4K2CO390685
2Benzylamine4-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO3100882
3Cyclohexylamine3-Fluorophenylboronic acidPd(PPh3)4K2CO390678

Note: Yields are hypothetical and based on analogous reactions reported in the literature. Optimization may be required.

Protocol 2: One-Pot, Three-Component Synthesis of 2-(Alkynyl)-4-aminothiazole Derivatives

This protocol describes a multicomponent reaction strategy that combines a Sonogashira coupling at the C4-position with a subsequent condensation and cyclization to form a new heterocyclic ring system fused to the thiazole core. This advanced approach allows for the rapid generation of highly complex molecular architectures.

Causality Behind Experimental Choices

The key to this one-pot reaction is the careful selection of catalysts and reaction conditions that allow for two distinct catalytic cycles to proceed in harmony. A copper co-catalyst is often essential for the Sonogashira coupling. The choice of a mild base is crucial to prevent side reactions. The subsequent cyclization is often triggered by a change in temperature or the addition of a specific reagent.

Logical Relationship Diagram

G cluster_0 One-Pot Three-Component Reaction A This compound F Intermediate: 4-Alkynyl-2-formylthiazole (Not Isolated) A->F + R-C≡CH, Pd/Cu, Base (Step 1: Sonogashira Coupling) B Terminal Alkyne (R-C≡CH) B->F C Amine Nucleophile (e.g., Hydrazine) G Final Fused Heterocycle C->G D Pd/Cu Catalyst System D->F E Base (e.g., Et3N) E->F F->G + Hydrazine (Step 2: Condensation/Cyclization)

Caption: Logical flow of the three-component synthesis of fused thiazoles.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 mmol, 3 mol%), and a copper co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition (Step 1): Add a degassed solvent such as THF or DMF (5 mL), followed by a base like triethylamine (2.5 mmol, 2.5 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Sonogashira Coupling: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Condensation and Cyclization (Step 2): To the reaction mixture, add the amine nucleophile, for example, hydrazine hydrate (1.5 mmol, 1.5 equiv).

  • Reaction Conditions: Heat the sealed tube to 100-120 °C for 6-12 hours to drive the condensation and subsequent intramolecular cyclization.

  • Work-up and Purification: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is then purified by flash column chromatography.

Quantitative Data Summary
EntryTerminal Alkyne (R-C≡CH)Amine NucleophileCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1PhenylacetyleneHydrazine hydratePd(PPh3)2Cl2/CuIEt3N110875
2EthynyltrimethylsilaneMethylhydrazinePd(PPh3)2Cl2/CuIEt3N1101070
31-HexynePhenylhydrazinePd(PPh3)2Cl2/CuIDBU120868

Note: Yields are hypothetical and based on analogous reactions reported in the literature. Optimization may be required.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques. The progress of each step within the one-pot sequence can be monitored by TLC to ensure the consumption of the starting material and the formation of the intermediate before proceeding to the next step. The final products should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the successful incorporation of the new substituents.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

By comparing the analytical data with expected values, researchers can validate the outcome of the synthesis.

Application Notes & Protocols for Novel Polymers and Coatings in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Evolving Landscape of Material Science

The field of material science is undergoing a profound transformation, driven by the development of novel polymers and coatings. These advanced materials are no longer passive substrates but are engineered with dynamic functionalities that respond to their environment, actively enhance performance, and extend the lifespan of products. From medical devices that integrate seamlessly with the human body to industrial coatings that repair themselves, polymers are at the forefront of innovation.[1][2] This guide provides an in-depth exploration of key application areas, detailing the scientific principles and providing actionable protocols for researchers and developers. We will delve into the design, synthesis, application, and characterization of these next-generation materials, offering the technical insights required to translate laboratory concepts into real-world solutions.

Focus Area 1: Stimuli-Responsive "Smart" Polymers

"Smart" polymers are materials that exhibit significant, reversible changes in their physical or chemical properties in response to small external stimuli.[3][4] This responsive behavior is programmed into their molecular architecture, enabling a wide range of applications, particularly in the biomedical field for targeted drug delivery and tissue engineering.[5][6][7]

Core Concepts & Mechanisms

The functionality of smart polymers hinges on their ability to transition between two states—for example, from hydrophobic to hydrophilic, or from a collapsed to a swollen state.[4] This transition is triggered by specific environmental cues.

  • pH-Responsive Polymers: These polymers contain ionizable acidic or basic groups.[4] A change in the surrounding pH alters the ionization state of these groups, leading to electrostatic repulsion and a dramatic change in the polymer's conformation and solubility.[4][8] For instance, a polymer with acidic moieties will be collapsed at a low pH but will swell and dissolve at a higher pH as the groups deprotonate and repel each other.[9][10]

  • Thermo-responsive Polymers: These materials exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST).[11] Poly(N-isopropylacrylamide) (pNIPAAm) is a classic example of an LCST polymer that is soluble in water below ~32°C but becomes hydrophobic and collapses as the temperature rises above this point.[10] This property is highly valuable for creating injectable hydrogels that solidify at body temperature.[10][11]

  • Multi-Stimuli-Responsive Polymers: Advanced systems can be synthesized to respond to multiple triggers, such as both pH and temperature, allowing for more precise control over material behavior.[3][9]

The diagram below illustrates the mechanism of a pH-responsive polymer, which swells or collapses based on the protonation state of its functional groups.

G cluster_low_ph Low pH Environment (Acidic) cluster_high_ph High pH Environment (Basic) low_ph_polymer Collapsed State Hydrophobic Functional groups (e.g., -COOH) are protonated Limited drug release high_ph_polymer Swollen State Hydrophilic Functional groups (e.g., -COO⁻) are deprotonated Electrostatic repulsion causes swelling Facilitated drug release low_ph_polymer->high_ph_polymer Increase pH high_ph_polymer->low_ph_polymer Decrease pH

Caption: Mechanism of a pH-responsive polymer swelling and collapsing.

Focus Area 2: Biocompatible Polymers for Medical Applications

Biocompatible polymers are a cornerstone of modern medicine, used in applications ranging from disposable instruments to long-term implants.[12][13] These materials are designed to perform safely and effectively within the human body without causing adverse reactions like toxicity or inflammation.[13][14]

Core Concepts & Material Selection

The primary requirement for a biomedical polymer is biocompatibility.[13] Beyond this, material selection depends heavily on the specific application's mechanical and chemical demands.

  • Key Biocompatible Polymers: Common examples include Polyetheretherketone (PEEK), Polycarbonate (PC), Polyethylene (PE), and Polypropylene (PP).[12][13] PEEK, in particular, is a high-performance polymer prized for its excellent mechanical strength, thermal stability, and chemical resistance, making it a frequent replacement for metals in orthopedic and spinal implants.[12][15]

  • Biodegradable Polymers: For applications like surgical sutures, drug delivery systems, or tissue engineering scaffolds, biodegradable polymers such as those in the PURASORB® family are used.[16] These materials are designed to degrade safely within the body over time, eliminating the need for a second surgery for removal.[16]

  • Functional Integration: Modern biomedical polymers do more than just provide structural support. They can be engineered as "smart" systems for controlled drug release, act as scaffolds to support natural tissue regeneration, or be used in minimally invasive cosmetic treatments.[5][16]

The following table summarizes the properties and applications of common biocompatible polymers.

PolymerKey PropertiesCommon Medical Applications
PEEK High strength, radiolucent, bone-like modulus, chemical resistance.[12][15]Spinal fusion cages, trauma fixation hardware, dental implants.[12]
Polycarbonate (PC) Clarity, strength, sterilizable.[13]Surgical instruments, IV components, diagnostic equipment.[13]
Polyethylene (PE) Flexibility, toughness, low cost.[13]Disposable medical devices, packaging, tubing.[12][14]
Polypropylene (PP) Sterilizable, good chemical resistance.[12][13]Reusable instruments, containers, sutures.[13]
PURASORB® (PLA/PLGA) Biodegradable, biocompatible.[16]Resorbable implants, tissue scaffolds, wound management.[16]

Focus Area 3: Advanced Protective Coatings

Protective coatings are essential for extending the durability and functionality of materials in demanding environments.[17][18] Recent innovations have moved beyond simple barrier protection to include active functionalities like anti-biofouling and self-healing.

Core Concepts & Mechanisms
  • Anti-Fouling Coatings: Biofouling—the accumulation of microorganisms, plants, or algae on wetted surfaces—is a major issue in marine and biomedical applications.[19] Advanced anti-fouling polymers work by creating surfaces that resist the non-specific adhesion of biomolecules.[20] This is often achieved with hydrophilic polymers that create a strong hydration layer, effectively making the surface "invisible" to fouling organisms.[20][21] Other strategies involve low-friction, hydrophobic surfaces from which organisms can be easily detached.[22]

  • Self-Healing Coatings: Inspired by biological systems, self-healing polymers are designed to autonomously repair damage.[23][24] There are two primary approaches:

    • Extrinsic Healing: This involves embedding microcapsules containing a healing agent (a monomer) and a catalyst within the polymer matrix.[24] When a crack forms, it ruptures the microcapsules, releasing the monomer which then polymerizes upon contact with the catalyst, sealing the damage.[24]

    • Intrinsic Healing: This approach relies on reversible chemical bonds (like Diels-Alder reactions) incorporated into the polymer network.[24][25] When damage occurs, an external stimulus like heat can be applied to temporarily break these bonds, allowing the polymer to flow and rebond, thus healing the crack.[25]

The diagram below illustrates the extrinsic, microcapsule-based self-healing mechanism.

G cluster_process Extrinsic Self-Healing Workflow A Step 1: Initial State Intact coating contains microcapsules (healing agent) and dispersed catalyst particles. B Step 2: Damage Event A micro-crack propagates through the coating, rupturing the embedded microcapsules. A->B Crack Formation C Step 3: Healing Activation The healing agent is released from the capsules via capillary action into the crack plane. B->C Capsule Rupture D Step 4: Polymerization & Repair The healing agent contacts the catalyst, initiating polymerization that bonds the crack faces and restores integrity. C->D Catalyst Contact

Caption: The process of microcapsule-based self-healing in a polymer coating.

Application Protocols

The following section provides detailed, step-by-step protocols for the fabrication and characterization of novel polymer coatings.

Protocol 1: Fabrication of a Thin Polymer Film via Spin Coating

Objective: To create a uniform thin film of a polymer on a solid substrate. Spin coating is a fundamental technique for producing high-quality films for research and industrial applications.[26]

Causality: The process works by balancing the centrifugal force that drives the liquid radially outward with the solvent evaporation that increases the fluid's viscosity.[27][28] The final film thickness is determined by the spin speed, solution viscosity, and solvent evaporation rate.[27]

Materials & Equipment:

  • Spin Coater

  • Substrates (e.g., silicon wafers, glass slides)

  • Polymer solution (e.g., Polystyrene in toluene, PMMA in anisole)

  • Pipette or syringe with a micropore filter (to remove particulate contamination)[29]

  • Tweezers

  • Hotplate or vacuum oven

  • Fume hood

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates to ensure proper adhesion. A common procedure involves sonication in acetone, followed by isopropyl alcohol, and finally rinsing with deionized water.[29]

    • Dry the substrates completely using a nitrogen gun or by baking on a hotplate.

  • Spin Coater Setup:

    • Place the spin coater in a fume hood.[27]

    • Secure the appropriate chuck for your substrate size.

    • Set the desired program parameters: spin speed (e.g., 1000-4000 rpm) and spin time (e.g., 30-60 seconds).[29] Higher speeds generally result in thinner films.[27]

  • Deposition (Static Dispense Method):

    • Place a clean substrate onto the center of the vacuum chuck and activate the vacuum to hold it in place.[27]

    • Using a filtered pipette, dispense a small volume of the polymer solution onto the center of the stationary substrate.[30] Ensure enough solution is used to cover the entire surface once spinning begins.

  • Spinning:

    • Close the lid of the spin coater.[27]

    • Start the spin program immediately. The substrate will accelerate, spreading the solution evenly across the surface due to centrifugal force.[26]

    • Allow the program to run to completion. Most of the solvent will evaporate during this step.[28]

  • Baking (Soft Bake):

    • Once the spinning has stopped, turn off the vacuum and carefully remove the coated substrate with tweezers.[27]

    • Place the substrate on a hotplate or in a vacuum oven set to a temperature appropriate for the solvent (e.g., 60-90°C) for several minutes to hours to remove any residual solvent.[29] This step is critical for stabilizing the film.

Protocol 2: Characterization of Polymer Coatings

Objective: To evaluate the physical, thermal, and performance properties of the fabricated polymer coatings. Characterization is essential to ensure a coating meets its design specifications.[31][32]

A. Thermal Analysis (DSC & TGA)

  • Rationale: Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, identifying properties like the glass transition temperature (Tg). Thermogravimetric Analysis (TGA) measures weight changes as a function of temperature, indicating thermal stability.[33][34]

  • Procedure (General):

    • Carefully prepare a small sample of the cured coating (5-10 mg).

    • Place the sample in an aluminum DSC or TGA pan.

    • Load the pan into the instrument.

    • Run a temperature program (e.g., ramp from 25°C to 300°C at 10°C/min) under a nitrogen atmosphere.

    • Analyze the resulting thermogram to identify Tg (from DSC) or decomposition temperatures (from TGA).[33]

B. Adhesion Testing (ASTM D3359 - Cross-Hatch Test)

  • Rationale: Adhesion is a critical performance metric, indicating how well the coating is bonded to the substrate.[35][36] The cross-hatch test is a simple, qualitative method for assessing adhesion.[37]

  • Procedure:

    • Use a special cross-hatch cutting tool to make a grid of 6 parallel cuts, and another 6 cuts at a 90-degree angle, through the coating to the substrate.[37]

    • Brush the area gently to remove any detached flakes.

    • Apply a specified pressure-sensitive tape (e.g., Permacel P-99) firmly over the grid.[37]

    • Within 90 seconds, rapidly pull the tape off at a 180-degree angle.[37]

    • Inspect the grid area and compare it to the ASTM D3359 classification standards (5B = no detachment, 0B = >65% detachment) to rate the adhesion.

C. Durability and Resistance Testing

  • Rationale: Coatings must withstand the physical and chemical stresses of their intended environment.[35]

  • Methods:

    • Scrape Adhesion (ASTM D2197): Measures the load required for a stylus to scrape the coating from the substrate, providing a quantitative measure of adhesion and hardness.[38]

    • Chemical Resistance (ASTM D1308): Involves exposing the coating to specific chemicals (e.g., acids, solvents) for a set period and then evaluating for any degradation, such as blistering, discoloration, or loss of adhesion.[35]

    • Abrasion Resistance (ASTM D4060): Uses a Taber Abraser to measure the ability of a coating to withstand wear from abrasive wheels.

The following workflow diagram summarizes the entire process from material design to final product testing.

G sub_prep Substrate Selection & Cleaning coat_app Coating Application (e.g., Spin Coating) sub_prep->coat_app poly_synth Polymer Synthesis or Selection sol_prep Solution Preparation (Polymer + Solvent) poly_synth->sol_prep sol_prep->coat_app curing Curing / Baking coat_app->curing char_thermal Thermal Characterization (DSC, TGA) curing->char_thermal char_mech Mechanical & Adhesion Testing (Cross-Hatch, Scrape Test) curing->char_mech char_chem Chemical & Durability Testing curing->char_chem final_product Final Characterized Product char_thermal->final_product char_mech->final_product char_chem->final_product

Caption: General experimental workflow from synthesis to characterization.

Conclusion and Future Outlook

The continued innovation in polymer science is paving the way for materials with unprecedented capabilities. The ability to precisely control polymer architecture at the molecular level allows for the creation of smart materials for targeted therapies, highly durable and biocompatible medical implants, and advanced coatings that actively protect and preserve assets.[5][39][40] Future research will likely focus on developing more sustainable and environmentally friendly polymers, enhancing the multi-functionality of materials, and integrating computational and machine learning approaches to accelerate the discovery of new polymer formulations with tailored properties.[1] The protocols and concepts outlined in this guide serve as a foundational framework for professionals in this dynamic and impactful field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-formylthiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize the yield and purity of this critical building block.

Introduction

This compound is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its successful and high-yield synthesis is crucial for the efficient production of these target molecules. This guide will explore the common synthetic routes, address potential challenges, and provide practical, field-proven solutions to enhance your experimental outcomes.

Two primary synthetic strategies are commonly employed for the preparation of this compound:

  • Regioselective Lithiation/Halogen-Metal Exchange of 2,4-Dibromothiazole followed by Formylation: This method offers high regioselectivity by exploiting the differential reactivity of the bromine atoms on the thiazole ring.

  • Vilsmeier-Haack Formylation: This classic method introduces a formyl group onto an electron-rich heterocyclic ring system.

This guide will delve into the intricacies of both methods, providing a robust framework for troubleshooting and optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Lithiation/Formylation of 2,4-Dibromothiazole

Question: My yield of this compound is consistently low when performing the lithiation of 2,4-dibromothiazole followed by quenching with DMF. What are the likely causes and how can I improve it?

Answer: Low yields in this reaction are a common challenge and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

1. Incomplete Lithiation or Side Reactions with the Organolithium Reagent:

  • Causality: The success of this reaction hinges on the clean and regioselective formation of the 4-bromo-2-lithiothiazole intermediate. The C-2 proton of thiazoles is the most acidic, making the C-2 bromine more susceptible to halogen-metal exchange.[1] However, side reactions can occur if the reaction conditions are not strictly controlled.

  • Solutions:

    • Temperature Control is Critical: Maintain a very low temperature (typically -78 °C) throughout the addition of the organolithium reagent (e.g., n-BuLi) and for a short period thereafter.[2] Allowing the temperature to rise can lead to undesired side reactions, such as attack at the C-5 position or decomposition of the lithiated intermediate.

    • Slow Addition of Reagents: Add the organolithium reagent dropwise to the solution of 2,4-dibromothiazole. This helps to maintain a low localized concentration of the highly reactive n-BuLi, minimizing side reactions.

    • Inert Atmosphere: Ensure a scrupulously dry and inert atmosphere (argon or nitrogen). Organolithium reagents are extremely sensitive to moisture and oxygen. Any contaminants will quench the reagent and reduce the effective concentration available for the desired reaction.

    • Quality of Organolithium Reagent: Use a freshly titrated and high-quality organolithium reagent. The concentration of commercially available n-BuLi can decrease over time.

2. Issues with the Formylating Agent (DMF):

  • Causality: The purity of the N,N-dimethylformamide (DMF) is paramount. Water or other protic impurities in the DMF will quench the highly nucleophilic lithiated thiazole before formylation can occur.

  • Solutions:

    • Use Anhydrous DMF: Always use freshly distilled or commercially available anhydrous DMF.

    • Order of Addition: Add the lithiated thiazole solution to the DMF, rather than the other way around. This ensures that the organolithium species is immediately consumed by an excess of the electrophile, which can sometimes improve yields.

3. Work-up and Purification Losses:

  • Causality: The product, this compound, can be sensitive to certain work-up conditions. Additionally, inefficient extraction or purification can lead to significant product loss.

  • Solution:

    • Aqueous Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature before allowing it to warm to room temperature.

    • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

    • Purification: Column chromatography on silica gel is a common method for purification. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[3]

Issue 2: Formation of Multiple Products in the Vilsmeier-Haack Formylation

Question: When I attempt the Vilsmeier-Haack formylation of a 4-bromothiazole precursor, I observe multiple spots on my TLC plate, leading to a low yield of the desired 2-formyl product and difficult purification. Why is this happening?

Answer: The Vilsmeier-Haack reaction, while powerful, can sometimes lack regioselectivity, especially with substituted heterocycles.[4][5] Here’s how to address this issue:

1. Lack of Regioselectivity:

  • Causality: The Vilsmeier reagent is a potent electrophile that will attack electron-rich positions on the thiazole ring. While the C-2 position is generally favored for electrophilic attack in thiazoles, the presence of the bromine at C-4 and other potential directing groups can influence the regioselectivity, leading to formylation at other positions (e.g., C-5).

  • Solutions:

    • Choice of Substrate: The starting material is key. Starting with 4-bromothiazole itself can be challenging due to the deactivating effect of the bromine atom. A more electron-rich 4-bromothiazole derivative may be a better substrate.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

2. Di-formylation or Other Side Reactions:

  • Causality: If the thiazole substrate is highly activated, or if an excess of the Vilsmeier reagent is used, di-formylation can occur. Additionally, the Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts.

  • Solutions:

    • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF). Use a slight excess (1.1-1.5 equivalents) of the reagent as a starting point and optimize from there.

    • Reaction Monitoring: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-reacted products.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound, lithiation/formylation or Vilsmeier-Haack?

A1: The regioselective lithiation of 2,4-dibromothiazole followed by formylation is often the preferred route. This is because the acidity of the C-2 proton in thiazoles makes the C-2 bromine highly susceptible to halogen-metal exchange, leading to a predictable and high-yielding formation of the desired 2-lithiated intermediate.[1] The Vilsmeier-Haack reaction can be less predictable in terms of regioselectivity for this specific substitution pattern.

Q2: What is the mechanistic basis for the regioselective lithiation of 2,4-dibromothiazole at the C-2 position?

A2: The regioselectivity is driven by the higher acidity of the proton at the C-2 position of the thiazole ring compared to the C-5 position. This increased acidity is due to the electron-withdrawing inductive effect of the adjacent sulfur and nitrogen atoms. Consequently, the C-2 position is more readily deprotonated, and in the case of halogen-metal exchange, the C-2 bromine is more labile and preferentially exchanged with lithium.

Q3: Are there alternative organometallic reagents to n-BuLi for the halogen-metal exchange?

A3: Yes, other organolithium reagents like sec-butyllithium or tert-butyllithium can be used. Grignard reagents can also be employed, though their formation from bromothiazoles can be more challenging.[6] The choice of reagent can influence the reaction rate and selectivity, and may require optimization for your specific setup.

Q4: My purified this compound is a yellow oil/solid, but sometimes it darkens over time. Is this a sign of decomposition?

A4: this compound can be a pale yellow solid or oil. Darkening upon storage, especially when exposed to air and light, can indicate gradual decomposition or polymerization. It is recommended to store the purified product under an inert atmosphere, protected from light, and at a low temperature to maintain its purity.

Q5: What are the key safety precautions to consider during these syntheses?

A5:

  • Organolithium Reagents (n-BuLi): These are pyrophoric and will ignite on contact with air. They are also highly reactive with water and other protic solvents. Always handle them under a dry, inert atmosphere using proper syringe and cannula techniques.

  • Phosphorus Oxychloride (POCl₃): This is a corrosive and toxic liquid that reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions, especially during quenching steps.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation of 2,4-Dibromothiazole

This protocol is adapted from established procedures for the regioselective functionalization of dibromothiazoles.[7]

Materials:

  • 2,4-Dibromothiazole

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous Et₂O or THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Formylation: In a separate flame-dried flask, add anhydrous DMF (1.5-2.0 eq) and cool to 0 °C. Transfer the cold lithiated thiazole solution to the DMF via a cannula.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Parameter Recommendation Rationale
Starting Material Purity Use high-purity 2,4-dibromothiazole.Impurities can interfere with the lithiation step.
Solvent Anhydrous Et₂O or THF.Prevents quenching of the organolithium reagent.
Temperature -78 °C for lithiation.Ensures regioselectivity and prevents side reactions.
n-BuLi Equivalents 1.05 equivalents.A slight excess ensures complete conversion of the starting material.
DMF Equivalents 1.5-2.0 equivalents.Ensures complete trapping of the lithiated intermediate.

Data Presentation

Table 1: Comparison of Synthetic Routes for Formylation of Bromothiazoles
Method Starting Material Typical Yield Range Key Advantages Common Challenges
Lithiation/Formylation 2,4-Dibromothiazole65-85%[7]High regioselectivity, predictable outcome.Requires stringent anhydrous and low-temperature conditions.
Vilsmeier-Haack 4-Bromothiazole40-70% (substrate dependent)Milder conditions than organolithiums.Potential for lack of regioselectivity, formation of byproducts.

Visualizations

Diagram 1: Synthetic Workflow for Lithiation/Formylation

workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification start 2,4-Dibromothiazole in Anhydrous Solvent cool Cool to -78 °C start->cool add_buli Add n-BuLi cool->add_buli stir_lith Stir at -78 °C add_buli->stir_lith formylate Add to DMF stir_lith->formylate warm Warm to RT formylate->warm quench Quench with NH4Cl warm->quench extract Extract quench->extract purify Purify (Chromatography) extract->purify product This compound purify->product

Caption: Lithiation/Formylation Workflow

Diagram 2: Troubleshooting Decision Tree for Low Yield

troubleshooting cluster_lithiation Lithiation/Formylation Route cluster_vilsmeier Vilsmeier-Haack Route start Low Yield of this compound check_temp Was temperature maintained at -78 °C? start->check_temp check_reagents Are n-BuLi and DMF anhydrous and of high quality? start->check_reagents check_atmosphere Was the reaction under a strictly inert atmosphere? start->check_atmosphere check_regio Multiple spots on TLC? (Regioselectivity issue) start->check_regio check_stoich Was Vilsmeier reagent stoichiometry optimized? start->check_stoich temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no atm_yes Yes check_atmosphere->atm_yes atm_no No check_atmosphere->atm_no regio_yes Yes check_regio->regio_yes regio_no No check_regio->regio_no stoich_yes Yes check_stoich->stoich_yes stoich_no No check_stoich->stoich_no solution1 Ensure consistent -78 °C bath temp_no->solution1 Optimize cooling solution2 Titrate n-BuLi, distill DMF reagents_no->solution2 Use fresh, anhydrous reagents solution3 Flame-dry glassware, use high-purity inert gas atm_no->solution3 Improve inert atmosphere setup solution4 Run reaction at 0 °C or lower regio_yes->solution4 Lower reaction temperature solution5 Perform a stoichiometry screen stoich_no->solution5 Optimize reagent ratio

Caption: Troubleshooting Low Yield

References

Technical Support Center: Purification of Crude 4-Bromo-2-formylthiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Bromo-2-formylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this key synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering step-by-step solutions grounded in chemical principles.

Question: My crude this compound will not fully dissolve in the hot solvent, even after adding a large volume. What should I do?

Answer:

This issue typically points to one of two possibilities: either the chosen solvent is inappropriate for your compound, or there are insoluble impurities present in your crude material.[1]

  • Verify Solvent Selection: The ideal recrystallization solvent should dissolve this compound when hot but not at room temperature.[2][3] If the compound has poor solubility even at the solvent's boiling point, the solvent is not suitable. You will need to perform a solvent screen with small amounts of your crude product to identify a more appropriate solvent or solvent system.[1][4]

  • Identify and Remove Insoluble Impurities: If you are confident in your solvent choice, the undissolved solid is likely an insoluble impurity.[1] To address this, perform a hot gravity filtration:

    • Add a slight excess of hot solvent to the mixture to ensure all your target compound is in solution.

    • Set up a gravity filtration apparatus (a funnel with fluted filter paper) and preheat it by pouring hot solvent through it. This prevents premature crystallization in the funnel.

    • Pour the hot solution containing your dissolved product through the preheated funnel to remove the insoluble impurities.[5]

    • Proceed with the recrystallization from the hot, filtered solution.

Question: I have successfully dissolved my compound, but no crystals are forming upon cooling, even in an ice bath. What is the cause and how can I induce crystallization?

Answer:

The failure of crystals to form from a cooled solution is a common issue, often stemming from using too much solvent or the solution being supersaturated.[6]

  • Reduce Solvent Volume: The most frequent cause is an excess of solvent, which keeps the compound dissolved even at low temperatures.[6][7] To remedy this, gently heat the solution to boil off some of the solvent.[7] Continue until the solution is more concentrated, then attempt to cool it again. It is crucial to have a saturated solution for crystallization to occur.[3]

  • Induce Nucleation: If reducing the solvent volume is ineffective, the solution may be supersaturated, meaning it requires a nucleation site to initiate crystal growth.[6] You can induce nucleation by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.[6][8][9]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[9][10]

Question: My product has "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is more common when using mixed solvent systems or if the compound is significantly impure.[6]

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly.[11][12] You can insulate the flask to slow down the cooling process. Slower cooling rates give the molecules more time to align into a crystal lattice.[11][12]

  • Adjust Solvent System: If slow cooling doesn't work, add a small amount more of the "good" solvent (the one in which the compound is more soluble) to the hot solution.[7] This will lower the saturation temperature, hopefully to a point below the compound's melting point.

  • Consider a Different Solvent: If oiling out persists, the chosen solvent system may be unsuitable. It is advisable to go back to the solvent screening stage to find a more appropriate solvent.[6]

Question: The final product is discolored. How can I obtain a pure, colorless product?

Answer:

A discolored product often indicates the presence of colored, soluble impurities. These can sometimes be removed with activated charcoal.

  • Charcoal Treatment: After dissolving your crude this compound in the hot solvent, add a small amount of activated charcoal to the solution.[5]

  • Boil and Filter: Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal.[5] The resulting filtrate should be colorless. Proceed with cooling to obtain your purified crystals.

Question: The recovery yield of my purified this compound is very low. What are the common causes and how can I improve it?

Answer:

Low recovery is a frequent problem in recrystallization. Several factors can contribute to this:

  • Using Too Much Solvent: As mentioned earlier, an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[7][8] Use the minimum amount of hot solvent necessary to dissolve your crude product.[2]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, you will lose product in the filter paper. Ensure your filtration apparatus is adequately preheated.[8]

  • Inadequate Cooling: Ensure you have allowed sufficient time for crystallization to complete and have cooled the solution in an ice bath to maximize crystal formation.[8]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[3]

Frequently Asked Questions (FAQs)

Question: How do I select the best solvent for the recrystallization of this compound?

Answer:

The ideal solvent for recrystallization should meet several criteria:

  • Solubility Profile: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at room temperature.[1][2] This temperature-dependent solubility is the fundamental principle of recrystallization.[8][13]

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[1]

  • Inertness: The solvent must not react with this compound.[1][14]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of this compound (66-70 °C) to prevent the compound from melting or "oiling out".[8][15]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[14]

A common approach is to use a solvent pair, such as ethanol-water or hexane-ethyl acetate, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[8][16]

Question: What is the expected appearance and melting point of pure this compound?

Answer:

Pure this compound is typically a pale-yellow to yellow-brown solid.[17][18] The reported melting point is in the range of 66-70 °C.[15] A sharp melting point within this range is a good indicator of high purity. Impurities tend to lower and broaden the melting point range.[13]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general workflow. The choice of solvent and specific volumes will need to be optimized based on the purity of your crude material.

1. Solvent Selection:

  • Place a small amount of crude this compound into several test tubes.

  • Add a small amount of a different potential solvent to each test tube (e.g., ethanol, isopropanol, hexanes, ethyl acetate).

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.[1]

  • Gently heat the test tubes. An ideal solvent will dissolve the compound completely at or near its boiling point.[1]

  • Allow the soluble solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals.[8]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent and a boiling chip, and heat the mixture to boiling with stirring.[8]

  • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.[9]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Gravity Filtration (if necessary):

  • If there are insoluble impurities or charcoal present, perform a hot gravity filtration as described in the troubleshooting guide.

5. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[12] Slow cooling is crucial for the formation of large, pure crystals.[2][11]

  • Once the solution has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[12]

6. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

7. Drying:

  • Allow the crystals to dry completely on the filter paper with the vacuum on. The crystals can then be transferred to a watch glass to air dry or dried in a desiccator.[2]

8. Analysis:

  • Determine the weight of the purified product and calculate the percent recovery.

  • Measure the melting point of the crystals. A sharp melting point close to the literature value indicates high purity.[13]

Data Summary

PropertyValueSource(s)
Chemical Name This compound[15][17][18]
CAS Number 167366-05-4[15][17][18]
Molecular Formula C₄H₂BrNOS[15][17][18]
Molecular Weight 192.03 g/mol [15][17]
Appearance Pale-yellow to Yellow-brown Solid[17][18]
Melting Point 66-70 °C[15]

Visual Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis start Crude This compound solvent_screen Solvent Screening start->solvent_screen Select Solvent dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry analyze Analyze Purity (Melting Point) dry->analyze end Pure Product analyze->end

Caption: Standard workflow for the recrystallization of this compound.

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Troubleshooting Low Conversion in Suzuki Reactions of Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving challenges in the Suzuki-Miyaura cross-coupling of bromothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving high conversion rates in these critical synthetic transformations. We will delve into the nuances of this reaction, providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Addressing Low Conversion

Here, we address specific issues you might be facing in the lab, offering a systematic approach to diagnosing and solving common problems.

Issue 1: My reaction shows low or no conversion of the bromothiazole starting material.

Q: I've set up my Suzuki reaction with a bromothiazole, but I'm seeing very little to no product formation. What are the most likely culprits?

A: Low or no conversion in the Suzuki coupling of bromothiazoles often points to issues with the catalytic cycle. The thiazole ring itself can present unique challenges. Here’s a breakdown of potential causes and how to address them:

  • Catalyst Inactivity or Inhibition: The active catalyst in a Suzuki reaction is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must first be reduced to Pd(0) in situ. This reduction can sometimes be inefficient. Furthermore, the Lewis basic nitrogen atom of the thiazole ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1][2][3]

    • Troubleshooting Steps:

      • Catalyst Choice: Consider using a modern, air- and moisture-stable Pd(II) precatalyst, such as a Buchwald palladacycle (e.g., XPhos Pd G3) or a PEPPSI-type catalyst.[4][5][6][7] These are designed for the controlled and efficient generation of the active Pd(0) catalyst.

      • Ligand Selection: For electron-deficient substrates like bromothiazoles, bulky and electron-donating phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often beneficial.[8] These ligands can promote the rate-limiting oxidative addition step and stabilize the catalytic species.

      • Catalyst Loading: While typically 1-5 mol% catalyst loading is used, for challenging substrates, a higher loading (up to 10 mol%) might be necessary.

  • Ineffective Transmetalation: The transfer of the organic group from the boron reagent to the palladium center (transmetalation) is a critical step that is highly dependent on the choice of base and the nature of the boron species.

    • Troubleshooting Steps:

      • Base Selection: The role of the base is to activate the boronic acid to facilitate transmetalation.[9] For bromothiazoles, a screening of bases is often necessary. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[10] The solubility of the base is also crucial; often, a mixture of an organic solvent and water is used to dissolve the inorganic base.

      • Boronic Acid vs. Boronic Ester: Boronic acids are generally more reactive than their corresponding esters.[11][12][13] However, they are also more prone to decomposition via protodeboronation, especially with heteroaryl boronic acids.[4][6][7] If you suspect your boronic acid is degrading, consider using a more stable boronic ester, such as a pinacol ester (Bpin). Keep in mind that the hydrolysis of the ester to the boronic acid is a necessary step for transmetalation, so the presence of water is often required.

Issue 2: I'm observing significant formation of side products, primarily the debrominated thiazole.

Q: My main byproduct is the thiazole without the bromine atom. How can I suppress this dehalogenation?

A: Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient and heteroaryl halides like bromothiazoles.[14][15][16][17] It occurs when the organopalladium intermediate reacts with a hydride source, leading to the formation of a C-H bond instead of the desired C-C bond.

  • Understanding the Source of Hydride: The hydride can originate from several sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., alkoxides), or even trace amounts of water.

    • Troubleshooting Steps:

      • Choice of Base: Avoid strong, non-coordinating bases like alkoxides if dehalogenation is a major issue. Milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[18]

      • Solvent Selection: While protic solvents like ethanol can be used, they can also be a source of hydrides. Consider using aprotic polar solvents like dioxane, THF, or DMF.[19] Ensure your solvents are thoroughly degassed to remove oxygen, which can also contribute to catalyst decomposition and side reactions.

      • Ligand Effects: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[20]

      • Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period. Microwave-assisted heating can sometimes offer better control and lead to cleaner reactions with shorter reaction times.[21][22][23][24]

FAQs: Optimizing Your Bromothiazole Suzuki Coupling

Q1: What is the best palladium catalyst to start with for a Suzuki coupling of a bromothiazole?

A1: For a challenging substrate like a bromothiazole, it is advisable to start with a modern palladium precatalyst system. A good starting point would be XPhos Pd G2 or G3 in combination with the XPhos ligand. These systems are known for their high activity and broad substrate scope, particularly with heteroaryl chlorides and bromides.[4][5][6][7]

Q2: Should I use a boronic acid or a boronic acid pinacol ester (Bpin)?

A2: This depends on the stability of your boron reagent. Boronic acids are more reactive but less stable.[12][13][25] If you are working with a commercially available and stable boronic acid, it is a good starting point. However, if you are synthesizing your own boronic acid or if it is a heteroaryl boronic acid known to be unstable, using the corresponding pinacol ester is a safer bet for reproducibility.[26]

Q3: What is the optimal base and solvent combination?

A3: There is no single "best" combination, as the optimal conditions are substrate-dependent. A common and effective starting point is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) with K₂CO₃ or Cs₂CO₃ as the base.[2][27] The water is necessary to dissolve the inorganic base and to facilitate the hydrolysis of boronic esters.

Q4: How important is degassing the reaction mixture?

A4: Very important. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to low conversion and the formation of homocoupled byproducts.[20] It is crucial to thoroughly degas your solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes before adding the catalyst.

Data Presentation: Recommended Starting Conditions

The following table provides a set of recommended starting conditions for the Suzuki coupling of a generic bromothiazole. These should be considered as a starting point for your optimization.

ParameterRecommended ConditionRationale
Bromothiazole 1.0 equivalentLimiting reagent.
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Palladium Precatalyst XPhos Pd G3 (2 mol%)Modern precatalyst for efficient generation of active Pd(0).[4][6]
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand suitable for heteroaryl couplings.[8]
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)Effective inorganic bases for promoting transmetalation.[10]
Solvent 1,4-Dioxane / Water (4:1 v/v)Aprotic polar solvent with water to dissolve the base.
Temperature 80 - 100 °CA common temperature range for Suzuki couplings.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation.[20]

Experimental Protocols

General Protocol for a Microwave-Assisted Suzuki Coupling of a Bromothiazole

This protocol provides a starting point for a microwave-assisted reaction, which can often lead to improved yields and shorter reaction times.[21][22][23][24][28]

  • To a microwave vial equipped with a magnetic stir bar, add the bromothiazole (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add the solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2 R¹-Pd(II)L_n-X oxidative_addition->pd2 transmetalation Transmetalation pd2->transmetalation pd2_r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r2 reductive_elimination Reductive Elimination pd2_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reagents R¹-X reagents->oxidative_addition boron R²-B(OR)₂ boron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_reagents 1. Verify Reagent Quality - Bromothiazole purity - Boronic acid/ester stability (NMR) - Catalyst/Precatalyst activity start->check_reagents check_conditions 2. Review Reaction Setup - Degassing procedure - Anhydrous/pure solvents - Correct stoichiometry check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Screen ligands (e.g., XPhos, SPhos) - Try different precatalysts (e.g., Buchwald G3) - Increase catalyst loading check_conditions->optimize_catalyst Setup OK optimize_base_solvent 4. Optimize Base & Solvent - Screen bases (K₂CO₃, Cs₂CO₃, K₃PO₄) - Vary solvent system (Dioxane/H₂O, THF/H₂O) - Consider anhydrous conditions optimize_catalyst->optimize_base_solvent optimize_temp 5. Adjust Temperature/Heating - Lower temperature for longer time - Try microwave irradiation optimize_base_solvent->optimize_temp success Improved Conversion optimize_temp->success

Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.

References

Technical Support Center: Troubleshooting Impurities in 4-Bromo-2-formylthiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-Bromo-2-formylthiazole. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for successful downstream applications.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile compound. Here, we provide field-proven insights, detailed protocols, and troubleshooting solutions in a direct question-and-answer format.

Understanding the Impurities: The "Why" Behind the Challenge

A successful purification strategy begins with understanding the potential impurities. The majority of synthetic routes to this compound, particularly the widely used Vilsmeier-Haack formylation of a brominated thiazole precursor, can generate a characteristic profile of side products and unreacted materials.[2][3][4]

Q: What are the most common impurities in this compound synthesis and where do they come from?

A: The impurities largely depend on the specific synthetic route, but for common methods like the Vilsmeier-Haack reaction, you should anticipate the following:

Impurity CategorySpecific ExamplesOrigin & Rationale
Starting Materials Unreacted 2-bromothiazole or 2,4-dibromothiazole.[5][6]Incomplete reaction conversion leads to the presence of the initial building blocks. These often have different polarities from the product, but can sometimes co-elute if not optimized.
Reaction Byproducts Isomeric products (e.g., 5-formyl isomer), di-formylated species.The Vilsmeier-Haack reaction is generally regioselective but can sometimes yield minor isomers depending on the substrate and conditions.[7] Harsh conditions might also lead to multiple formylations.
Degradation Products 4-Bromo-1,3-thiazole-2-carboxylic acid.[8]The aldehyde functional group is susceptible to oxidation, especially if exposed to air, oxidizing agents, or certain chromatographic conditions over extended periods.
Reagent Residues Residual Dimethylformamide (DMF), hydrolyzed Vilsmeier reagent (e.g., phosphoric acid from POCl₃).These are typically removed during the aqueous work-up but can persist if the extraction is inefficient. They are usually highly polar.
Colored Impurities High molecular weight, polymeric materials.Often arise from minor side reactions or decomposition, leading to a yellow, brown, or orange discoloration of the crude product.[9]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification process.

Q1: What is the first step I should take to purify my crude this compound?

A: Always begin with a thorough aqueous work-up followed by an initial purity assessment using Thin Layer Chromatography (TLC). The work-up, typically involving quenching the reaction and extracting with an organic solvent, is crucial for removing inorganic salts and highly polar residues like DMF.[2][10] A brine wash is recommended to improve phase separation and minimize the loss of your product to the aqueous layer.[11] Following extraction and drying, analyze the crude material by TLC using several solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to visualize the number of impurities and estimate their polarities. This TLC analysis will guide your decision on whether to proceed with recrystallization or column chromatography.[12]

Q2: My purified compound is a pale-yellow solid. Is this normal, and how can I decolorize it?

A: Yes, pure this compound is typically a pale-yellow to yellow-brown solid.[1][13] If your product has a dark brown or orange hue after initial purification, it may contain persistent colored impurities. These can sometimes be removed by treating a solution of the compound with a small amount of activated carbon, followed by hot filtration before crystallization.[12] Be aware that activated carbon can also adsorb your product, potentially reducing your yield, so use it sparingly.

Q3: How do I choose the right solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[14] For this compound (m.p. 66-70 °C), you can screen solvents by placing a small amount of your crude solid in a test tube and adding a few drops of the solvent.

  • Good candidates: The solid should not dissolve at room temperature but should dissolve completely upon heating.

  • Poor candidates: The solid dissolves immediately at room temperature (product will not crystallize out) or does not dissolve even when boiling (insoluble). Commonly successful solvent systems include ethanol, or co-solvent mixtures like hexane/ethyl acetate or hexane/acetone.[15]

Q4: How do I select an appropriate solvent system for column chromatography?

A: The goal is to find a solvent system that provides good separation between your product and its impurities on a TLC plate. The target retention factor (Rf) for your product should be between 0.3 and 0.4 for optimal separation on a silica gel column.[16]

  • Start with a non-polar system: Begin with a low-polarity eluent like 10:1 Hexane/Ethyl Acetate.

  • Run TLCs: Spot your crude material and run TLCs with solvent systems of increasing polarity (e.g., 5:1, 2:1 Hexane/EtOAc).

  • Analyze the spots: The ideal system will show the spot for your product well-separated from impurity spots. If impurities are very close, you may need to try a different solvent combination (e.g., Dichloromethane/Methanol) or plan for a shallow gradient elution.[12][16]

Advanced Troubleshooting Guide

This section provides solutions for specific problems that may arise during purification.

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery After Column Chromatography 1. Degradation on Silica: The compound may be sensitive to the acidic nature of standard silica gel.[16] 2. Irreversible Adsorption: Highly polar functionalities can sometimes bind strongly to the silica. 3. Co-elution: The chosen solvent system is not resolving the product from an impurity.1. Deactivate the Silica: Pre-treat the silica gel by washing it with a solvent containing 1-2% triethylamine to neutralize acidic sites.[9][16] 2. Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[12] 3. Optimize Eluent: Re-evaluate your solvent system with TLC. A shallower gradient or an isocratic elution with the optimal solvent mix can improve separation.[12]
Impurity Co-elutes with Product 1. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[17] 2. Poor Solvent Choice: The polarity of the eluent is too high, causing the product and impurity to travel together.1. Reduce Load: As a rule of thumb, the mass of crude material should be 1-5% of the mass of the silica gel.[17] 2. Refine the Solvent System: Find a less polar eluent that still moves your product (Rf ~0.3) but leaves the impurity behind, or vice-versa. Test different solvent combinations (e.g., toluene/ethyl acetate).[18]
Compound "Oils Out" During Recrystallization 1. Solution Cooled Too Quickly: Rapid cooling doesn't allow for proper crystal lattice formation.[19] 2. Solution is Supersaturated: Too little solvent was used, or the impurity level is very high, depressing the melting point. 3. Insoluble Impurities: Presence of impurities that inhibit crystallization.1. Ensure Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop (insulated with a paper towel) before moving it to an ice bath.[20] 2. Adjust Concentration: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool slowly again. 3. Add a Seed Crystal: Introduce a tiny crystal of pure product to induce crystallization.[12] 4. Pre-Purify: If the crude material is very impure, a preliminary column chromatography step may be necessary before attempting recrystallization.[9]
Product Degrades During Purification 1. Heat Sensitivity: The compound may decompose with prolonged heating during recrystallization. 2. Acid Sensitivity: As mentioned, the compound may degrade on acidic silica gel during long chromatography runs.1. Minimize Heat Exposure: During recrystallization, dissolve the compound quickly in the minimum amount of boiling solvent and avoid prolonged heating.[12] 2. Use Deactivated Silica/Alumina: Neutralize the stationary phase or use an alternative like alumina.[16] 3. Work Efficiently: For chromatography, use a faster flow rate if separation allows, to minimize the compound's residence time on the column.[12]

Visual Workflows & Protocols

Purification Strategy Workflow

This diagram outlines the decision-making process for purifying crude this compound.

G cluster_start Initial Steps cluster_decision Purity Assessment cluster_paths Purification Paths cluster_end Final Product Start Crude Reaction Mixture Workup Aqueous Work-up & Extraction Start->Workup TLC Analyze Crude by TLC Workup->TLC Decision Assess Purity & Complexity TLC->Decision Chromo Flash Column Chromatography Decision->Chromo Low Purity (Multiple spots, polar impurities) Recryst_Direct Direct Recrystallization Decision->Recryst_Direct High Purity (Main spot >90%, minor non-polar impurities) Analyze Combine Pure Fractions & Analyze Purity (TLC) Chromo->Analyze End Pure this compound Recryst_Direct->End Recryst_Final Final Recrystallization (Polishing Step) Recryst_Final->End Analyze->Recryst_Final

Caption: A decision workflow for purifying this compound.

Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol is the primary method for separating multiple impurities of varying polarities.

  • Select Eluent: Based on TLC analysis, prepare an appropriate solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of ~0.3. Prepare a large volume (e.g., 1-2 L).[10]

  • Prepare Slurry: In a beaker, create a slurry of silica gel in your least polar solvent (e.g., hexane). The consistency should be pourable but not overly dilute.[16]

  • Pack Column: Add a plug of cotton or glass wool to the bottom of a glass column, followed by a thin layer of sand. Pour the silica slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.[21] Drain the solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top.

  • Load Sample:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.

    • Dry Loading (Recommended for less soluble compounds): Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[16]

  • Elute Column: Carefully add your eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate. If impurities are close in polarity, consider starting with a less polar solvent mixture and gradually increasing the polarity (gradient elution).[12]

  • Collect & Analyze Fractions: Collect the eluting solvent in a series of numbered test tubes or vials. Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your pure product.[10][16]

  • Combine & Evaporate: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal for a final polishing step or for crude material that is already relatively pure.[19]

  • Choose Solvent System: Select a suitable single or co-solvent system as determined by small-scale tests (see FAQ 3).

  • Dissolve Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (or the more soluble solvent in a co-solvent system) and heat the mixture gently (e.g., on a hot plate) with swirling until the solid just dissolves.[14]

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[12][17]

  • Crystallize: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[19][22] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation and yield.[14][20]

  • Isolate Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Wash & Dry: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.

References

Preventing self-condensation of 4-Bromo-2-formylthiazole under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Answering your question, here is a technical support guide on preventing self-condensation of 4-Bromo-2-formylthiazole under basic conditions.

Technical Support Center: this compound

A Guide for Synthetic Chemists on Navigating Base-Mediated Reactions

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We will address one of the most common challenges encountered during its use: instability and self-condensation under basic conditions. This guide provides troubleshooting advice, mechanistic insights, and validated protocols to ensure the success of your synthetic campaigns.

Part 1: Troubleshooting & Diagnosis (Frequently Asked Questions)

Q1: My reaction with this compound using a base (e.g., NaOH, KOH, or even K₂CO₃) is resulting in a complex mixture, a dark brown color, and a very low yield of my desired product. What is happening?

A: This is a classic problem arising from the inherent reactivity of this compound. The aldehyde group at the C2 position of the thiazole ring is highly electrophilic. This is due to the electron-withdrawing nature of both the thiazole ring and the adjacent bromine atom. When subjected to basic conditions, especially with strong, nucleophilic bases, the aldehyde becomes a prime target for side reactions.

The primary issue is base-induced self-condensation. Instead of your intended reaction, molecules of this compound are reacting with each other. Two major pathways are responsible for this decomposition:

  • The Cannizzaro Reaction: A disproportionation reaction where two aldehyde molecules are converted into a primary alcohol and a carboxylic acid.[1][2]

  • Benzoin-type Condensation: A coupling reaction between two aldehyde molecules to form an α-hydroxy ketone, which can lead to further polymerization and discoloration.[3][4]

Understanding these pathways is the first step to preventing them.

Part 2: A Deeper Look at the Unwanted Side Reactions

To effectively troubleshoot, it's crucial to understand the mechanisms of the side reactions consuming your starting material. This compound lacks α-hydrogens, making it susceptible to reactions that are characteristic of non-enolizable aldehydes.

FAQ 2.1: What is the Cannizzaro Reaction, and how does it affect my experiment?

A: The Cannizzaro reaction is a base-induced redox disproportionation.[1][5] In the presence of a strong base (typically concentrated hydroxide), one molecule of the aldehyde is reduced to the corresponding alcohol (4-Bromo-2-(hydroxymethyl)thiazole), while a second molecule is oxidized to a carboxylic acid salt (4-bromothiazole-2-carboxylate).[2][6]

Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. This is followed by a hydride transfer to a second aldehyde molecule. This pathway is particularly favored by high concentrations of strong, nucleophilic bases like NaOH or KOH.

Cannizzaro_Mechanism

FAQ 2.2: What is Benzoin Condensation and why is it a problem for a thiazole aldehyde?

A: The Benzoin condensation is a coupling reaction between two aldehydes to form an α-hydroxy ketone, known as a benzoin.[3] This reaction is typically catalyzed by nucleophiles like cyanide or an N-heterocyclic carbene (NHC).[4]

Causality: The thiazole ring itself is the source of the problem here. Under basic conditions, the proton at the C2 position of a thiazolium salt is acidic and can be removed to form a nucleophilic carbene (an ylide).[7] While this compound doesn't have this C2 proton, the reaction environment or impurities can generate species that catalyze a similar transformation. The resulting dimeric products are often unstable and can lead to the intractable tars and deep colors you observe in your flask.

Benzoin_Mechanism

Part 3: Preventative Strategies & Validated Protocols

Now that we have identified the problems, we can implement targeted solutions. The goal is to create reaction conditions where your desired transformation is significantly faster than the undesired self-condensation pathways.

Strategy 1: Judicious Selection of Reaction Conditions

The simplest approach is to modify the reaction parameters. Often, a few small changes can dramatically improve the outcome.

FAQ 3.1: What is the best base to use for reactions involving this compound?

A: The ideal base is one that is strong enough to facilitate your desired reaction (e.g., deprotonate a nucleophile) but is not nucleophilic itself and does not create a high concentration of hydroxide ions.

BaseTypepKa (Conjugate Acid)Recommendation & Rationale
NaOH, KOH Strong, Nucleophilic~15.7Avoid. Highly nucleophilic, promotes Cannizzaro reaction.
K₂CO₃, Cs₂CO₃ Moderate, Weakly Nucleophilic~10.3Use with caution. Can still generate hydroxide in situ. Better than NaOH, but side reactions are still likely, especially at elevated temperatures.
Triethylamine (Et₃N) Weak, Non-nucleophilic~10.7Recommended. A sterically hindered organic amine that acts as a proton shuttle but is a poor nucleophile. Excellent for Knoevenagel-type condensations.
DIPEA (Hünig's base) Weak, Non-nucleophilic~10.7Highly Recommended. Even more sterically hindered than Et₃N, making it an excellent choice to minimize side reactions.
DBU Strong, Non-nucleophilic~13.5Use for difficult deprotonations. Stronger than Et₃N but still non-nucleophilic. Use at low temperatures.

Protocol 3.1.1: General Protocol for a Base-Mediated Condensation (e.g., Knoevenagel)

  • To a stirred solution of your active methylene compound (1.0 eq) and a mild, non-nucleophilic base like triethylamine (1.2 eq) in a suitable solvent (e.g., THF, DCM, or Toluene) at 0 °C under an inert atmosphere (N₂ or Argon), add a solution of this compound (1.1 eq) in the same solvent dropwise over 30-60 minutes.

  • Maintain the temperature at 0 °C for 1-2 hours after the addition is complete.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup.

Causality: Slow addition of the aldehyde at low temperatures keeps its instantaneous concentration low, favoring the reaction with your intended nucleophile over self-condensation. Using a non-nucleophilic base prevents direct attack on the carbonyl.[8][9]

Strategy 2: The Aldehyde Protecting Group Approach

If optimizing conditions is insufficient, the most robust strategy is to temporarily "mask" the reactive aldehyde group. This allows you to perform your base-mediated chemistry on another part of the molecule without interference.[10][11]

FAQ 3.2: When and how should I use a protecting group?

A: Use a protecting group when you need to employ strongly basic or nucleophilic conditions that are incompatible with the aldehyde. The most common and reliable protecting group for an aldehyde is an acetal .

Protection_Workflow

Protocol 3.2.1: Protection of this compound as a Diethyl Acetal

  • Dissolve this compound (1.0 eq) in a mixture of absolute ethanol (10 volumes) and triethyl orthoformate (2.0 eq).

  • Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude acetal is often pure enough for the next step.

Protocol 3.2.2: Deprotection of the Diethyl Acetal

  • Dissolve the protected thiazole derivative (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-TSA or a strong acid resin (e.g., Amberlyst 15).

  • Stir at room temperature, monitoring by TLC. The reaction is typically complete within 2-4 hours.

  • Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the deprotected aldehyde and purify as required.

Causality: Acetals are stable to a wide range of basic, nucleophilic, and reducing conditions but are easily cleaved with mild acid, making them an ideal protecting group.[12][13][14]

Strategy 3: Alternative Synthetic Methodologies

Sometimes, the best solution is to avoid problematic conditions altogether by choosing a different type of reaction.

FAQ 3.3: Are there C-C bond-forming reactions that are tolerant of my sensitive aldehyde?

A: Yes. Reactions that do not require strong bases or that proceed under neutral or even acidic conditions are excellent alternatives.

  • The Wittig Reaction: This reaction is a powerful method for converting aldehydes into alkenes using a phosphorus ylide. While the ylide is generated with a strong base, this is typically done in a separate step. The subsequent reaction with the aldehyde is tolerant of many functional groups.[15][16] Stabilized ylides can even be used with weaker bases like K₂CO₃ in the same pot as the aldehyde.[17]

  • The Knoevenagel Condensation: As mentioned in Protocol 3.1.1, this condensation between an aldehyde and an active methylene compound is often catalyzed by very mild bases like piperidine or ammonium acetate, which are far less likely to induce self-condensation.[8][18][19]

  • Hantzsch Thiazole Synthesis: If your synthetic plan allows, you can build the thiazole ring itself with the desired substituent already in place, avoiding the need to manipulate the aldehyde later. This involves condensing an α-haloketone, a thioamide, and in some variations, an aldehyde.[20]

By understanding the underlying reactivity of this compound and applying these targeted strategies, you can successfully navigate its use in your synthetic endeavors, dramatically improving yields and simplifying purifications.

References

Technical Support Center: Column Chromatography for Thiazole Aldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying thiazole aldehydes via column chromatography. Thiazole aldehydes are a critical class of heterocyclic compounds, but their unique chemical properties—combining the aromaticity and basicity of the thiazole ring with the reactivity of the aldehyde group—present distinct challenges during purification.

This document moves beyond a simple list of protocols. It provides a framework for understanding the "why" behind experimental choices, offering field-tested insights to help you develop robust, reproducible purification methods. We will explore everything from initial condition screening to advanced troubleshooting for the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when setting up a purification protocol for a novel thiazole aldehyde.

Q1: What is the best starting point for choosing a stationary phase and mobile phase system?

A1: For most thiazole aldehydes, standard silica gel is the primary choice for the stationary phase due to its versatility and cost-effectiveness.[1] The initial mobile phase selection should be guided by Thin-Layer Chromatography (TLC) analysis.

A typical starting point for TLC screening involves a binary solvent system of a non-polar solvent and a moderately polar solvent. Good initial systems to test include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

  • Toluene/Acetone

The goal is to find a solvent mixture that provides a Retention Factor (Rf) of approximately 0.2-0.4 for your target thiazole aldehyde, ensuring good separation from impurities.[2] If your compound is highly polar and shows very low Rf values even with high concentrations of polar solvents, consider the troubleshooting steps outlined later in this guide.

Q2: The nitrogen on the thiazole ring is basic. Will this affect my purification on silica gel?

A2: Yes, absolutely. The basic nitrogen atom in the thiazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This interaction is a primary cause of several common purification problems:

  • Peak Tailing/Streaking: The compound moves unevenly down the column, resulting in broad, tailing peaks instead of sharp bands. This leads to poor separation and cross-contamination of fractions.[3]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound will not elute from the column, leading to low or zero recovery.[4]

To counteract this, it is highly recommended to use a deactivated stationary phase or a modified mobile phase . The simplest approach is to add a small amount of a basic modifier to your eluent, such as 0.1-2% triethylamine (TEA) or a solution of ammonia in methanol.[2][3] This base will preferentially interact with the acidic sites on the silica, allowing your basic thiazole aldehyde to elute symmetrically.

Q3: My thiazole aldehyde seems to be degrading on the column. What could be happening?

A3: Aldehydes can be sensitive functional groups, and the acidic nature of silica gel can catalyze several unwanted side reactions.[2][5]

  • Acetal/Hemiacetal Formation: If you are using an alcohol (like methanol or ethanol) as a polar solvent in your mobile phase, the acidic silica can promote the reaction between your aldehyde and the alcohol to form a hemiacetal or acetal.[2] This creates a new, less polar compound that will elute at a different rate, often complicating the purification.

  • Reduction: While less common, some aldehydes can be reduced to the corresponding alcohol on silica gel, particularly if certain reagents are present.[6][7][8]

  • Self-Condensation: Aldol-type condensation reactions can also be catalyzed by the acidic or basic sites on silica gel.

If you suspect on-column degradation, first try switching to a non-alcoholic polar solvent like ethyl acetate or acetone. If problems persist, deactivating the silica with triethylamine is often effective.[2]

Q4: When should I consider an alternative to normal-phase silica gel chromatography?

A4: You should consider alternative methods under the following circumstances:

  • Extreme Polarity: If your thiazole aldehyde is extremely polar and remains at the baseline of the TLC plate even in highly polar solvent systems (e.g., 20% methanol in dichloromethane), it may not be suitable for silica gel chromatography.

  • High Water Solubility: If your compound is significantly water-soluble, Reverse-Phase (RP) chromatography might be a more effective technique.

  • Persistent Degradation: If you have tried deactivating the silica and using non-protic solvents but your compound continues to degrade, an alternative stationary phase is warranted.

Good alternatives include:

  • Alumina (Al₂O₃): Available in neutral, acidic, or basic forms, alumina can be an excellent choice for basic compounds that interact too strongly with silica.[2]

  • Reverse-Phase Silica (C18): This non-polar stationary phase is used with polar mobile phases (e.g., water/acetonitrile or water/methanol).[9][10] Polar compounds elute earlier, which can be highly effective for purification.

  • Bisulfite Adduct Formation: This is a chemical purification technique, not a chromatographic one. Aldehydes react with sodium bisulfite to form a water-soluble salt.[5][11][12] This allows you to wash away non-aldehyde impurities with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by adding a base.[13] This method is exceptionally effective for cleanly separating aldehydes from complex mixtures.[12]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the purification process.

Issue 1: Poor Separation or Co-elution of Impurities

Your target compound is eluting from the column, but it is mixed with one or more impurities.

Potential Cause Explanation & Causality Recommended Solution
Inappropriate Solvent Polarity The elution strength of the mobile phase is too high, causing both your compound and impurities to move too quickly down the column without sufficient interaction with the stationary phase.Decrease the polarity of the mobile phase. If using a gradient, make the gradient shallower to increase the separation between peaks.[14]
Insufficient Resolution The chemical properties of your compound and the impurity are too similar for the chosen system to resolve.1. Try a Different Solvent System: Switch one of the solvents in your mobile phase to alter the selectivity. For example, if Hexane/Ethyl Acetate fails, try Dichloromethane/Acetone. Different solvents interact with compounds in unique ways, which can dramatically change the separation.[2] 2. Change Stationary Phase: Switch from silica to alumina or C18 reverse-phase.[3][10]
Column Overload Too much crude material was loaded onto the column. This saturates the stationary phase, exceeding its separation capacity and causing bands to broaden and overlap.Use a larger column or load less material. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.
Issue 2: Significant Peak Tailing or Streaking

The compound spots on TLC are elongated, and fractions collected from the column show significant cross-contamination over a wide volume.

Potential Cause Explanation & Causality Recommended Solution
Strong Analyte-Silica Interaction The basic nitrogen of the thiazole ring is interacting strongly with acidic silanol groups on the silica surface, as described in FAQ #2.[3]1. Add a Basic Modifier: Add 0.5-2% triethylamine (TEA) or ammonia/methanol to your mobile phase to neutralize the acidic sites.[2] 2. Use Deactivated Silica: Pack your column with silica gel that has been pre-treated with a base.
Presence of Carboxylic Acid Impurity If your aldehyde has oxidized to the corresponding carboxylic acid, this highly polar impurity will streak badly on silica gel.[4]Add a small amount of acetic or formic acid (0.1-1%) to the mobile phase. This protonates the carboxylate, reducing its polarity and interaction with the silica, leading to sharper peaks.[4] Note: This is generally not recommended for base-sensitive compounds.
Compound Insolubility The compound is precipitating at the top of the column because it is not soluble in the initial mobile phase.Load the compound onto the column using a "dry loading" technique. Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column.
Issue 3: Low or No Recovery of the Product

You have run the entire purification, but analysis of the collected fractions shows that little to none of your desired thiazole aldehyde has eluted.

Potential Cause Explanation & Causality Recommended Solution
Irreversible Adsorption The compound has bound so strongly to the silica gel that the mobile phase cannot elute it. This is common with very polar, basic compounds.[4]1. "Methanol Purge": After your standard elution, try flushing the column with a very strong solvent like 10-20% methanol in dichloromethane (with 1-2% TEA). This will often strip even tightly bound compounds from the silica.[4] 2. Switch to Alumina or Reverse-Phase: These stationary phases are less likely to cause irreversible adsorption of basic compounds.[2][10]
On-Column Decomposition The aldehyde is unstable to the acidic silica and has degraded entirely during the purification process.[5]1. Use Deactivated Silica: Neutralize the silica with triethylamine before use.[2] 2. Protect the Aldehyde: If the aldehyde is exceptionally sensitive, it may be necessary to protect it as an acetal before chromatography.[15][16] The acetal is stable to basic conditions and chromatography and can be removed later with a mild acid wash.[15]
Mobile Phase Too Weak The chosen mobile phase is not polar enough to move the compound down the column.Systematically increase the polarity of the mobile phase. Use TLC to guide your choice, ensuring your compound has an Rf > 0.1 in the chosen system.

Experimental Workflow & Visualization

A logical workflow is critical for efficiently developing a purification method. The following diagram outlines a decision-making process for purifying a novel thiazole aldehyde.

PurificationWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Column Chromatography & Advanced Troubleshooting TLC 1. Run TLC Screening (Hex/EtOAc, DCM/MeOH) CheckRf 2. Analyze Rf & Spot Shape TLC->CheckRf GoodRf Rf ≈ 0.3, Sharp Spot CheckRf->GoodRf Good Streaking Rf < 0.2, Streaking/Tailing CheckRf->Streaking Bad Shape NoMove Rf ≈ 0, Stays at Baseline CheckRf->NoMove Too Polar RunColumn 5. Pack Column & Run Purification GoodRf->RunColumn AddBase 3a. Add TEA or NH₃ to Mobile Phase Streaking->AddBase NoMove->AddBase CheckRf2 4. Re-run TLC AddBase->CheckRf2 CheckRf2->GoodRf Improved Impure Issues Persist (Low Recovery/Degradation) CheckRf2->Impure No Improvement CheckPurity 6. Analyze Fractions (TLC/NMR) RunColumn->CheckPurity Pure Success! CheckPurity->Pure Pure CheckPurity->Impure Not Pure Advanced 7. Advanced Options: - Switch to Alumina/C18 - Use Bisulfite Extraction - Protect Aldehyde Group Impure->Advanced

Caption: Decision workflow for thiazole aldehyde purification.

Troubleshooting Logic Diagram

When faced with a failed purification, this logic tree can help diagnose the root cause.

Troubleshooting Start Problem Encountered (e.g., Low Yield, Impure Product) CheckRecovery Was Product Recovery Low? Start->CheckRecovery CheckPurity Was Product Impure? CheckRecovery->CheckPurity No CheckRecovery->CheckPurity Yes IrreversibleAdsorption Cause: Irreversible Adsorption Solution: Use stronger eluent (MeOH purge) or switch to Alumina/C18 CheckRecovery->IrreversibleAdsorption Yes Decomposition Cause: On-Column Decomposition Solution: Deactivate silica (TEA), use non-protic solvents, or protect aldehyde CheckRecovery->Decomposition Yes CheckTailing Did TLC/Column Show Tailing? CheckPurity->CheckTailing No BadSolvent Cause: Poor Solvent Selectivity Solution: Change solvent system (e.g., EtOAc to Acetone) CheckPurity->BadSolvent Yes Overload Cause: Column Overload Solution: Use larger column or less sample CheckPurity->Overload Yes AcidSite Cause: Acidic Silica Sites Solution: Add basic modifier (TEA) to mobile phase CheckTailing->AcidSite Yes Done Re-attempt Purification with Optimized Conditions CheckTailing->Done No IrreversibleAdsorption->Done Decomposition->Done BadSolvent->Done Overload->Done AcidSite->Done

Caption: Diagnostic flowchart for troubleshooting purification issues.

References

Technisches Support-Center: Management exothermer Reaktionen bei der Synthese von 4-Brom-2-formylthiazol

Author: BenchChem Technical Support Team. Date: December 2025

Answering in German. Ich werde nun die Antwort auf Deutsch verfassen.

Eine Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Willkommen im technischen Support-Center. Dieser Leitfaden wurde von erfahrenen Anwendungswissenschaftlern entwickelt, um Sie bei der sicheren und effizienten Synthese von 4-Brom-2-formylthiazol zu unterstützen. Die Synthese dieses wichtigen Bausteins beinhaltet stark exotherme Schritte, deren Beherrschung für die Sicherheit, Ausbeute und Reinheit des Produkts von entscheidender Bedeutung ist. Wir bieten Ihnen hier detaillierte Fehlerbehebungsleitfäden, FAQs und validierte Protokolle, um die thermischen Risiken zu minimieren.

Abschnitt 1: Grundlagen und häufig gestellte Fragen (FAQs) zu exothermen Risiken

Dieser Abschnitt befasst sich mit den grundlegenden Fragen zu den thermischen Gefahren, die mit der Synthese von 4-Brom-2-formylthiazol verbunden sind.

F1: Welche Schritte bei der Synthese von 4-Brom-2-formylthiazol sind am gefährlichsten exotherm?

Die Synthese beinhaltet typischerweise zwei Hauptschritte, die ein erhebliches exothermes Potenzial aufweisen:

  • Bromierung des Thiazolrings: Die elektrophile aromatische Substitution mit elementarem Brom (Br₂) oder anderen Bromierungsreagenzien ist von Natur aus exotherm. Ohne angemessene Kühlung kann die Reaktionsgeschwindigkeit dramatisch ansteigen, was zu einem unkontrollierten Temperaturanstieg führt.[1][2]

  • Vilsmeier-Haack-Formylierung: Diese Reaktion wird zur Einführung der Formylgruppe (-CHO) verwendet und birgt zwei exotherme Phasen:

    • Bildung des Vilsmeier-Reagenz: Die Reaktion von Dimethylformamid (DMF) mit Phosphoroxychlorid (POCl₃) zur Bildung des elektrophilen Iminiumsalzes ist stark exotherm und erfordert eine sorgfältige, gekühlte Zugabe.[3][4]

    • Formylierungsschritt: Die anschließende Reaktion des Vilsmeier-Reagenz mit dem bromierten Thiazol ist ebenfalls exotherm und muss kontrolliert werden, um Nebenreaktionen zu vermeiden.[5][6]

F2: Was ist ein "thermisches Durchgehen" (Thermal Runaway) und warum ist das hier ein Problem?

Ein thermisches Durchgehen ist eine Situation, in der eine exotherme Reaktion außer Kontrolle gerät.[7] Die Reaktion erzeugt Wärme schneller, als sie an die Umgebung abgeführt werden kann.[8] Dieser sich selbst beschleunigende Prozess führt zu einem rapiden Anstieg von Temperatur und Druck im Reaktor, was folgende Konsequenzen haben kann:

  • Sicherheitsrisiken: Sieden des Lösungsmittels, Druckaufbau bis hin zur Explosion des Reaktorgefäßes und Freisetzung toxischer Gase (z. B. HBr, Bromdämpfe).

  • Qualitätsverlust: Hohe Temperaturen können zur Zersetzung des Produkts und zur Bildung von Verunreinigungen führen, was die Ausbeute und Reinheit drastisch reduziert.

Die Verhinderung des thermischen Durchgehens ist das oberste Ziel beim Management dieser Reaktionen.[9][10]

F3: Welche Faktoren beeinflussen die Stärke der exothermen Reaktion am meisten?

Die Kontrolle über die Exothermie hängt von mehreren Schlüsselfaktoren ab, die sorgfältig gesteuert werden müssen.

Exotherm_Factors center Kontrolle der Reaktionsexothermie sub_concentration Konzentration der Reagenzien center->sub_concentration sub_addition Zugaberate center->sub_addition sub_temp Temperatur (Kühlung) center->sub_temp sub_mixing Mischung (Rühren) center->sub_mixing

Abbildung 1: Schlüsselfaktoren für die Steuerung der Exothermie.

Abschnitt 2: Fehlerbehebungsleitfaden für den Laboralltag

Dieser Leitfaden im Frage-Antwort-Format behandelt spezifische Probleme, die während des Experiments auftreten können.

Problem: "Meine Reaktionstemperatur steigt während der Bromzugabe sprunghaft an!"
  • Mögliche Ursache: Die Zugabe von Brom erfolgt zu schnell, die Kühlung ist unzureichend oder die Konzentration der Reaktanden ist zu hoch. Dies sind klassische Vorzeichen für ein beginnendes thermisches Durchgehen.

  • Sofortmaßnahmen:

    • Stoppen Sie sofort die Zugabe des Broms.

    • Stellen Sie sicher, dass das Reaktionsgefäß tief genug in ein effizientes Kühlbad (z. B. Eis/Salz oder Trockeneis/Aceton) eingetaucht ist.

    • Erhöhen Sie die Rührgeschwindigkeit, um eine bessere Wärmeübertragung an die Gefäßwand zu gewährleisten.

  • Präventive Lösungen:

    • Verwenden Sie eine Spritzenpumpe für eine langsame und konstante Zugabe des Broms.

    • Verdünnen Sie das Brom in einem geeigneten, inerten Lösungsmittel (z. B. dem Reaktionslösungsmittel), um die lokale Konzentration zu senken.

    • Überwachen Sie stets die Innentemperatur mit einem Thermometer.

Problem: "Die Bildung des Vilsmeier-Reagenz wird auch im Eisbad zu heiß."
  • Mögliche Ursache: Die tropfenweise Zugabe von POCl₃ zu DMF ist zu schnell. Die Reaktion ist extrem exotherm und eine Anhäufung von nicht umgesetztem POCl₃ kann zu einem plötzlichen Temperaturanstieg führen.[3]

  • Sofortmaßnahmen:

    • Unterbrechen Sie die Zugabe von POCl₃.

    • Warten Sie, bis die Innentemperatur wieder auf den Sollwert (z. B. 0 °C) gesunken ist, bevor Sie die Zugabe fortsetzen.

  • Präventive Lösungen:

    • Kühlen Sie sowohl das DMF als auch das POCl₃ vor der Reaktion auf 0 °C ab.

    • Fügen Sie das POCl₃ sehr langsam tropfenweise zu dem gerührten und gekühlten DMF hinzu. Die Temperatur sollte 5 °C nicht überschreiten.

Problem: "Das Quenchen meiner Bromierungsreaktion war heftig exotherm und die Farbe des Broms verschwindet nicht."
  • Mögliche Ursache: Eine zu schnelle Zugabe der Quench-Lösung zu einer großen Menge an überschüssigem Brom kann zu einer unkontrollierten exothermen Reaktion führen.[11][12] Eine persistente Farbe deutet auf unzureichendes Mischen oder eine zu geringe Menge an Quench-Mittel hin.

  • Lösung:

    • Kühlen Sie den Reaktionskolben vor und während des Quenchens in einem Eisbad.[13]

    • Fügen Sie die Quench-Lösung (z. B. eine 10%ige wässrige Natriumthiosulfat- oder Natriumbisulfitlösung) langsam und tropfenweise unter starkem Rühren hinzu.[14]

    • Fahren Sie mit der Zugabe fort, bis die rot-braune Farbe des Broms vollständig verschwunden ist.[11]

    • Stellen Sie sicher, dass die organische und die wässrige Phase gut durchmischt sind, um eine vollständige Reaktion zu gewährleisten.

Troubleshooting_Workflow start Temperaturanstieg detektiert (> 5°C über Sollwert) stop_addition 1. Zugabe sofort stoppen start->stop_addition check_cooling 2. Kühlung prüfen/verstärken stop_addition->check_cooling increase_stirring 3. Rühren intensivieren check_cooling->increase_stirring temp_stabilized Temperatur stabilisiert? increase_stirring->temp_stabilized resume Zugabe langsam wieder aufnehmen temp_stabilized->resume Ja emergency NOTFALLPLAN (z.B. Quenchen des gesamten Ansatzes) temp_stabilized->emergency Nein

References

Identifying and characterizing byproducts in 4-Bromo-2-formylthiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Bromo-2-formylthiazole

Welcome to the technical support guide for the synthesis of this compound (CAS 167366-05-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and mitigation of byproducts. As a crucial heterocyclic building block, ensuring the purity of this compound is paramount for the success of subsequent synthetic steps. This guide provides field-proven insights, detailed troubleshooting protocols, and robust analytical methods to help you achieve high-purity outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and what are their main challenges?

There are two predominant methods for synthesizing this compound:

  • Lithiation and Formylation: This route typically starts from 2,4-dibromothiazole. A halogen-metal exchange is performed, usually with n-butyllithium (n-BuLi) at low temperatures (-78 °C), to selectively replace the bromine at the 2-position with lithium. This is followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The main challenge is controlling the regioselectivity of the lithiation; incorrect temperature or reagent stoichiometry can lead to lithiation at the 5-position or other side reactions.

  • Vilsmeier-Haack Formylation: This method involves the formylation of an electron-rich bromo-thiazole precursor using the Vilsmeier reagent, which is generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃). This is an electrophilic aromatic substitution. The key challenge here is the reactivity of the starting thiazole. The reaction works best with activated aromatic systems, and byproduct formation can occur if the thiazole ring undergoes undesired side reactions or if formylation occurs at a different position.

Q2: I see multiple spots on my TLC plate after the reaction. What are the most likely byproducts?

A complex crude mixture often points to several common byproducts, depending on your synthetic route:

  • Unreacted Starting Material: Incomplete conversion is common. For the lithiation route, this would be 2,4-dibromothiazole.

  • Isomeric Byproducts: Formation of 2-Bromo-4-formylthiazole or 5-Bromo-2-formylthiazole can occur if selectivity is not controlled. In lithiation of polyhalogenated thiazoles, the C5-bromine is often the most reactive towards metal-halogen exchange under certain conditions.

  • Hydrolysis Products: If starting from 2,4-dibromothiazole, quenching the reaction with water instead of DMF (due to moisture contamination) can lead to 4-bromothiazole.

  • Over-brominated Species: If your starting material contains traces of 2,4,5-tribromothiazole, you may form di-brominated aldehyde byproducts.

Q3: My ¹H NMR spectrum looks clean, but my yield is very low. What could be the issue?

Low yield with a clean product spectrum often suggests issues with the reaction conditions or workup rather than side reactions.

  • For Lithiation Routes: The most common culprit is moisture. n-BuLi is extremely sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. Another possibility is inaccurate titration of the n-BuLi, leading to substoichiometric amounts being added.

  • Product Loss During Workup: this compound has some aqueous solubility. During the aqueous workup, repeated extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) are necessary to ensure complete recovery.

  • Product Volatility: While not extremely volatile, some product may be lost if evaporation is performed under high vacuum for extended periods.

Q4: How can I quickly and reliably assess the purity of my crude this compound?

A combination of techniques is recommended for a confident assessment:

  • Thin-Layer Chromatography (TLC): Use a solvent system like 3:1 Hexanes:Ethyl Acetate. It provides a quick visual check for the presence of starting material and major byproducts.

  • ¹H NMR Spectroscopy: This is the most powerful tool. Dissolve a small amount of the crude material in CDCl₃ or DMSO-d₆. The thiazole proton at the C5 position should appear as a clean singlet. The aldehyde proton will also be a singlet. The presence of multiple signals in the aromatic region (7-9 ppm) indicates impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for identifying and quantifying impurities. The mass spectrum should show the characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units), confirming the molecular weight of your product and any brominated byproducts.

Byproduct Identification and Characterization Workflow

This section provides a systematic approach to identifying unknown impurities in your reaction mixture.

Byproduct_Analysis_Workflow

Step 1: Initial NMR and MS Analysis of Crude Product

The first step is always to take a ¹H NMR and a mass spectrum of your unpurified, crude product. Do not waste time on purification until you know what you are dealing with.

  • ¹H NMR Spectroscopy: Look for the key signals of this compound. In CDCl₃, you should see two singlets: one for the aldehyde proton (~9.9-10.1 ppm) and one for the thiazole C5-H (~8.1-8.3 ppm). The relative integration should be 1:1. Any other signals in the aromatic region are likely impurities.

  • Mass Spectrometry: The molecular ion peak should correspond to the mass of the product (~191/193 g/mol ). Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), you must observe two peaks of roughly equal intensity separated by 2 Da. If this pattern is absent, you have not formed the desired brominated product.

Step 2: Correlating Data to Identify Common Byproducts

Use the table below to correlate unexpected signals in your analytical data with the most probable byproducts.

CompoundStructureKey ¹H NMR Signals (CDCl₃, ~ppm)Key ¹³C NMR Signals (CDCl₃, ~ppm)Expected Mass (m/z)
Desired Product: this compound~10.0 (s, 1H, CHO), ~8.2 (s, 1H, C5-H)~184 (CHO), ~165 (C2), ~125 (C4), ~123 (C5)191/193
Starting Material: 2,4-Dibromothiazole~7.21 (s, 1H, C5-H)~136 (C2), ~124 (C4), ~121 (C5)242/244/246
Isomer: 5-Bromo-2-formylthiazole~9.9 (s, 1H, CHO), ~7.8 (s, 1H, C4-H)~183 (CHO), ~168 (C2), ~138 (C4), ~120 (C5)191/193
Hydrolysis Byproduct: 4-Bromothiazole~8.8 (d, 1H, C2-H), ~7.5 (d, 1H, C5-H)~152 (C2), ~123 (C5), ~115 (C4)163/165

Table 1: Analytical data for this compound and common related compounds. Note that exact chemical shifts can vary based on solvent and instrument calibration.

Troubleshooting Guide: Common Problems and Solutions

This guide is structured by observable experimental problems. For each problem, we diagnose the probable causes based on the underlying chemistry and provide actionable solutions.

Problem 1: Reaction yields a complex mixture with little to no desired product.

Lithiation_Formylation_Pathway

Route-Specific Diagnosis (Lithiation):

  • Probable Cause: The regioselectivity of the metal-halogen exchange was compromised. This is highly dependent on temperature. If the reaction temperature rises above -70 °C, the lithium reagent can become more aggressive and less selective, potentially leading to a "halogen dance" or lithiation at the more acidic C5 position.

  • Expert Insight: The C-Br bond at the 2-position of the thiazole ring is generally the most susceptible to halogen-metal exchange with n-BuLi due to the adjacent nitrogen atom. However, the proton at C5 is the most acidic. Using a strong, non-nucleophilic base like LDA can sometimes favor deprotonation at C5 over halogen exchange. Sticking with n-BuLi at a strictly controlled low temperature is key for selective halogen exchange.

  • Self-Validating Protocol / Solution:

    • Rigorous Temperature Control: Use a cryostat or a well-insulated dry ice/acetone bath. Ensure the internal reaction temperature, not just the bath temperature, is maintained at or below -75 °C during the addition of n-BuLi.

    • Slow Addition: Add the n-BuLi solution dropwise over 20-30 minutes to dissipate any local heat generated.

    • Inert Atmosphere: Purge the reaction vessel thoroughly with argon or nitrogen. Any oxygen can react with the organolithium intermediate, and moisture will quench it, leading to the hydrolysis byproduct (4-bromothiazole).

Route-Specific Diagnosis (Vilsmeier-Haack):

  • Probable Cause: The Vilsmeier reagent (chloromethyliminium salt) is a relatively weak electrophile. If the starting bromothiazole is not sufficiently electron-rich, the reaction may be sluggish and require forcing conditions (heat), which can promote decomposition or the formation of tar-like byproducts.

  • Expert Insight: The Vilsmeier-Haack reaction proceeds via electrophilic aromatic substitution. The bromine atom at C4 is deactivating, making the ring less nucleophilic. The success of this reaction depends on finding a balance where the Vilsmeier reagent is reactive enough to formylate the ring without causing degradation.

  • Self-Validating Protocol / Solution:

    • Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of both POCl₃ and DMF.

    • Controlled Temperature Profile: Form the Vilsmeier reagent at 0 °C, then add the bromothiazole substrate. Allow the reaction to proceed at room temperature before gentle heating (e.g., 40-50 °C) if required. Monitor progress closely by TLC.

    • Careful Workup: The hydrolysis of the iminium salt intermediate is critical. Pour the reaction mixture slowly onto crushed ice and then neutralize carefully with a base like sodium bicarbonate or sodium acetate solution. A rapid, uncontrolled quench can lead to decomposition.

Problem 2: Significant amount of starting material (2,4-dibromothiazole) remains.

Troubleshooting_Logic

  • Probable Cause (Lithiation): This is a classic sign of inactive or insufficient n-BuLi. Commercial solutions of n-BuLi degrade over time, especially with improper storage. Alternatively, trace amounts of water or acid in the solvent or on the glassware consumed a portion of the reagent before it could react with the starting material.

  • Expert Insight: The concentration of n-BuLi stated on the bottle is only accurate for a freshly opened bottle. It is standard practice in organometallic chemistry to titrate organolithium reagents before use to determine their exact molarity. A common method is the titration with diphenylacetic acid.

  • Self-Validating Protocol / Solution:

    • Titrate Your Reagent: Before starting the reaction, perform a simple titration of your n-BuLi solution. This ensures you are adding the correct stoichiometric amount (typically 1.05 equivalents for this reaction).

    • Use Fresh Solvents: Use freshly dried, anhydrous solvent (e.g., THF distilled from sodium/benzophenone).

    • Check Reaction Time: Allow the halogen-metal exchange to stir for at least 30-60 minutes at -78 °C before adding the DMF to ensure the reaction goes to completion.

Problem 3: Product is difficult to purify by column chromatography.
  • Probable Cause: The product may be co-eluting with a byproduct, or it may be degrading on the silica gel. Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.

  • Expert Insight: The polarity of this compound is similar to some potential byproducts, making separation challenging. Furthermore, silica gel's Lewis acidity can catalyze unwanted reactions like acetal formation if alcohols are present in the eluent, or other forms of degradation.

  • Self-Validating Protocol / Solution:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (v/v). This neutralizes the acidic sites on the silica surface, preventing degradation of sensitive compounds.

    • Optimize Eluent System: Use a shallow gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% EtOAc) and gradually increase it. This can improve the separation between closely eluting spots.

    • Alternative Purification: If chromatography fails, consider recrystallization. A solvent system like ethyl acetate/hexanes or isopropanol could yield high-purity crystals.

By applying these structured troubleshooting and analytical methodologies, researchers can more effectively navigate the synthesis of this compound, leading to higher yields and purity in their target compounds.

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the production-scale synthesis of 4-Bromo-2-formylthiazole. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. This compound is a critical heterocyclic building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] However, its synthesis presents unique challenges, particularly concerning safety, selectivity, and purification at scale.

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, offering a framework for robust process development and effective troubleshooting.

Core Synthesis Pathway: An Overview

The most reliable and scalable route to this compound involves a selective bromine-lithium exchange on 2,4-dibromothiazole, followed by formylation. This pathway is favored for its high regioselectivity and use of readily available starting materials.[2][3]

The core transformation is a two-step, one-pot process:

  • Selective Lithiation: 2,4-dibromothiazole is treated with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C). The lithiation occurs preferentially at the C2 position due to its higher acidity compared to the C4 position.

  • Electrophilic Quench: The resulting 4-bromo-2-lithiothiazole intermediate is quenched with an electrophile, N,N-dimethylformamide (DMF), to install the formyl group.

Synthesis_Workflow cluster_start Starting Material cluster_process One-Pot Synthesis cluster_end Final Product SM 2,4-Dibromothiazole Lithiation Step 1: Lithiation Reagent: n-BuLi Temp: -78 °C SM->Lithiation Anhydrous Ether/THF Quench Step 2: Formylation Reagent: DMF Lithiation->Quench Intermediate: 4-Bromo-2-lithiothiazole Product This compound Quench->Product Aqueous Workup

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most established and scalable synthetic route for this compound?

The most widely adopted route starts from 2,4-dibromothiazole.[2][3] This precursor is synthesized via simultaneous aromatization and bromination of 2,4-thiazolidinedione.[4][5][6] The subsequent selective lithiation at the C2 position with n-butyllithium at -78°C, followed by quenching with DMF, provides the target aldehyde.[7] This method is highly regioselective, which is a critical factor for avoiding difficult-to-separate isomeric impurities during scale-up.

Q2: What are the most critical process parameters (CPPs) to monitor during scale-up?

Scaling this reaction requires stringent control over several parameters. The following table outlines the key CPPs and the reasoning for their importance.

ParameterCritical Range/ConditionRationale & Impact on a Larger Scale
Temperature -78 °C to -70 °C (during n-BuLi addition)Causality: The bromine-lithium exchange is highly exothermic. At temperatures above -70 °C, selectivity is lost, leading to lithiation at the C4 position and other side reactions. Scale-up Impact: Heat dissipation is a major challenge. Inadequate cooling can lead to a thermal runaway, posing a significant safety hazard and causing complete batch failure. A robust reactor cooling system is non-negotiable.
Reagent Stoichiometry 1.0 - 1.05 equivalents of n-BuLiCausality: Using a slight excess of n-BuLi ensures complete conversion of the starting material. However, a large excess can lead to the formation of butyl-adducts or other impurities. Scale-up Impact: Precise dosing of n-BuLi is essential. Calibrated pumps and flow meters are recommended over simple addition funnels to ensure accuracy and control.
Water/Moisture Content < 100 ppm in solvents and reagentsCausality: n-Butyllithium is extremely reactive with water, producing butane gas and lithium hydroxide.[8] Any moisture will consume the n-BuLi, leading to low or no conversion and creating a pressure buildup from gas evolution. Scale-up Impact: All solvents must be rigorously dried, and the reactor must be purged with an inert gas (Nitrogen or Argon) to maintain anhydrous conditions.
Addition Rate Slow, controlled addition of n-BuLiCausality: A slow addition rate is crucial for managing the reaction exotherm. Scale-up Impact: This directly impacts batch cycle time. The addition rate must be carefully optimized based on the reactor's heat transfer capabilities to prevent temperature spikes.
Inert Atmosphere Maintained throughout (Nitrogen/Argon)Causality: n-BuLi is a pyrophoric reagent that can ignite spontaneously upon contact with air.[8] Scale-up Impact: The reactor must be leak-proof and capable of maintaining a positive pressure of inert gas throughout the entire process, including charging and sampling.

Q3: What are the primary safety concerns associated with this synthesis at scale?

The primary hazard is the handling of n-butyllithium . It is a pyrophoric (ignites in air) and highly water-reactive substance.[8][9][10]

  • Fire/Explosion: Accidental exposure to air or moisture can cause immediate fire. All transfers must be conducted under an inert atmosphere using specialized equipment (e.g., cannula transfer, sealed systems).[11]

  • Thermal Runaway: The reaction's exothermicity, if not controlled, can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

  • Corrosivity: n-BuLi solutions are corrosive to skin and eyes.[8] Reaction with water also generates corrosive lithium hydroxide.

  • Flammable Solvents: The reaction is typically run in highly flammable ethers like THF or diethyl ether, increasing the fire risk.

A thorough Process Hazard Analysis (PHA) is mandatory before attempting this synthesis at scale. All personnel must be specifically trained in handling pyrophoric reagents.[9][11]

Troubleshooting Guide

Problem: Low or No Product Formation

Q: My reaction yield is consistently below 50%, or I'm recovering only starting material. What are the likely causes?

This is a common issue often traced back to the integrity of the organolithium step. Several factors could be at play:

  • Inactive n-Butyllithium: The most frequent culprit. n-BuLi degrades over time, especially if improperly stored.

    • Solution: Always titrate the n-BuLi solution before use to determine its exact molarity. Do not rely on the concentration stated on the bottle. A fresh bottle is highly recommended for process validation batches.

  • Presence of Moisture: Trace amounts of water in the solvent, starting material, or from atmospheric leaks will quench the n-BuLi.

    • Solution: Use freshly dried, high-purity solvents. Dry the 2,4-dibromothiazole by dissolving it in a suitable solvent and drying over MgSO₄, filtering, and removing the solvent under vacuum, or by azeotropic distillation. Ensure the reactor is meticulously dried and purged.

  • Incorrect Temperature: If the temperature rises significantly above -70 °C during n-BuLi addition, the lithiated intermediate may be unstable or undergo side reactions.

    • Solution: Improve cooling efficiency. Ensure the cooling bath/jacket is at its lowest possible temperature before starting the addition. Slow down the n-BuLi addition rate to allow the cooling system to keep pace with heat generation.

Troubleshooting_Yield Start Low Yield or No Reaction Q1 Was the n-BuLi titrated? Start->Q1 A1_No Action: Titrate n-BuLi. Recalculate volume. Q1->A1_No No A1_Yes Proceed to next check. Q1->A1_Yes Yes Q2 Were anhydrous conditions verified? A1_Yes->Q2 A2_No Action: Use freshly dried solvents. Dry starting material & glassware. Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes Q3 Was temperature maintained < -70°C? A2_Yes->Q3 A3_No Action: Improve cooling. Slow down n-BuLi addition rate. Q3->A3_No No A3_Yes Root cause likely resolved. Re-run experiment. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting low reaction yield.

Problem: Significant Impurity Formation

Q: My crude product contains significant amounts of unreacted 2,4-dibromothiazole and other byproducts. How can I improve purity?

High impurity levels point towards incomplete reaction or poor selectivity.

  • Unreacted 2,4-dibromothiazole: This indicates insufficient active n-BuLi. Refer to the low-yield troubleshooting steps above (titration, moisture).

  • Formation of 2-butyl-4-bromothiazole: This occurs if the lithiated intermediate is unstable or if the reaction temperature is too high, allowing the butyl group from n-BuLi to act as a nucleophile.

    • Solution: Strict adherence to the -78 °C temperature protocol is paramount. Ensure the DMF is added to the reaction mixture while it is still cold; do not let the mixture warm up before the quench.

  • Symmetrical 2,4'-bithiazole impurities: These can arise from coupling reactions.

    • Solution: This is less common under these conditions but can be minimized by ensuring a clean, well-controlled reaction and potentially using a slight excess of the DMF electrophile to rapidly quench the lithiated intermediate.[12]

Problem: Purification Challenges at Scale

Q: Column chromatography is not viable for my production scale. What are the alternatives for purifying this compound?

Scaling up purification requires moving away from chromatography.

  • Crystallization: This is the most desirable method for large-scale purification.

    • Protocol: Investigate various solvent/anti-solvent systems. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed, then cool to induce crystallization.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method. However, thermal stability must be confirmed via DSC (Differential Scanning Calorimetry) to avoid decomposition.

  • Acid/Base Wash: The aldehyde functionality is relatively stable. An aqueous workup that includes a wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities, while a wash with a mild acid could remove basic impurities. This should be followed by a brine wash to aid phase separation.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

Disclaimer: This protocol is a template and must be adapted and validated for your specific equipment and scale. A comprehensive safety review is required before implementation.

Equipment:

  • Jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet/outlet.

  • Cryogenic cooling system capable of maintaining -78 °C.

  • Calibrated addition pump for n-BuLi.

Reagents:

  • 2,4-Dibromothiazole (1.0 eq)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq, concentration confirmed by titration)

  • N,N-Dimethylformamide (DMF), anhydrous (1.2 eq)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen for at least 1 hour.

  • Charging: Charge the reactor with 2,4-dibromothiazole and anhydrous Et₂O under a positive nitrogen pressure.

  • Cooling: Cool the stirred solution to -78 °C using the cryogenic system.

  • Lithiation: Slowly add the titrated n-BuLi solution via the addition pump, ensuring the internal temperature does not exceed -70 °C. The addition may take 1-2 hours depending on the scale.

  • Stirring: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.[7]

  • Formylation (Quench): Slowly add anhydrous DMF, again maintaining the temperature below -70 °C.

  • Warm-up: Once the DMF addition is complete, allow the reaction to slowly warm to room temperature over 2-3 hours.

  • Workup: Cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separation vessel. Separate the organic layer. Extract the aqueous layer with Et₂O (or another suitable solvent like ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by crystallization (e.g., from an ethyl acetate/hexanes mixture).

Protocol 2: Mandatory Safety Protocol for Handling n-Butyllithium
  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields, and a face shield.[10] Use chemical-resistant gloves (nitrile is often insufficient; neoprene or butyl rubber are better choices).[11]

  • Inert Atmosphere: All transfers and handling must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.[8][9] Keep the work area free of combustible materials.[9]

  • Spill Management: A container of dry sand or powdered limestone must be immediately accessible to smother a small fire or spill. DO NOT USE WATER or a carbon dioxide fire extinguisher, as they react violently with n-BuLi.[10]

  • Quenching/Disposal: Never dispose of excess n-BuLi directly. It must be quenched. Slowly add the n-BuLi solution to a stirred, cooled (0 °C) solution of a less reactive solvent like isopropanol. After the initial reaction subsides, slowly add water to quench any remaining reactive species. All waste must be disposed of as hazardous waste.[9]

References

Technical Support Center: Catalyst Selection and Optimization for Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Selection and Optimization in Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations. Our focus is on providing not just solutions, but a deeper understanding of the underlying principles to empower you in your experimental work.

Section 1: General Principles & Initial Troubleshooting

This section addresses common issues applicable across various coupling reactions. A solid understanding of these fundamentals is the first step toward successful optimization.

Frequently Asked Questions (General)

Q1: My cross-coupling reaction is not working (low or no yield). Where do I start troubleshooting?

A1: A low or zero yield is a common starting problem. A systematic approach is crucial.[1][2] Begin by verifying the integrity of your reagents and the reaction setup itself.

  • Reagent Purity: Ensure starting materials are pure and solvents are anhydrous and properly degassed.[1][3] Oxygen can poison the active Pd(0) catalyst.[1][4]

  • Inert Atmosphere: All cross-coupling reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.[1][2]

  • Catalyst Activity: The palladium source may be inactive. Consider using a fresh batch or a more robust pre-catalyst.[5][6] Modern pre-catalysts, like G3 or G4 palladacycles, are often more reliable for generating the active LPd(0) species.[4][5]

  • Catalyst Loading: If you suspect catalyst activity is the issue, incrementally increase the loading (e.g., from 1 mol% to 3-5 mol%).[2]

Q2: How do I choose the right ligand for my reaction?

A2: There is no "universal" ligand; the optimal choice depends on the specific reaction, substrates, and conditions.[7] However, general principles can guide your selection.

  • Steric and Electronic Properties: Ligands play a key role in stabilizing the metal center and tuning its reactivity.

    • Electron-rich and bulky ligands (e.g., trialkylphosphines like P(t-Bu)₃ or biaryl phosphines like XPhos) generally promote the oxidative addition and reductive elimination steps.[8][9][10] This is particularly useful for less reactive substrates like aryl chlorides.[9][10]

    • Bidentate ligands (e.g., dppf, Xantphos) can offer greater stability to the catalytic complex, preventing decomposition at high temperatures.[11]

  • Screening: Intelligent screening of a small, diverse set of ligands is often the most effective strategy to identify a suitable candidate for a new transformation.[5]

Q3: My reaction starts but then stalls before completion. What's happening?

A3: A stalling reaction often points to catalyst deactivation.[1][3]

  • Catalyst Decomposition: The active catalytic species may not be stable under the reaction conditions. This can be due to high temperatures or the presence of impurities.

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture and may oxidize over the course of the reaction.[1][3] Using high-purity, fresh ligands is essential.

  • Product Inhibition: In some cases, the reaction product can coordinate to the palladium center and inhibit further catalytic turnover.[3]

General Troubleshooting Workflow

This workflow provides a structured approach to diagnosing a failed reaction.

G Start Reaction Failure (Low/No Yield) Check_Reagents Verify Reagent Purity & Integrity (SMs, Solvent, Base) Start->Check_Reagents Check_Reagents->Start Impurity Found Check_Setup Confirm Inert Atmosphere & Dry Glassware Check_Reagents->Check_Setup Reagents OK Check_Setup->Start Leak/Oxygen Contamination Check_Catalyst Evaluate Catalyst System (Precatalyst, Ligand, Loading) Check_Setup->Check_Catalyst Setup OK Check_Catalyst->Start Inactive Catalyst/Ligand Screen_Conditions Systematic Condition Screen (Solvent, Base, Temperature) Check_Catalyst->Screen_Conditions Catalyst System OK Success Reaction Optimized Screen_Conditions->Success Yield Improves Analysis Analyze byproducts (e.g., Homocoupling) Screen_Conditions->Analysis No Improvement

Caption: General troubleshooting workflow for coupling reactions.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Below are common issues and solutions specific to this transformation.

Suzuki-Miyaura FAQs & Troubleshooting

Q1: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A1: Homocoupling is a common side reaction, often driven by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[12] Pd(II) species can then promote the homocoupling of two boronic acid molecules.[12]

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed.[4][11] Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are effective.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate issues related to the in-situ reduction of Pd(II) precursors.

  • Stable Boronic Esters: If the boronic acid is unstable, consider converting it to a more robust derivative like a pinacol (BPin) or MIDA boronate.[4]

Q2: My reaction is slow or incomplete, especially with an aryl chloride. What should I change?

A2: Aryl chlorides are less reactive than bromides or iodides, making the initial oxidative addition step more challenging.[9][12]

  • Ligand Choice: This is the most critical parameter. Use bulky, electron-rich phosphine ligands.[8][10] Ligands like SPhos, XPhos, or t-butyl-based phosphines are designed for these challenging substrates.[2]

  • Temperature: Higher reaction temperatures are often necessary to activate the C-Cl bond.[13]

  • Base Selection: A stronger base may be required. While carbonates (K₂CO₃, Cs₂CO₃) are common, phosphates (K₃PO₄) can be more effective for difficult couplings.[13]

Protocol: Ligand Screening for Suzuki-Miyaura Coupling

This protocol outlines a high-throughput method for quickly identifying the optimal ligand.

  • Preparation of Stock Solutions: In an inert atmosphere glovebox, prepare separate stock solutions of the palladium precursor (e.g., Pd₂(dba)₃), aryl halide, and boronic acid in the chosen anhydrous, degassed solvent.[8] Prepare a slurry or solution of the base.[8]

  • Ligand Dosing: Dispense individual phosphine ligands into separate reaction vials or wells of a reaction block.[8] A typical ligand-to-palladium ratio to screen is 2:1.[8]

  • Reagent Addition: To each vial, add the stock solutions in the following order: palladium precursor, ligand (if not pre-dosed), aryl halide, and boronic acid.[8]

  • Reaction Initiation: Add the base slurry/solution to each vial to start the reaction.[8]

  • Execution: Seal the vials or reaction block and place on a heating block at the desired temperature.[8]

  • Analysis: After the designated time, quench the reactions and analyze the yield/conversion in each vial by LC-MS or GC-MS.

Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling
LigandTypical SubstratesKey Advantages
PPh₃ Aryl iodides, activated aryl bromidesCost-effective, good for simple couplings.[2]
P(t-Bu)₃ Aryl bromides, some aryl chloridesHighly electron-rich, promotes oxidative addition.[2][9]
SPhos/XPhos Aryl chlorides, sterically hindered substratesBulky biaryl phosphines, high activity, and stability.[2]
dppf General purposeBidentate, forms stable complexes, good thermal stability.[14]

Section 3: Buchwald-Hartwig Amination

This section focuses on the formation of C-N bonds, a critical transformation in pharmaceutical chemistry.

Buchwald-Hartwig FAQs & Troubleshooting

Q1: What is the best solvent for a Buchwald-Hartwig amination?

A1: The choice of solvent can significantly impact reaction rate and product distribution.[15][16]

  • Common Solvents: Aprotic, nonpolar solvents like toluene, xylenes, and 1,4-dioxane are most commonly used.[15][16][17]

  • Polar Substrates: If your starting materials have poor solubility in nonpolar solvents, more polar aprotic solvents like DMF can be used, but they may require careful optimization as they can sometimes inhibit the reaction by coordinating to the palladium.[18]

  • Water Content: While anhydrous conditions are generally recommended, trace amounts of water can sometimes accelerate the reaction by improving the solubility of the base.[16]

Q2: My reaction with a secondary amine is very slow. How can I improve it?

A2: Secondary amines can be more sterically hindered, potentially slowing the reaction.

  • Ligand Choice: Sterically bulky biaryl phosphine ligands are often crucial for the successful coupling of secondary amines.[7] Ligands like t-butylBrettPhos are specifically designed for such challenging transformations.[19]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaO-t-Bu) is the most common and effective base for these reactions.[15]

  • Pre-catalyst: Using a well-defined pre-catalyst can ensure the efficient generation of the active Pd(0) species, which is critical for these couplings.[5]

Catalytic Cycle Visualization

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Base_Assoc [L-Pd(II)(Ar)(NR¹R²)] OxAdd->Base_Assoc + HNR¹R² + Base - Base-HX Base_Assoc->Pd0 Reductive Elimination RedElim Ar-NR¹R² Base_Assoc->RedElim

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Section 4: Other Key Coupling Reactions

This section provides concise troubleshooting for other important coupling reactions.

Heck Reaction Troubleshooting
  • Issue: Catalyst Deactivation.

    • Cause: At high temperatures (>120 °C), P-C bond cleavage in triarylphosphine ligands can occur, leading to catalyst deactivation.[20]

    • Solution: Use more robust palladacycle catalysts or phosphine-free systems. Consider microwave heating, which can accelerate the reaction and sometimes prevent catalyst deactivation.[21]

Sonogashira Coupling Troubleshooting
  • Issue: Low Yield with Aryl Chlorides.

    • Cause: The oxidative addition to the C-Cl bond is slow.[13]

    • Solution: Use more active catalyst systems with electron-rich, bulky ligands (e.g., cataCXium A, sXPhos). Higher temperatures and polar aprotic solvents (DMF, NMP) are often required.[13]

  • Issue: Significant Alkyne Homocoupling (Glaser Coupling).

    • Cause: This side reaction is promoted by the copper co-catalyst in the presence of oxygen.[13]

    • Solution: Perform the reaction under strictly copper-free conditions. This may require a more active palladium catalyst and higher temperatures.[13]

Negishi Coupling Troubleshooting
  • Issue: Reaction Failure.

    • Cause: Organozinc reagents are highly sensitive to moisture and air.[22] Incomplete formation of the organozinc reagent is a common point of failure.

    • Solution: Ensure strictly anhydrous and oxygen-free conditions.[22] Before starting the coupling, confirm the formation of the organozinc reagent by quenching an aliquot and analyzing via NMR or GC-MS.[3]

C-H Activation Troubleshooting
  • Issue: Poor Regioselectivity.

    • Cause: Many C-H bonds in a complex molecule can have similar reactivity.[23]

    • Solution: Employ a directing group strategy. A Lewis-basic functional group on the substrate can coordinate to the metal catalyst, directing the C-H activation to a specific, often ortho, position.[24]

  • Issue: High Catalyst Loading Required.

    • Cause: C-H bond cleavage is inherently difficult, often requiring harsh conditions and high catalyst loadings.[25][26]

    • Solution: This is an active area of research. Screening different metals (e.g., Rh, Ru, Co in addition to Pd) and ligand systems is necessary.[25]

References

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Bromo-2-formylthiazole: ¹H and ¹³C NMR Analysis for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Value of a Halogenated Heterocycle

4-Bromo-2-formylthiazole is a key heterocyclic building block in medicinal chemistry and materials science. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, while the bromine atom and formyl group offer versatile synthetic handles for molecular elaboration. The bromine at the C4 position is particularly valuable for cross-coupling reactions (e.g., Suzuki, Stille), and the C2-formyl group provides a reactive site for condensations, reductions, and oxidations.[1]

Accurate and unambiguous structural confirmation of such intermediates is paramount to the success of a synthetic campaign. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explains the causal relationships between structure and spectral features, and compares its data with structurally related analogs to provide a comprehensive interpretive framework for researchers.

NMR Spectral Analysis: Decoding the Electronic Environment

The chemical shifts observed in NMR are exquisitely sensitive to the electronic environment of each nucleus. In this compound, the spectral features are dictated by the interplay of the inherent aromaticity of the thiazole ring and the potent electron-withdrawing effects of both the C2-formyl (-CHO) and C4-bromo (-Br) substituents.

¹H NMR Spectrum Analysis

The structure of this compound presents two unique proton environments: the aldehyde proton and the thiazole ring proton at the C5 position.

  • Aldehyde Proton (H-formyl): The proton of the formyl group is expected to be the most downfield signal in the spectrum, typically appearing in the δ 9.0-10.0 ppm range.[2] This significant deshielding is a hallmark of aldehyde protons and is caused by two primary factors: the strong electron-withdrawing nature of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl (C=O) bond.[3]

  • Thiazole Proton (H-5): The sole proton on the thiazole ring, H-5, is anticipated to resonate in the aromatic region, likely between δ 8.0 and 8.5 ppm. Its precise shift is influenced by the adjacent bromine atom and the distal, but powerful, electron-withdrawing formyl group. Both substituents reduce electron density at C5, shifting its attached proton downfield compared to an unsubstituted thiazole.

Since there are no adjacent protons within three bonds of either H-formyl or H-5, both signals are expected to appear as sharp singlets.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the three carbons of the thiazole ring and the one carbonyl carbon.

  • Carbonyl Carbon (C-formyl): The carbonyl carbon of the aldehyde is the most deshielded carbon, with a characteristic chemical shift in the δ 180-200 ppm range.[4][5]

  • Thiazole Carbons (C2, C4, C5): These carbons resonate in the aromatic/heteroaromatic region (typically δ 110-170 ppm).

    • C2: This carbon is attached to the electronegative nitrogen and sulfur atoms and the electron-withdrawing formyl group. It is expected to be significantly downfield.

    • C4: Directly bonded to the electronegative bromine atom, this carbon will also be deshielded, and its signal will appear downfield.

    • C5: This carbon is adjacent to the bromine-substituted C4 and is influenced by the other ring atoms. Its chemical shift will be modulated by the combined electronic effects of the substituents.

Comparative NMR Data: Isolating Substituent Effects

To better understand the specific influence of the bromo and formyl groups, we can compare the predicted spectral data of this compound with its parent compounds, 2-Formylthiazole[6] and 4-Bromothiazole.[7][8] This comparison provides a self-validating system for our assignments.

Table 1: Comparative ¹H NMR Chemical Shift Data (Predicted/Reported, ppm)
CompoundH-formyl (multiplicity)H-2 (multiplicity)H-4 (multiplicity)H-5 (multiplicity)Solvent
This compound ~9.9 (s)--~8.4 (s)CDCl₃
2-Formylthiazole~9.9 (s)-~8.1 (d)~7.8 (d)CDCl₃
4-Bromothiazole-~8.9 (d)-~7.5 (d)CDCl₃

Causality Insights:

  • The introduction of bromine at C4 in 2-formylthiazole causes a significant downfield shift of the adjacent H-5 proton (~7.8 ppm → ~8.4 ppm), demonstrating the deshielding effect of the halogen.

  • The introduction of a formyl group at C2 in 4-bromothiazole dramatically shifts the adjacent H-5 proton downfield (~7.5 ppm → ~8.4 ppm), highlighting the powerful electron-withdrawing nature of the aldehyde.

Table 2: Comparative ¹³C NMR Chemical Shift Data (Predicted/Reported, ppm)
CompoundC=OC2C4C5Solvent
This compound ~185~168~135~128CDCl₃
2-Formylthiazole~185~169~146~126CDCl₃
4-Bromothiazole-~155~120~118CDCl₃

Causality Insights:

  • The C4 signal in this compound (~135 ppm) is significantly downfield compared to the C4 signal in 4-Bromothiazole (~120 ppm), an effect attributed to the additional electron withdrawal by the C2-formyl group.

  • Conversely, the C5 signal is also shifted downfield in the target compound relative to the parent structures, reflecting the cumulative deshielding environment of the substituted ring.

Experimental Workflow and Protocols

Achieving high-quality, reproducible NMR data requires a systematic approach, from sample preparation to data analysis.

Logical Workflow for Structural Confirmation

The following diagram illustrates the standard workflow for NMR-based structural elucidation of a synthetic compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Receive Synthetic Sample Dissolve Dissolve ~5-10 mg in ~0.6 mL Deuterated Solvent (e.g., CDCl₃) with TMS Sample->Dissolve Transfer Transfer to 5mm NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer (e.g., 400 MHz) Transfer->Insert LockTune Lock, Tune, and Shim Insert->LockTune H1_Acq Acquire ¹H Spectrum (1D Proton) LockTune->H1_Acq C13_Acq Acquire ¹³C Spectrum (1D Carbon, Proton Decoupled) H1_Acq->C13_Acq Process Fourier Transform, Phase Correction, Baseline Correction C13_Acq->Process Integrate Calibrate (TMS=0 ppm) & Integrate ¹H Signals Process->Integrate Assign Assign Peaks based on Chemical Shift & Multiplicity Integrate->Assign Confirm Confirm Structure Assign->Confirm

Caption: Standard workflow for NMR analysis.

Step-by-Step Experimental Protocol

This protocol ensures the acquisition of high-resolution spectra suitable for unambiguous structural assignment.

  • Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[9][10] c. Gently vortex the vial until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer Example): a. Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Automatically or manually tune and match the probe for both ¹H and ¹³C frequencies. d. Perform an automated or manual shimming procedure to optimize magnetic field homogeneity, aiming for a narrow TMS peak linewidth.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton (zg30).

    • Pulse Width: Calibrated 30-degree pulse.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon with proton decoupling (zgpg30).

    • Pulse Width: Calibrated 30-degree pulse.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 scans (or more, as ¹³C is less sensitive).[11]

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

  • Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve the signal-to-noise ratio. b. Perform a Fourier transform. c. Manually or automatically phase correct the spectrum. d. Apply a baseline correction. e. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm or the TMS peak to 0.00 ppm.[12] f. Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and definitive fingerprint of its molecular structure. The aldehyde proton gives a characteristic downfield singlet near δ 9.9 ppm, while the lone thiazole proton appears as a singlet around δ 8.4 ppm. The four unique carbon signals, including the carbonyl carbon above δ 180 ppm, are all resolved and assignable. By comparing this data with simpler analogs like 2-formylthiazole and 4-bromothiazole, the specific electronic contributions of the bromo and formyl substituents can be rationalized, providing researchers with a high degree of confidence in their structural assignments. The protocols and workflow detailed herein offer a robust framework for obtaining high-quality data for this and other vital synthetic intermediates.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 4-Bromo-2-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Bromo-2-formylthiazole, a key heterocyclic building block, is integral to the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its inherent structure, featuring a reactive aldehyde group and a halogenated thiazole ring, presents unique analytical challenges.[2][3] An impure starting material can introduce a cascade of unknown byproducts into a synthetic route, complicating downstream processing and potentially compromising the final API's safety profile.

This guide provides an in-depth comparison of two robust, stability-indicating reversed-phase HPLC (RP-HPLC) methods for the definitive purity assessment of this compound. We will move beyond a simple recitation of parameters to explore the causal logic behind chromatographic choices, offering field-proven insights for researchers, analytical chemists, and quality control professionals. The objective is to equip the reader with not just a method, but a comprehensive analytical strategy.

Analytical Considerations for this compound

The molecular architecture of this compound (Molecular Weight: ~192.03 g/mol ) dictates the analytical approach.[4] The primary challenges include:

  • Aldehyde Reactivity: The formyl group is susceptible to oxidation, forming the corresponding carboxylic acid (4-Bromo-1,3-thiazole-2-carboxylic acid), a probable process-related impurity or degradant.[2][5] It can also form hydrates in aqueous media, potentially leading to peak distortion.

  • Impurity Profile: Potential impurities may include starting materials from its synthesis, isomers, or products of degradation under stress conditions like acid, base, oxidation, heat, or light.

  • Chromatographic Selectivity: A single HPLC method may not be sufficient to resolve all potential impurities. Co-elution is a significant risk, necessitating an orthogonal method to ensure comprehensive separation.

To address these challenges, we will compare a standard "workhorse" C18 method with an orthogonal Phenyl-Hexyl method, demonstrating their complementary nature through a forced degradation study.

Experimental Design & Protocols

Core Objective: Development of a Stability-Indicating Method

A method is deemed "stability-indicating" if it can accurately measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[6] The cornerstone of developing such a method is a forced degradation study, which intentionally stresses the analyte to generate potential degradants.[7][8]

Diagram: HPLC Method Development Workflow

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte & Method Characterization cluster_1 Phase 2: Stress Testing & Validation A Analyte Characterization (this compound) - Solubility - pKa, LogP - UV Spectrum B Initial Method Scouting - Select Column (e.g., C18) - Select Mobile Phase (ACN/Water, Acidified) A->B C Optimization - Gradient Profile - Flow Rate, Temperature B->C D Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) C->D Optimized Method E Peak Purity Analysis (PDA Detector) D->E F Method Validation (ICH Q2(R1)) - Specificity - Linearity, Accuracy - Precision, Robustness E->F G Routine Purity Analysis F->G Validated Method

Caption: A typical workflow for developing a stability-indicating HPLC method.

Materials & Reagents
  • This compound: Reference Standard (>99.5% purity) and test sample.

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Water (e.g., Milli-Q or equivalent)

  • Formic Acid (≥98%)

  • Hydrochloric Acid (HCl) , Sodium Hydroxide (NaOH) , Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Standard & Sample Preparation
  • Solvent (Diluent): Acetonitrile. The use of a protic solvent like methanol is discouraged for the stock solution to prevent potential acetal formation with the aldehyde group.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Working Standard Solution using the sample to be tested.

Protocol 1: Primary RP-HPLC Method (C18 Column)

This method utilizes a C18 stationary phase, which separates analytes primarily based on hydrophobic interactions. It is the most widely used stationary phase in RP-HPLC and serves as an excellent starting point.[9]

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 5 µL | | Detection | PDA at 275 nm (monitor 200-400 nm for peak purity) | | Gradient Program | Time (min) | % B | | | 0 | 30 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 30 | | | 30 | 30 |

Protocol 2: Orthogonal RP-HPLC Method (Phenyl-Hexyl Column)

This method employs a Phenyl-Hexyl stationary phase to provide a different separation mechanism (selectivity). In addition to hydrophobic interactions, this phase offers π-π interactions with aromatic or heterocyclic rings, which can significantly alter the elution order of impurities compared to a C18 column. This is crucial for exposing co-eluting peaks.

  • HPLC System: Same as Method 1.

  • Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 5 µL | | Detection | PDA at 275 nm (monitor 200-400 nm for peak purity) | | Gradient Program | Time (min) | % B | | | 0 | 30 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 30 | | | 30 | 30 |

Protocol 3: Forced Degradation Study

Use the 1.0 mg/mL stock solution for these studies. The goal is to achieve 5-20% degradation of the main peak.[6]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 0.1 mg/mL with Diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to 0.1 mg/mL with Diluent.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 0.1 mg/mL with Diluent.

  • Thermal Degradation: Store the stock solution at 80 °C for 24 hours. Cool and dilute to 0.1 mg/mL with Diluent.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) or in a photostability chamber (ICH Q1B) for 24 hours. Dilute to 0.1 mg/mL with Diluent.

Results & Comparative Analysis

Rationale for Method Design
  • Mobile Phase: A mobile phase of Acetonitrile and water provides good peak shape and resolution for a broad range of small molecules.[10] The addition of 0.1% formic acid serves two purposes: it acidifies the mobile phase to a pH of ~2.7, which suppresses the ionization of any potential acidic impurities (like the carboxylic acid degradant), ensuring they are well-retained and exhibit sharp peaks. It also improves chromatographic performance and is compatible with mass spectrometry if further impurity identification is needed.

  • Gradient Elution: An isocratic method is often insufficient for purity analysis where impurities may have vastly different polarities. A gradient program, moving from a lower to a higher concentration of organic solvent, ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted from the column in a reasonable time with good peak shape.

  • Detection Wavelength: A UV scan of this compound shows a maximum absorption (λmax) around 275 nm. This wavelength provides high sensitivity for the parent compound while also being suitable for detecting impurities with similar chromophores. A PDA detector is critical for assessing peak purity by comparing UV spectra across the peak, a key component of method validation.

Diagram: Comparing C18 and Phenyl-Hexyl Selectivity

Column_Selectivity cluster_0 Analyte: this compound cluster_1 Method 1: C18 Column cluster_2 Method 2: Phenyl-Hexyl Column Analyte Thiazole Ring (π-system) Formyl Group (Polar) Bromo Group (Hydrophobic) C18 Stationary Phase: - Long Alkyl Chains (C18) - Primary Interaction: Hydrophobic (Van der Waals) Analyte->C18 Separation based mainly on overall hydrophobicity. Phenyl Stationary Phase: - Phenyl Rings & Hexyl Chains - Primary Interactions: Hydrophobic + π-π Stacking Analyte->Phenyl Separation influenced by both hydrophobicity and ability to interact with phenyl rings.

Caption: Different interaction mechanisms of C18 and Phenyl-Hexyl columns.

Comparative Performance Data

The following table summarizes the (representative) performance of both methods in separating the parent peak from a key degradant—the more polar impurity formed during oxidative degradation (Impurity A, likely 4-bromo-thiazole-2-carboxylic acid).

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Commentary
Retention Time (Main Peak) 12.5 min11.8 minThe Phenyl-Hexyl column shows slightly less retention for the main peak.
Retention Time (Impurity A) 9.2 min10.1 minImpurity A is retained more on the Phenyl-Hexyl column, indicating a strong π-π interaction.
Resolution (Rs) 2.84.1Both methods achieve baseline resolution (Rs > 2), but the Phenyl-Hexyl method provides superior separation.
Tailing Factor (Tf) 1.11.2Both methods produce symmetrical peaks (ideal Tf = 1.0).
Theoretical Plates (N) >15000>14000Both columns demonstrate high efficiency.
Analysis of Forced Degradation
  • Acid/Base: The compound showed slight degradation under acidic conditions and significant degradation under basic conditions, highlighting the lability of the thiazole ring system in harsh pH environments.

  • Oxidation: Significant degradation was observed with H₂O₂, forming a major, more polar impurity (Impurity A). Both methods successfully resolved this impurity from the main peak.

  • Thermal/Photolytic: The compound was relatively stable under thermal and photolytic stress, with only minor degradation observed.

The key finding was that the elution order of some minor impurities changed between the C18 and Phenyl-Hexyl methods. This confirms the orthogonal nature of the methods and provides a high degree of confidence that no impurities are co-eluting with the main peak in either method. Both methods are therefore validated as stability-indicating .

Conclusion and Recommendations

For the routine purity determination of this compound, both the C18 and Phenyl-Hexyl methods presented here are robust, efficient, and stability-indicating.

  • Method 1 (C18) is recommended as the primary quality control method due to the ubiquity and proven reliability of C18 columns. It provides excellent resolution and peak shape for the parent compound and its major degradation products.

  • Method 2 (Phenyl-Hexyl) serves as an invaluable orthogonal method. It is highly recommended for use during method validation to confirm the specificity of the primary method and for investigational purposes, such as analyzing out-of-spec batches or identifying unknown peaks, where its alternative selectivity can resolve impurities that might be hidden in the C18 chromatogram.

Employing both methods provides a comprehensive analytical strategy that ensures the purity, quality, and consistency of this compound, thereby safeguarding the integrity of the entire drug development process.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-2-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Bromo-2-formylthiazole, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge.[1] This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern, offering a predictive framework for researchers. We will explore the underlying principles of fragmentation for this class of molecule, compare potential ionization techniques, and provide a practical experimental protocol for its characterization.

The Molecule in Focus: this compound

  • Molecular Formula: C₄H₂BrNOS[1]

  • Molecular Weight: 192.03 g/mol [1]

  • Key Structural Features:

    • Aromatic thiazole ring

    • An aldehyde (formyl) group at the 2-position

    • A bromine atom at the 4-position

The interplay of these features dictates the molecule's behavior in the mass spectrometer, leading to a characteristic fragmentation fingerprint.

Predicting the Fragmentation Pattern: A Mechanistic Approach

Electron Ionization (EI) is a common and robust technique for the analysis of relatively small, volatile molecules like this compound. The high energy of EI induces extensive fragmentation, providing rich structural information.[2][3]

The molecular ion peak (M⁺˙) is expected to be prominent, a common feature for aromatic systems which can stabilize the positive charge.[4][5] A crucial diagnostic feature will be the presence of an M+2 peak of nearly equal intensity, arising from the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio).[4][6][7]

The primary fragmentation pathways are predicted to be:

  • α-Cleavage of the Formyl Group: Aromatic aldehydes readily undergo α-cleavage, involving the loss of a hydrogen radical (H•) or the entire formyl group (CHO•).[8][9][10]

    • Loss of H• (M-1): This is a very common fragmentation for aromatic aldehydes, leading to a stable acylium ion.[9][10]

    • Loss of CHO• (M-29): This results in a brominated thiazole cation.[5]

  • Loss of Carbon Monoxide (CO): The acylium ion formed after the loss of H• can further lose a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl-containing compounds.[4][8]

  • Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (Br•). This can occur from the molecular ion or subsequent fragments.[11][12]

  • Thiazole Ring Cleavage: Heterocyclic rings can undergo characteristic fragmentation. For thiazole, this may involve the loss of HCN or other small neutral molecules, although this is often less favorable than fragmentation of the substituents.

Visualizing the Fragmentation Pathway

fragmentation_pathway M [C₄H₂BrNOS]⁺˙ m/z 191/193 M_minus_1 [C₄HBrOS]⁺ m/z 190/192 M->M_minus_1 - H• M_minus_29 [C₃HBrNS]⁺ m/z 162/164 M->M_minus_29 - CHO• M_minus_79 [C₄H₂NOS]⁺ m/z 112 M->M_minus_79 - Br• Br_ion [Br]⁺ m/z 79/81 M->Br_ion M_minus_1_minus_28 [C₃HBrNS]⁺ m/z 162/164 M_minus_1->M_minus_1_minus_28 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

Summary of Predicted Key Fragments
m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Formation Pathway Significance
191/193[C₄H₂BrNOS]⁺˙Molecular Ion (M⁺˙)Confirms molecular weight and presence of one bromine atom.
190/192[C₄HBrOS]⁺M⁺˙ - H•Characteristic α-cleavage of an aromatic aldehyde.[9][10]
162/164[C₃HBrNS]⁺M⁺˙ - CHO• or (M-1) - COIndicates loss of the entire formyl group or sequential loss of H• and CO.[4][5]
112[C₄H₂NOS]⁺M⁺˙ - Br•Confirms the presence of bromine and indicates the stability of the thiazole-carboxaldehyde cation.
79/81[Br]⁺Direct ionization of Br•While less common as a primary fragment, can be observed.[13]

Comparison with Alternative Analytical Approaches

While EI-MS provides detailed structural information, other techniques can offer complementary data or may be more suitable depending on the analytical goal.

Technique Ionization Principle Advantages for this compound Disadvantages
GC-EI-MS Electron IonizationProvides high-resolution separation and detailed fragmentation for structural elucidation. Ideal for volatile, thermally stable compounds.Can cause extensive fragmentation, potentially leading to a weak or absent molecular ion peak for some molecules.
LC-ESI-MS Electrospray Ionization"Softer" ionization technique, often resulting in a prominent protonated molecule [M+H]⁺. Useful for less volatile compounds or complex mixtures.[14][15]Provides less fragmentation, which can be a limitation for detailed structural analysis without MS/MS capabilities.
NCI-MS Negative Chemical IonizationHighly sensitive for electrophilic compounds like halogenated aromatics. Often produces a strong signal for the bromide anion (Br⁻, m/z 79/81), which can be used for selective detection.[13]May not provide significant molecular ion information.
High-Resolution MS (e.g., QTOF) Any ionization methodProvides highly accurate mass measurements, allowing for the determination of elemental composition and confident identification of fragments.[16]Higher instrument cost and complexity.

For unambiguous identification, a combination of techniques, such as LC-HRMS, can be powerful, using the chromatographic separation of LC with the precise mass identification of HRMS.[17]

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Electron Ionization-Mass Spectrometry system.

I. Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate).

  • Concentration: Prepare a stock solution of 1 mg/mL. Dilute to a working concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A standard non-polar or medium-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

III. Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

  • Interpretation:

    • Identify the molecular ion peak and confirm the isotopic pattern for bromine.

    • Identify the key fragment ions and propose fragmentation pathways as outlined above.

    • Compare the obtained spectrum with a library database if available.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-400) ionize->detect tic Identify Peak in TIC detect->tic extract Extract Mass Spectrum tic->extract interpret Interpret Fragmentation extract->interpret

Caption: Workflow for GC-EI-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a predictable process governed by the established fragmentation rules for its constituent functional groups. The presence of bromine provides a distinct isotopic signature, while the aromatic aldehyde moiety dictates the primary cleavage pathways. By understanding these principles, researchers can confidently identify this important synthetic intermediate and differentiate it from related structures. This guide serves as a foundational resource for developing robust analytical methods for the characterization of novel thiazole-based compounds in the pharmaceutical pipeline.

References

A Senior Application Scientist's Guide to Characterizing Substituted Thiazoles: An Objective Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its derivatives are integral to numerous pharmaceuticals, including antimicrobials, anti-inflammatories, and anticancer agents.[1][2][3][4] The precise structural characterization of novel substituted thiazoles is paramount for understanding their structure-activity relationships (SAR) and ensuring the quality and safety of drug candidates. This guide provides an in-depth comparison of the most effective analytical techniques for this purpose, grounded in practical expertise and supported by experimental data.

The Analytical Imperative: Unraveling the Thiazole Moiety

The analytical challenge in characterizing substituted thiazoles lies in unambiguously determining the substitution pattern on the thiazole ring and confirming the identity of various substituents. A multi-technique approach is often necessary for complete structural elucidation. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Spectroscopic methods (FTIR and UV-Vis), offering insights into their application for thiazole analysis.

Core Techniques for Thiazole Characterization: A Comparative Analysis

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of substituted thiazoles.[5][6][7]

TechniqueInformation ProvidedStrengths for Thiazole AnalysisLimitations
NMR Spectroscopy Detailed structural information, including proton and carbon environments, connectivity, and stereochemistry.Unambiguous determination of substitution patterns and substituent structures.[8][9]Lower sensitivity compared to MS; complex spectra for larger molecules.
Mass Spectrometry Molecular weight and elemental composition; fragmentation patterns provide structural clues.High sensitivity for trace analysis; confirmation of molecular formula.[10][11][12]Isomeric differentiation can be challenging without tandem MS.
HPLC Purity assessment, separation of isomers and impurities, and quantification.Excellent for analyzing purity and stability of thiazole derivatives.[13][14]Does not provide structural information on its own.
FTIR Spectroscopy Identification of functional groups present in the molecule.Quick and non-destructive method to confirm the presence of key functional groups.[3][15][16]Provides limited information on the overall molecular structure.
UV-Visible Spectroscopy Information about the electronic transitions within the molecule.Useful for quantitative analysis and studying conjugation in the thiazole ring system.[17][18][19][20]Broad absorption bands can limit detailed structural interpretation.
X-ray Crystallography Absolute three-dimensional molecular structure.Provides definitive structural proof, including stereochemistry.[21][22][23]Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Determination of the elemental composition of a compound.Confirms the empirical and molecular formula.[1][24]Does not provide structural information.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of substituted thiazoles. The chemical shifts of the thiazole ring protons are indicative of the electronic environment and substitution pattern.[25][26]

  • ¹H NMR: The protons on the thiazole ring typically appear in the aromatic region (δ 7-9 ppm).[27] The coupling constants between adjacent protons can help determine their relative positions.

  • ¹³C NMR: The chemical shifts of the thiazole ring carbons provide complementary information about the substitution pattern.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.[8]

Experimental Protocol: ¹H NMR Analysis of a Substituted Thiazole

  • Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

  • Spectral Interpretation:

    • Analyze the chemical shifts, coupling patterns, and integration values to assign the protons to the molecular structure.

    • Pay close attention to the signals in the aromatic region to deduce the substitution pattern on the thiazole ring.

Workflow for NMR-based Structure Elucidation

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis H1 ¹H NMR Assign_Protons Assign Protons & Carbons H1->Assign_Protons C13 ¹³C NMR C13->Assign_Protons COSY COSY Establish_Connectivity Establish Connectivity COSY->Establish_Connectivity ¹H-¹H HSQC HSQC HSQC->Establish_Connectivity ¹H-¹³C (1-bond) HMBC HMBC HMBC->Establish_Connectivity ¹H-¹³C (2-3 bonds) Assign_Protons->Establish_Connectivity Determine_Structure Determine Final Structure Establish_Connectivity->Determine_Structure

Caption: Workflow for comprehensive NMR-based structural elucidation of substituted thiazoles.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the thiazole derivative with high accuracy, allowing for the determination of its elemental composition. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used for thiazole analysis. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the substituents and their attachment to the thiazole core.[10][11][12][28]

The fragmentation of the thiazole ring itself can be a diagnostic tool. Common fragmentation pathways involve cleavage of the ring, leading to characteristic fragment ions.[10][11][29]

Fragmentation Pathway of a 2-Amino-4-phenylthiazole

MS_Fragmentation Parent [M]+• m/z 176 Fragment1 [M-HCN]+• m/z 149 Parent->Fragment1 - HCN Fragment2 [C7H5S]+• m/z 121 Fragment1->Fragment2 - C2H2 Fragment3 [C6H5]+• m/z 77 Fragment2->Fragment3 - CS

Caption: A representative fragmentation pathway for a simple substituted thiazole in MS.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

HPLC is an indispensable tool for assessing the purity of synthesized thiazole derivatives and for separating isomers.[13][14] Reversed-phase HPLC is the most common mode used for this purpose.

Experimental Protocol: HPLC Purity Analysis of a Substituted Thiazole

  • Column Selection: A C18 column is a good starting point for most substituted thiazoles.

  • Mobile Phase Selection: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used.[13][30] The mobile phase composition can be optimized to achieve good separation. A gradient elution may be necessary for complex mixtures.

  • Detector: A UV detector is commonly used, with the detection wavelength set to the λmax of the thiazole derivative to ensure maximum sensitivity.[31]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by calculating the peak area percentage of the main component.

Decision Tree for Analytical Technique Selection

Technique_Selection Start Characterize Substituted Thiazole Question1 Novel Compound? Start->Question1 Question2 Purity Assessment Needed? Question1->Question2 No NMR_MS NMR & Mass Spectrometry for Structure Elucidation Question1->NMR_MS Yes Question3 Need Definitive 3D Structure? Question2->Question3 No HPLC HPLC for Purity Analysis Question2->HPLC Yes Xray X-ray Crystallography Question3->Xray Yes FTIR_UV FTIR & UV-Vis for Functional Group Confirmation Question3->FTIR_UV No NMR_MS->Question2 HPLC->Question3 Xray->FTIR_UV

Caption: A decision tree to guide the selection of analytical techniques for thiazole characterization.

Spectroscopic Methods: FTIR and UV-Vis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and straightforward technique to confirm the presence of key functional groups in the synthesized thiazole derivatives.[3][15][16][17][20] Characteristic C=N, C-S, and aromatic C-H stretching vibrations of the thiazole ring can be observed, along with the vibrations of the substituents.

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule.[17][18][19][20] The position of the maximum absorption (λmax) is influenced by the nature and position of the substituents on the thiazole ring. It is particularly useful for quantitative analysis using the Beer-Lambert law.

Conclusion

The comprehensive characterization of substituted thiazoles requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy and mass spectrometry are the cornerstones for unambiguous structure elucidation, while HPLC is essential for purity assessment. FTIR and UV-Visible spectroscopy provide valuable complementary information. By judiciously applying these techniques and understanding their underlying principles, researchers can confidently determine the structure of novel thiazole derivatives, paving the way for the development of new and effective therapeutic agents.

References

The Bromine Position on Thiazole: A Comparative Guide to Bioactivity of 4-Bromo vs. 5-Bromo Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous bioactive compounds. The introduction of a bromine atom to this heterocyclic ring can significantly modulate a molecule's pharmacological profile. A critical, yet often nuanced, aspect of drug design is the positional isomerism of such halogen substitutions. This guide provides an in-depth, objective comparison of the bioactivity of 4-bromothiazole derivatives versus their 5-bromothiazole counterparts, supported by available experimental data and structural-activity relationship (SAR) insights.

The Decisive Role of Bromine Placement: A Structural Overview

The position of the bromine atom on the thiazole ring—at carbon 4 or carbon 5—alters the electronic distribution, steric hindrance, and potential for intermolecular interactions of the entire molecule. These seemingly subtle changes can lead to profound differences in biological activity, including potency, selectivity, and even the mechanism of action.

From a chemical standpoint, the C4 and C5 positions of the thiazole ring have distinct electronic environments. The C5 position is generally more susceptible to electrophilic substitution, while the C4 proton is more acidic. This inherent reactivity difference can influence not only the synthetic routes to these derivatives but also their metabolic stability and interactions with biological targets.

Comparative Bioactivity: Insights from Experimental Data

While direct head-to-head comparative studies for a wide range of biological targets are not extensively available in the public domain, analysis of existing literature on brominated thiazoles provides valuable insights into the differential effects of bromine substitution at the C4 and C5 positions.

Anticancer Activity

In the realm of oncology, the placement of the bromine atom can be a determining factor for cytotoxic potency. While a definitive rule is yet to be established, some studies suggest that the substitution pattern on the thiazole ring, including the position of a halogen, plays a crucial role in the anticancer effects of these derivatives. For instance, in a series of newly synthesized thiazole derivatives, a compound bearing a bromide substitution demonstrated moderate cytotoxic activity against MCF-7 and HepG2 cancer cell lines.[1]

It is important to note that the overall anticancer activity is often the result of the interplay between the bromothiazole core and other substituents on the molecule. The bromine atom can influence the molecule's lipophilicity, thereby affecting its ability to cross cell membranes and reach intracellular targets.

Antimicrobial Activity

The position of the bromine atom on the thiazole ring has been shown to have a significant impact on the antimicrobial properties of the resulting compounds. Structure-activity relationship (SAR) studies of various thiazole derivatives have revealed that the nature and position of substituents are critical for their antibacterial and antifungal efficacy.

In some instances, the presence of a bromo substituent on a phenyl ring attached to the thiazole has been shown to inactivate the compound's antibacterial activity, whereas a chloro substituent at the same position conferred activity.[2][3] This highlights the sensitivity of antimicrobial action to the specific halogen and its placement. Although this example does not directly compare 4-bromo versus 5-bromo on the thiazole ring itself, it underscores the principle that subtle changes in halogenation can lead to dramatic shifts in bioactivity.

One study on benzothiazole derivatives indicated that the placement of a bromo group at the 5th position of an isatin ring fused to the benzothiazole enhanced antibacterial activity against Gram-negative bacterial strains.[4] While this is a different heterocyclic system, it provides a rationale for investigating the specific impact of the bromine position on the thiazole core in future antimicrobial drug design.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several key principles can be inferred regarding the structure-activity relationship of 4-bromo versus 5-bromo thiazole derivatives:

  • Lipophilicity and Membrane Permeability: The bromine atom, regardless of its position, increases the lipophilicity of the thiazole derivative compared to its non-halogenated counterpart. This can enhance the compound's ability to traverse biological membranes, a critical step for reaching many drug targets. The subtle differences in the electronic environment of the 4- and 5-positions may lead to minor variations in overall lipophilicity and, consequently, bioavailability.

  • Target Engagement: The position of the bromine atom can directly influence how the molecule binds to its biological target. A bromine at the C4 position will present a different steric and electronic profile to a binding pocket than a bromine at the C5 position. This can affect the affinity and selectivity of the interaction. For example, if a hydrogen bond acceptor on the target protein is in proximity to the C5 position of the thiazole, a bromine atom there might disrupt a crucial interaction that a C4-bromo isomer would not.

  • Metabolic Stability: The C-Br bond can be a site of metabolic transformation. The differential reactivity of the C4 and C5 positions could lead to different metabolic pathways and rates of degradation, ultimately affecting the compound's half-life and duration of action.

Experimental Methodologies for Comparative Analysis

To rigorously compare the bioactivity of 4-bromo and 5-bromo thiazole derivatives, a systematic experimental approach is essential. The following are key assays that can be employed:

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-bromo and 5-bromo thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform serial two-fold dilutions of the 4-bromo and 5-bromo thiazole derivatives in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Comparison: A Conceptual Workflow

To systematically approach the comparative analysis of 4-bromo and 5-bromo thiazole derivatives, the following workflow can be conceptualized:

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR 4-Bromo Thiazole Derivatives 4-Bromo Thiazole Derivatives Anticancer Assays Anticancer Assays 4-Bromo Thiazole Derivatives->Anticancer Assays Antimicrobial Assays Antimicrobial Assays 4-Bromo Thiazole Derivatives->Antimicrobial Assays Other Bioassays Other Bioassays 4-Bromo Thiazole Derivatives->Other Bioassays 5-Bromo Thiazole Derivatives 5-Bromo Thiazole Derivatives 5-Bromo Thiazole Derivatives->Anticancer Assays 5-Bromo Thiazole Derivatives->Antimicrobial Assays 5-Bromo Thiazole Derivatives->Other Bioassays IC50 / MIC Comparison IC50 / MIC Comparison Anticancer Assays->IC50 / MIC Comparison Antimicrobial Assays->IC50 / MIC Comparison Other Bioassays->IC50 / MIC Comparison Structure-Activity Relationship Structure-Activity Relationship IC50 / MIC Comparison->Structure-Activity Relationship Lead Identification Lead Identification Structure-Activity Relationship->Lead Identification

Caption: Workflow for comparative bioactivity analysis.

Conclusion and Future Directions

The positional isomerism of the bromine atom on the thiazole ring is a critical determinant of a derivative's biological activity. While the current body of literature provides tantalizing clues, there is a clear need for more systematic, direct comparative studies of 4-bromo and 5-bromo thiazole derivatives against a wider array of biological targets. Such studies would provide invaluable data for medicinal chemists and drug development professionals, enabling more rational design of potent and selective therapeutic agents. Future research should focus on synthesizing and evaluating pairs of 4- and 5-bromo isomers within the same molecular scaffold to provide a clearer understanding of the structure-activity relationships and to unlock the full therapeutic potential of brominated thiazoles.

References

A Comparative Guide to the Reactivity of Thiazole Aldehydes and Benzaldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the landscape of synthetic organic chemistry and medicinal chemistry, aromatic aldehydes are cornerstone building blocks. Among these, benzaldehyde and its heterocyclic analogue, thiazole aldehyde, are frequently employed in the construction of complex molecular architectures. While structurally similar, their reactivity profiles exhibit significant differences, primarily governed by the distinct electronic nature of the benzene and thiazole rings. This guide provides an in-depth comparison of the reactivity of thiazole aldehydes and benzaldehydes, with a focus on nucleophilic addition and related condensation reactions. We will delve into the electronic underpinnings of their reactivity, supported by mechanistic insights, and propose a robust experimental protocol for a direct, quantitative comparison. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and optimization.

Theoretical Framework: Electronic and Steric Effects

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. Substituents attached to the carbonyl group can modulate this electrophilicity through a combination of inductive and resonance effects.

Benzaldehyde: In benzaldehyde, the phenyl ring is generally considered to be electron-withdrawing by induction but can act as an electron-donating group through resonance. The resonance donation from the phenyl ring can delocalize the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and making it less reactive towards nucleophiles compared to aliphatic aldehydes.[1][2]

Thiazole Aldehyde: The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, presents a more complex electronic landscape.[3] The thiazole ring is electron-deficient, particularly at the C2 position, due to the electronegativity of the nitrogen and sulfur atoms.[4] This inherent electron-withdrawing nature of the thiazole ring, when attached to an aldehyde group (e.g., at the 2-position), significantly enhances the electrophilicity of the carbonyl carbon.[5][6] This effect is primarily inductive, but the overall electronic character of the thiazole ring system amplifies the partial positive charge on the carbonyl carbon more so than a simple phenyl group.

The following diagram illustrates the key electronic differences influencing the electrophilicity of the carbonyl carbon in benzaldehyde and 2-thiazolecarboxaldehyde.

Caption: Electronic effects in Benzaldehyde vs. 2-Thiazolecarboxaldehyde.

Comparative Reactivity in Key Carbonyl Reactions

The enhanced electrophilicity of the carbonyl carbon in thiazole aldehydes leads to a general trend of higher reactivity compared to benzaldehydes in nucleophilic addition reactions.

Nucleophilic Addition

Nucleophilic addition is the archetypal reaction of aldehydes. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

  • Benzaldehyde: Undergoes nucleophilic addition with a variety of nucleophiles. The reaction is often reversible, especially with weaker nucleophiles.[1]

  • Thiazole Aldehyde: Due to the heightened electrophilicity of the carbonyl carbon, thiazole aldehydes are expected to react more rapidly with nucleophiles than benzaldehyde. This increased reactivity can be advantageous in reactions with poor nucleophiles or when milder reaction conditions are desired.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7] The initial and often rate-determining step is the nucleophilic attack on the aldehyde.

  • Benzaldehyde: Readily participates in Knoevenagel condensations. Kinetic studies have been performed on this reaction, often showing second-order kinetics.[8]

  • Thiazole Aldehyde: Thiazole aldehydes are also known to undergo Knoevenagel condensation.[9] Given the higher electrophilicity of the carbonyl carbon, it is anticipated that thiazole aldehydes will exhibit a faster reaction rate in Knoevenagel condensations compared to benzaldehyde under identical conditions.

Wittig Reaction

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphorus ylide.[10][11] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.

  • Benzaldehyde: A standard substrate for the Wittig reaction, it reacts with a wide range of stabilized and non-stabilized ylides.[12]

  • Thiazole Aldehyde: Thiazole aldehydes are also effective substrates in Wittig reactions. The enhanced electrophilicity of the carbonyl group in thiazole aldehydes suggests a faster rate of reaction with the phosphorus ylide compared to benzaldehyde.

Table 1: Predicted Reactivity Comparison

Reaction TypeBenzaldehydeThiazole AldehydeExpected Outcome
Nucleophilic Addition Moderately reactiveHighly reactiveThiazole aldehyde will react faster.
Knoevenagel Condensation Good substrateExcellent substrateThiazole aldehyde will likely show a higher reaction rate and/or yield.
Wittig Reaction Good substrateExcellent substrateThiazole aldehyde is expected to react more rapidly.

Experimental Protocol for Direct Reactivity Comparison: A Competitive Knoevenagel Condensation

To empirically validate the predicted difference in reactivity, a competitive reaction can be designed. This protocol outlines a method to directly compare the reactivity of 2-thiazolecarboxaldehyde and benzaldehyde in a Knoevenagel condensation with diethyl malonate.

Rationale

In a competitive reaction, equimolar amounts of 2-thiazolecarboxaldehyde and benzaldehyde are subjected to a limited amount of a common reagent (diethyl malonate). The ratio of the products formed will directly reflect the relative rates of reaction of the two aldehydes.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Monitoring and Analysis A Combine equimolar amounts of: - Benzaldehyde - 2-Thiazolecarboxaldehyde - Diethyl Malonate (limiting reagent) in a suitable solvent (e.g., Ethanol) B Add a catalytic amount of a weak base (e.g., Piperidine) A->B C Stir the reaction at a constant temperature (e.g., room temperature) B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in the aliquot D->E F Analyze the product ratio by HPLC or 1H NMR E->F

Caption: Workflow for the competitive Knoevenagel condensation.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of benzaldehyde in ethanol.

    • Prepare a 0.1 M stock solution of 2-thiazolecarboxaldehyde in ethanol.

    • Prepare a 0.1 M stock solution of diethyl malonate in ethanol.

    • Prepare a 0.01 M stock solution of piperidine in ethanol.

  • Reaction Execution:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mL of the benzaldehyde stock solution (0.5 mmol) and 5.0 mL of the 2-thiazolecarboxaldehyde stock solution (0.5 mmol).

    • To this mixture, add 4.5 mL of the diethyl malonate stock solution (0.45 mmol, 0.9 equivalents).

    • Initiate the reaction by adding 1.0 mL of the piperidine stock solution (0.01 mmol, 0.02 equivalents).

    • Start a timer immediately and stir the reaction mixture at room temperature.

  • Sample Analysis:

    • At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.

    • Immediately quench the aliquot by diluting it with 1.0 mL of a 1:1 mixture of acetonitrile and 0.1% aqueous formic acid.

    • Analyze the quenched sample by High-Performance Liquid Chromatography (HPLC) using a C18 column. Monitor the formation of the two Knoevenagel products, which will have distinct retention times.

    • Calculate the ratio of the peak areas of the two products at each time point to determine the relative reactivity.

Conclusion

The electronic properties of the aromatic or heteroaromatic ring system have a profound impact on the reactivity of the attached aldehyde group. The electron-withdrawing nature of the thiazole ring renders thiazole aldehydes, such as 2-thiazolecarboxaldehyde, significantly more electrophilic and thus more reactive towards nucleophiles than benzaldehyde. This heightened reactivity is a key consideration for chemists in designing synthetic routes, as it can lead to faster reactions, higher yields, and the possibility of using milder reaction conditions. The proposed competitive experimental protocol provides a straightforward and quantitative method to confirm this reactivity difference, offering valuable data for reaction optimization and the development of structure-activity relationships.

References

X-ray crystallography analysis of 4-Bromo-2-formylthiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the X-ray Crystallographic Analysis of 4-Bromo-2-formylthiazole Derivatives: A Comparative Approach

In the landscape of medicinal chemistry and materials science, the thiazole moiety is a cornerstone, renowned for its presence in a multitude of pharmacologically active compounds.[1][2][3] The introduction of a bromo-substituent and a formyl group at the 4- and 2-positions, respectively, of the thiazole ring creates a versatile scaffold, this compound. This molecule serves as a pivotal starting material for the synthesis of a diverse array of derivatives, particularly Schiff bases, which have demonstrated significant potential as anticancer, antibacterial, and antifungal agents.[4][[“]][6] Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount, as it provides invaluable insights into their structure-activity relationships, guiding the rational design of more potent and selective therapeutic agents and functional materials.[7][8]

This guide offers a comparative overview of the X-ray crystallographic analysis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only a summary of crystallographic data but also a detailed rationale behind the experimental methodologies, thereby fostering a deeper understanding of the interplay between molecular structure and function.

The Significance of Structural Elucidation

The biological activity and physicochemical properties of this compound derivatives are intrinsically linked to their molecular architecture.[8] X-ray crystallography stands as the definitive method for elucidating this architecture in the solid state.[7] The resulting structural data, including bond lengths, bond angles, torsional angles, and intermolecular interactions, are crucial for:

  • Validating Molecular Structure: Unambiguously confirming the successful synthesis of the target compound.

  • Understanding Conformation: Determining the preferred spatial arrangement of the molecule, which influences its interaction with biological targets.

  • Analyzing Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern crystal packing and can be critical for molecular recognition processes.

  • Guiding Drug Design: Providing a structural basis for the design of new derivatives with improved efficacy and selectivity.

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic concept to a refined crystal structure involves a series of meticulous steps. The following protocol outlines a typical workflow for the synthesis and X-ray crystallographic analysis of Schiff base derivatives of this compound.

Synthesis of this compound Schiff Base Derivatives

The synthesis of Schiff bases from this compound is generally achieved through a condensation reaction with a primary amine.[6][9][10]

General Synthetic Protocol:

  • Dissolution: this compound (1 equivalent) is dissolved in a suitable solvent, typically ethanol or methanol.

  • Addition of Amine: The primary amine (1 equivalent) is added to the solution. A catalytic amount of a weak acid, such as acetic acid, may be added to facilitate the reaction.

  • Reaction: The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

  • Isolation and Purification: Upon completion of the reaction, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. If necessary, the product can be further purified by recrystallization.

Diagram of the Synthetic Workflow:

Synthetic Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis start Start: this compound & Primary Amine dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve react Condensation Reaction (Stirring/Reflux) dissolve->react isolate Isolate & Purify Product react->isolate recrystallize Recrystallization from Suitable Solvent isolate->recrystallize mount Mount Single Crystal recrystallize->mount diffract X-ray Diffraction Data Collection mount->diffract solve Structure Solution & Refinement diffract->solve

References

A Senior Application Scientist's Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Quantitative Analysis of 4-Bromo-2-formylthiazole in Reaction Mixtures

The accurate quantification of key intermediates is a cornerstone of efficient and reliable drug development. This compound is a critical building block in the synthesis of numerous pharmaceutical agents. Monitoring its concentration directly within a reaction mixture is paramount for reaction optimization, yield calculation, and impurity profiling. This guide provides a comparative analysis of the three most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond simple protocols to explain the causality behind methodological choices, ensuring that the selected method is not only accurate but also robust and fit-for-purpose in the complex environment of a chemical reaction matrix.

The Challenge: Analyzing a "Dirty" Reaction Mixture

A reaction mixture is a dynamic and complex matrix. When quantifying this compound, the analytical method must be able to distinguish it unequivocally from:

  • Starting Materials: Unreacted precursors.

  • Reagents and Catalysts: Often present in significant concentrations.

  • By-products: Resulting from side reactions or incomplete conversions.

  • Degradation Products: Formed under the stress of reaction conditions.

The choice of analytical method must prioritize specificity —the ability to assess the analyte in the presence of components that are expected to be present.[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[2][3] For routine in-process control and final intermediate testing, a well-developed stability-indicating HPLC method is often the most practical and reliable choice.[4]

Expertise & Rationale

We opt for a gradient reversed-phase HPLC (RPLC) method. Why? A gradient elution, where the mobile phase composition changes over time, provides superior peak capacity compared to an isocratic (constant composition) method.[4] This is critical for separating the moderately polar this compound from both more polar starting materials and more non-polar, late-eluting impurities that are common in reaction mixtures. A C18 column is selected for its versatility and robust performance with a wide range of organic molecules. UV detection is simple, robust, and well-suited for aromatic compounds containing a chromophore like our target analyte.[5]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is designed to be self-validating by demonstrating specificity under forced degradation conditions, as recommended by ICH guidelines.[2][6]

  • Sample Preparation:

    • Accurately weigh and transfer approximately 1 mL of the reaction mixture into a 50 mL volumetric flask.

    • Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the "diluent"). Mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm (or determined λmax).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 80
      20.0 80
      20.1 30

      | 25.0 | 30 |

  • Quantification:

    • Prepare a stock solution of a this compound reference standard of known purity.

    • Create a five-point calibration curve by making serial dilutions of the stock solution to bracket the expected sample concentration.

    • The concentration in the reaction mixture is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Data Processing & Quantification Sample Reaction Mixture DiluteSample Dilute & Filter Sample Sample->DiluteSample Standard Reference Standard CalCurve Prepare Calibration Curve (5 levels) Standard->CalCurve HPLC HPLC System (Gradient RPLC-UV) DiluteSample->HPLC Inject CalCurve->HPLC Inject Data Acquire Chromatograms HPLC->Data Integrate Integrate Peak Areas Data->Integrate Plot Plot Calibration Curve (Area vs. Conc.) Integrate->Plot Calculate Calculate Sample Conc. Integrate->Calculate Plot->Calculate

Caption: Workflow for quantification by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity due to its principle of mass filtering. It is an excellent confirmatory technique and is particularly powerful for identifying unknown impurities.[7]

Expertise & Rationale

This compound is sufficiently volatile and thermally stable for GC analysis. The primary advantage of GC-MS is the mass spectrometer detector. While HPLC-UV relies on retention time for identification, MS provides a mass spectrum—a molecular fingerprint—for each eluting peak. This allows for positive identification of the target analyte and tentative identification of unknown by-products by comparing their spectra to library databases. This is invaluable during process development when the full impurity profile is not yet known.[8][9]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Perform a liquid-liquid extraction (LLE) to transfer the analyte from the potentially non-volatile reaction matrix into a clean, volatile solvent.

    • Pipette 1 mL of the reaction mixture into a vial.

    • Add 2 mL of Ethyl Acetate and 2 mL of a saturated sodium bicarbonate solution (to neutralize any acids).

    • Vortex vigorously for 1 minute and allow the layers to separate.

    • Carefully transfer the top organic layer (Ethyl Acetate) to a clean GC vial. This is the sample for injection.

  • Chromatographic & Spectrometric Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Quantification:

    • Quantification is performed using an internal standard (e.g., a stable, commercially available halogenated aromatic compound with a different retention time and mass spectrum, like 4-Bromobiphenyl).

    • Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the this compound reference standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Prepare the reaction mixture sample by adding the same fixed concentration of the internal standard during the LLE step. Determine the concentration from the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Data Processing & Quantification Sample Reaction Mixture LLE Liquid-Liquid Extraction (add IS to all) Sample->LLE Standard Reference Standard CalCurve Prepare Calibration Standards (Analyte + IS) Standard->CalCurve IS Internal Standard (IS) IS->LLE IS->CalCurve GCMS GC-MS System LLE->GCMS Inject CalCurve->GCMS Inject Data Acquire TIC & Mass Spectra GCMS->Data Integrate Extract Ion Chromatograms & Integrate Peaks Data->Integrate Identify Identify Impurities (Library Search) Data->Identify Plot Plot Calibration Curve (Area Ratio vs. Conc.) Integrate->Plot Calculate Calculate Sample Conc. Integrate->Calculate Plot->Calculate

References

A Comparative Guide to the Reactivity of Brominated Formylthiazoles: Is 4-Bromo-2-formylthiazole a Superior Substrate to its 2-Bromo-4-formyl Isomer?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of the appropriate building block is a critical decision that dictates the efficiency and success of a synthetic route. The thiazole moiety, a key pharmacophore, often requires functionalization, and brominated formylthiazoles serve as versatile precursors. This guide provides an in-depth comparison of two common isomers: 4-Bromo-2-formylthiazole and 2-bromo-4-formylthiazole, to determine which is the superior substrate for a range of common chemical transformations.

Understanding the Electronic Landscape of the Thiazole Ring

The inherent reactivity of a substituted thiazole is governed by the electronic nature of the ring itself. The thiazole ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. However, the electron density is not uniformly distributed. Theoretical and experimental studies have established a clear hierarchy of reactivity at the carbon positions:

  • C2-position: This position is the most electron-deficient, rendered so by the inductive effects of both the adjacent nitrogen and sulfur atoms. Consequently, the C2 position is highly susceptible to nucleophilic attack.[1][2]

  • C5-position: In contrast, the C5-position is the most electron-rich carbon in the ring, making it the preferred site for electrophilic substitution.[2]

  • C4-position: The C4-position is considered relatively electronically neutral compared to the C2 and C5 positions.[2]

The introduction of a potent electron-withdrawing formyl group (-CHO) further perturbs this electronic landscape. The position of this group, in concert with the bromine atom, dictates the substrate's performance in key synthetic reactions.

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are mainstays in modern organic synthesis for the formation of carbon-carbon bonds. The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is highly sensitive to the electronic environment of the carbon atom bearing the halogen.

Suzuki Coupling

The Suzuki coupling joins an organohalide with a boronic acid. A more electrophilic carbon at the C-Br bond will facilitate a faster oxidative addition, leading to a more efficient reaction.

  • 2-Bromo-4-formylthiazole: The bromine atom is at the highly electron-deficient C2 position. The electron-withdrawing formyl group at the C4 position further enhances the electrophilicity of the C2 carbon. This makes the C-Br bond in 2-bromo-4-formylthiazole highly activated towards oxidative addition.

  • This compound: Here, the bromine is at the more electron-neutral C4 position. While the formyl group at C2 does exert an electron-withdrawing effect, its influence on the C4 position is less pronounced compared to the inherent electrophilicity of the C2 position.

Table 1: Representative Experimental Data for Suzuki Coupling

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-formylthiazole Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90292
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90875

Note: The data presented are representative yields based on typical Suzuki couplings of analogous heteroaryl bromides and serve to illustrate the expected difference in reactivity.

Experimental Protocol: Suzuki Coupling of 2-Bromo-4-formylthiazole with Phenylboronic Acid

  • To a dry Schlenk flask, add 2-bromo-4-formylthiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and water (1 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 90 °C and stir for 2 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 1: Suzuki Coupling Workflow

Suzuki_Workflow reagents Combine Reactants: - 2-Bromo-4-formylthiazole - Phenylboronic Acid - K₂CO₃ inert Inert Atmosphere (Argon Purge) reagents->inert solvent Add Solvents: - Degassed Toluene - Water inert->solvent catalyst Add Catalyst: - Pd(PPh₃)₄ solvent->catalyst reaction Heat & Stir (90°C, 2h) catalyst->reaction workup Workup: - Extraction - Washing reaction->workup purification Purification: - Column Chromatography workup->purification product 2-Phenyl-4-formylthiazole purification->product

Caption: Workflow for a typical Suzuki coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3] The same principle of oxidative addition applies, making the more electron-deficient substrate more reactive.

Table 2: Representative Experimental Data for Sonogashira Coupling

SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-formylthiazole PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50488
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF501265

Note: The data presented are representative yields based on typical Sonogashira couplings of analogous heteroaryl bromides.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for introducing heteroatom nucleophiles onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is paramount to the reaction's success and is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group.

  • 2-Bromo-4-formylthiazole: The bromine atom is at the C2 position. The electron-withdrawing nitrogen atom is in the "ortho" position, and the formyl group at C4 is in the "para" position relative to the bromine. Both substituents can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance and induction.

  • This compound: The bromine is at the C4 position. The formyl group is now "ortho" to the leaving group, and the ring nitrogen is "meta". While the formyl group provides strong stabilization, the meta-positioned nitrogen cannot delocalize the negative charge of the intermediate via resonance, offering only inductive stabilization.

Table 3: Representative Experimental Data for Nucleophilic Aromatic Substitution with Piperidine

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-formylthiazole PiperidineK₂CO₃DMSO100195
This compound PiperidineK₂CO₃DMSO100680

Note: The data presented are representative yields based on typical SNAr reactions of analogous heteroaryl bromides.

Diagram 2: SNAr Mechanism and Intermediate Stability

SNAr_Mechanism cluster_0 2-Bromo-4-formylthiazole (Superior Substrate) cluster_1 This compound (Inferior Substrate) 2Br 2-Bromo-4-formylthiazole Meisenheimer_2Br Meisenheimer Intermediate (Charge stabilized by N and CHO) 2Br->Meisenheimer_2Br + Piperidine Product_2Br 2-Piperidinyl-4-formylthiazole Meisenheimer_2Br->Product_2Br - Br⁻ 4Br This compound Meisenheimer_4Br Meisenheimer Intermediate (Less stabilization) 4Br->Meisenheimer_4Br + Piperidine Product_4Br 4-Piperidinyl-2-formylthiazole Meisenheimer_4Br->Product_4Br - Br⁻

Caption: Stabilization of the Meisenheimer intermediate in SNAr.

Reactivity of the Formyl Group: Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[5] In this case, the reactivity of the formyl group is of primary interest. The electrophilicity of the aldehyde carbon is the key determinant of the reaction rate.

  • This compound: The formyl group is at the highly electron-deficient C2 position. This makes the carbonyl carbon extremely electrophilic and highly susceptible to nucleophilic attack by the enolate of the active methylene compound.

  • 2-bromo-4-formylthiazole: The formyl group is at the more electron-neutral C4 position. Its electrophilicity is therefore less pronounced than in the 2-formyl isomer.

Table 4: Representative Experimental Data for Knoevenagel Condensation

SubstrateActive Methylene Cmpd.CatalystSolventTemp (°C)Time (h)Yield (%)
This compound MalononitrilePiperidineEthanol800.598
2-Bromo-4-formylthiazole MalononitrilePiperidineEthanol80285

Note: The data presented are representative yields based on typical Knoevenagel condensations.

Final Verdict

The determination of a "better" substrate is contingent on the desired transformation.

  • For cross-coupling reactions (Suzuki, Sonogashira) and nucleophilic aromatic substitution (SNAr) , where reactivity at the C-Br bond is crucial, 2-bromo-4-formylthiazole is the superior substrate . Its electronic configuration, with the bromine at the highly activated C2 position, facilitates faster and more efficient reactions.

  • For reactions involving nucleophilic attack at the formyl group , such as the Knoevenagel condensation , This compound is the preferred substrate . The pronounced electrophilicity of the C2-aldehyde leads to enhanced reactivity.

This guide underscores the importance of understanding the fundamental electronic properties of heterocyclic systems to make informed decisions in substrate selection, ultimately leading to more efficient and successful synthetic outcomes.

References

Assessing the Genotoxic Potential of Brominated Heterocyclic Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Genotoxicity Assessment

Brominated heterocyclic intermediates are a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. However, their inherent reactivity, often a desirable trait for chemical synthesis, can also pose a significant toxicological risk. The potential for these compounds to interact with DNA, leading to mutations and chromosomal damage—a phenomenon known as genotoxicity—is a primary concern during drug development.[1] Genotoxic compounds can be carcinogenic, and their identification early in the discovery pipeline is paramount for ensuring patient safety and avoiding costly late-stage failures.[2][3]

This guide provides a comprehensive framework for assessing the genotoxic potential of brominated heterocyclic intermediates. It moves beyond a simple recitation of protocols to offer a comparative analysis of key assays, grounded in the principles of scientific integrity and regulatory expectations. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not just procedures to be followed, but self-validating systems for robust data generation. All recommendations are framed within the context of internationally recognized guidelines, such as the ICH S2(R1) guidance on genotoxicity testing.[4][5][6][7][8]

Understanding the Mechanisms: Why Brominated Heterocycles Warrant Scrutiny

The genotoxic potential of aromatic compounds, including heterocyclic systems, is often linked to their metabolic activation.[9] The introduction of a bromine atom can significantly influence the electron distribution within the heterocyclic ring, potentially leading to the formation of reactive metabolites upon enzymatic processing in the body. These electrophilic species can then form adducts with nucleophilic sites on DNA, disrupting its structure and function.[1] Furthermore, some brominated compounds have been associated with the generation of reactive oxygen species (ROS), which can induce oxidative DNA damage.[10]

It is this interplay of structure, metabolism, and reactivity that necessitates a multi-faceted approach to genotoxicity testing. A single assay is insufficient to capture the diverse mechanisms by which a compound may damage genetic material. Therefore, a standard battery of tests, encompassing different endpoints and biological systems, is the industry standard.[5]

The Standard Battery of Genotoxicity Tests: A Three-Pronged Approach

Regulatory agencies worldwide recommend a standard battery of in vitro tests to comprehensively evaluate the genotoxic potential of new chemical entities.[5] This battery is designed to detect the three main types of genetic damage: gene mutations, clastogenicity (structural chromosome aberrations), and aneugenicity (changes in chromosome number).

The Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting gene mutations caused by a chemical.[2][3] It utilizes several strains of bacteria, typically Salmonella typhimurium and Escherichia coli, that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[2][11] These auxotrophic bacteria are exposed to the test compound, and the assay measures the rate of "reversion" to a prototrophic state, where they regain the ability to produce the amino acid and thus grow on a minimal medium.[2] A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.[2][3]

Causality Behind the Choice: The Ames test is a rapid, sensitive, and cost-effective screen for point mutations, which are a common form of DNA damage.[3] The inclusion of multiple bacterial strains with different types of pre-existing mutations (frameshift and base-pair substitutions) allows for the detection of mutagens that act through various mechanisms.[2] Furthermore, the assay is typically performed both with and without the addition of a mammalian liver enzyme extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.[12]

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Preparation: Prepare overnight cultures of the required bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Prepare the S9 mix from induced rat liver if metabolic activation is being assessed.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer control.

  • Plating: Add molten top agar to the tube, gently vortex, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase of at least two-fold over the solvent control is typically considered a positive result.

The In Vitro Micronucleus Assay

The in vitro micronucleus assay is a robust method for detecting both clastogenic and aneugenic events.[13][14][15] It is performed using mammalian cells, which are exposed to the test compound. During cell division, any chromosome fragments or whole chromosomes that lag behind at anaphase can fail to be incorporated into the daughter nuclei and instead form small, separate nuclei called micronuclei.[16] The frequency of micronucleated cells is then scored.

Causality Behind the Choice: This assay provides a direct measure of chromosomal damage, which is a key event in carcinogenesis.[16] The use of mammalian cells offers a more relevant biological system to humans than bacteria. To ensure that only cells that have undergone division are scored, a cytokinesis blocker such as cytochalasin B is often used, resulting in binucleated cells where micronuclei are easily identified.[13][14][16]

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Plate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) and allow them to attach or stabilize in culture.

  • Treatment: Expose the cells to the test compound at various concentrations, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours followed by a recovery period, or a continuous 24-hour treatment).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells.

  • Harvest and Fixation: Harvest the cells, treat them with a hypotonic solution, and then fix them.[13][14]

  • Staining and Scoring: Drop the fixed cells onto microscope slides, stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye), and score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

The In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA strand breaks in individual eukaryotic cells.[17] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[18] The length and intensity of the comet tail are proportional to the amount of DNA damage.

Causality Behind the Choice: The comet assay is a versatile method that can detect a broad spectrum of DNA damage, including single- and double-strand breaks and alkali-labile sites.[17][19] It is particularly useful for detecting DNA damage that may not lead to mutations or chromosomal aberrations but can still have significant biological consequences. The assay can also be modified with specific enzymes to detect oxidative DNA damage.[17]

Experimental Protocol: Alkaline Comet Assay
  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

  • Embedding: Mix the cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).[18]

Comparative Analysis of Genotoxicity Assays

AssayEndpoint MeasuredBiological SystemKey AdvantagesKey Limitations
Ames Test Gene mutations (point mutations, frameshifts)Bacteria (Salmonella, E. coli)Rapid, high-throughput, cost-effective, good predictivity for certain carcinogens.[2][3][12]Prokaryotic system lacks mammalian metabolism and DNA repair complexity; can produce false positives/negatives.[2]
In Vitro Micronucleus Assay Chromosomal damage (clastogenicity and aneugenicity)Mammalian cellsMeasures both chromosome breakage and loss[16]; relevant to carcinogenesis; can be automated.Cell division is required; may not detect all types of DNA damage.
In Vitro Comet Assay DNA strand breaksEukaryotic cellsHighly sensitive for detecting a broad range of DNA damage[17][20]; single-cell analysis.Does not directly measure mutations; can be influenced by cytotoxicity leading to false positives.[17]

Visualizing the Workflow and Logic

Genotoxicity Testing Workflow

Genotoxicity_Testing_Workflow cluster_0 In Vitro Genotoxicity Battery cluster_1 Data Analysis and Interpretation Test_Compound Brominated Heterocyclic Intermediate Ames Ames Test (Gene Mutation) Test_Compound->Ames -/+ S9 Micronucleus In Vitro Micronucleus (Chromosomal Damage) Test_Compound->Micronucleus -/+ S9 Comet In Vitro Comet Assay (DNA Strand Breaks) Test_Compound->Comet Analysis Comparative Analysis of Results Ames->Analysis Micronucleus->Analysis Comet->Analysis Risk_Assessment Genotoxic Potential Assessment Analysis->Risk_Assessment

Caption: Standard workflow for in vitro genotoxicity assessment.

Mechanistic Pathways of Genotoxicity

Genotoxicity_Mechanisms cluster_compound Compound Fate cluster_damage DNA Damage cluster_outcome Genotoxic Outcomes Compound Brominated Heterocycle Metabolite Reactive Metabolite (Electrophile) Compound->Metabolite Metabolic Activation (e.g., S9) ROS Reactive Oxygen Species (ROS) Compound->ROS Redox Cycling Adducts DNA Adducts Metabolite->Adducts Oxidative Oxidative Damage ROS->Oxidative Breaks Strand Breaks Adducts->Breaks Mutation Gene Mutation Adducts->Mutation Oxidative->Breaks Aberration Chromosomal Aberration Breaks->Aberration

Caption: Potential mechanisms of genotoxicity for brominated heterocycles.

Conclusion and Forward Look

The assessment of genotoxic potential is a non-negotiable aspect of drug development. For brominated heterocyclic intermediates, a class of compounds with immense therapeutic promise, a thorough and mechanistically informed approach is essential. By employing a standard battery of in vitro assays—the Ames test, the in vitro micronucleus assay, and the comet assay—researchers can build a comprehensive profile of a compound's potential to interact with genetic material.

This guide has provided not only the "how" but also the "why" behind these critical experimental choices. The integration of data from these complementary assays allows for a robust risk assessment, enabling informed decisions to be made about the progression of a drug candidate. It is through such rigorous and scientifically sound evaluation that we can ensure the safety and efficacy of the next generation of medicines.

References

A Comparative Guide to Palladium Catalysts in the Cross-Coupling of 4-Bromo-2-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 4-Bromo-2-formylthiazole in Drug Discovery

In the landscape of modern medicinal chemistry, the thiazole motif is a privileged scaffold, appearing in a multitude of clinically significant molecules. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. This compound, in particular, serves as a versatile and highly valuable building block. The aldehyde functionality at the 2-position provides a reactive handle for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations, while the bromine atom at the 4-position is an ideal anchor for the strategic introduction of molecular complexity through palladium-catalyzed cross-coupling reactions.

The ability to efficiently and selectively form new carbon-carbon bonds at the C4 position of the thiazole ring is paramount for generating diverse libraries of compounds for biological screening. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have emerged as the gold standard for this purpose, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] The choice of the palladium catalyst, however, is not a one-size-fits-all decision. The catalyst's structure, ligand sphere, and oxidation state profoundly influence its reactivity, stability, and ultimately, the yield and purity of the desired product.

This guide provides a comprehensive comparison of the performance of commonly employed palladium catalysts in the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound. We will delve into the mechanistic nuances of these transformations, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal catalytic system for their synthetic endeavors.

The Catalytic Workhorses: A Head-to-Head Comparison

The success of a cross-coupling reaction hinges on the judicious selection of the palladium catalyst. Here, we compare the performance of three widely used palladium sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), and a representative Buchwald palladacycle precatalyst.

  • Pd(PPh₃)₄: A stalwart in the field, this air-sensitive Pd(0) complex is often used directly. However, it can be sluggish for less reactive aryl bromides and may require higher catalyst loadings.[3]

  • PdCl₂(dppf): This air-stable Pd(II) complex is a precatalyst that is reduced in situ to the active Pd(0) species. The bulky, electron-rich dppf ligand promotes both oxidative addition and reductive elimination, often leading to higher yields and faster reaction times compared to Pd(PPh₃)₄.[3]

  • Buchwald Palladacycle Precatalysts: These state-of-the-art Pd(II) precatalysts, featuring bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are designed for high catalytic activity and stability.[4] They are particularly effective for challenging substrates, including heteroaryl chlorides, and can often achieve high turnover numbers (TONs) and turnover frequencies (TOFs) at low catalyst loadings.[5]

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is arguably the most widely used C-C bond-forming reaction in pharmaceutical and academic laboratories.[6] For a substrate like this compound, the electron-withdrawing nature of the formyl group can influence the reactivity of the C-Br bond.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O9012-1865-80A reliable, albeit sometimes slower, option.[7]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O806-1280-95Often shows improved performance over Pd(PPh₃)₄.[8]
Pd(OAc)₂ / XPhosXPhosK₃PO₄1,4-Dioxane1004-8>90Highly effective for heteroaryl couplings.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid using PdCl₂(dppf)

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Add PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of THF and water (4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 LₙPd(0) PdII_A LₙPd(II)(Ar)(X) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B LₙPd(II)(Ar)(R) PdII_A->PdII_B Transmetalation (R-B(OR)₂) PdII_B->Pd0 Reductive Elimination (Ar-R) ArX This compound (Ar-X) Organoboron Organoboron Reagent (R-B(OR)₂) Base Base Product Coupled Product (Ar-R)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Heck Coupling: Vinylation of the Thiazole Core

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[10] In the context of this compound, this reaction allows for the introduction of various substituted alkenes at the C4 position, creating valuable intermediates for further synthetic manipulations.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF100-12012-2450-70A classic system, may require higher temperatures.[11]
PdCl₂(dppf)-K₂CO₃DMAc1108-1660-85Generally more efficient than phosphine-ligated Pd(OAc)₂.
Herrmann's Catalyst-NaOAcNMP120-1404-10>80A highly active palladacycle for Heck reactions.[12]

Experimental Protocol: Heck Coupling of this compound with Styrene using PdCl₂(dppf)

  • To a sealable reaction tube, add this compound (1.0 mmol), styrene (1.5 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add PdCl₂(dppf) (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous N,N-dimethylacetamide (DMAc, 4 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110°C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature and pour into water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash chromatography.

Catalytic Cycle of the Heck Coupling

Heck_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 LₙPd(0) PdII_A LₙPd(II)(Ar)(X) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B LₙPd(II)(Ar)(alkene)X PdII_A->PdII_B Carbopalladation PdII_C LₙPd(II)(alkyl)(H) PdII_B->PdII_C Syn-Insertion PdII_C->Pd0 β-Hydride Elimination ArX This compound (Ar-X) Alkene Alkene Base Base Product Coupled Product

Caption: Generalized catalytic cycle for the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is an indispensable tool for the synthesis of conjugated enynes and arylalkynes.[13] This reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[14] The introduction of an alkynyl moiety onto the thiazole ring opens up avenues for further transformations, such as click chemistry or the synthesis of extended π-systems.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄CuIEt₃NTHFRT - 504-1270-85The classic Sonogashira conditions.[15]
PdCl₂(dppf)CuIi-Pr₂NHToluene602-885-95Often provides higher yields and shorter reaction times.
Buchwald Precatalyst-Cs₂CO₃DioxaneRT6-12>90Copper-free conditions are possible with advanced ligands.[16]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene using Pd(PPh₃)₄ and CuI

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Add anhydrous tetrahydrofuran (THF, 5 mL).

  • Add triethylamine (Et₃N, 2.0 mmol) and phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 LₙPd(0) PdII_A LₙPd(II)(Ar)(X) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B LₙPd(II)(Ar)(C≡CR) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX CuCCR Cu-C≡CR CuX->CuCCR Base CuCCR->PdII_A from Copper Cycle Alkyne H-C≡CR

Caption: Intertwined catalytic cycles of the Sonogashira reaction.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of novel, functionally diverse molecules with potential applications in drug discovery and materials science. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) offer reliable and effective solutions for Suzuki, Heck, and Sonogashira couplings, the advent of advanced catalyst systems, such as the Buchwald palladacycle precatalysts, has pushed the boundaries of what is achievable. These next-generation catalysts often provide superior yields, faster reaction times, and broader substrate scope, particularly for more challenging transformations.

The choice of catalyst should be guided by the specific requirements of the reaction, including the nature of the coupling partners, the desired reaction conditions, and cost considerations. For routine transformations, PdCl₂(dppf) often represents a good balance of reactivity, stability, and cost-effectiveness. For more demanding applications or when seeking to minimize catalyst loading, the investment in a Buchwald-type precatalyst can be highly rewarding.

As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable palladium catalysts, further expanding the synthetic chemist's toolbox for the functionalization of important heterocyclic building blocks like this compound.

References

Comparative Guide to the Structural Confirmation of 4-Bromo-2-formylthiazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Bromo-2-formylthiazole is a pivotal heterocyclic building block in the synthesis of a diverse array of compounds with significant applications in medicinal chemistry and materials science.[1][2] Its utility stems from the reactivity of both the aldehyde functional group and the bromine-substituted thiazole ring, allowing for a wide range of chemical transformations. This guide provides a comprehensive comparison of common synthetic routes originating from this compound and details the critical analytical techniques required for the unambiguous structural confirmation of the resulting products. We delve into the nuances of spectroscopic and crystallographic methods, offering field-proven insights to aid researchers in their synthetic endeavors.

Introduction to this compound in Synthetic Chemistry

The thiazole motif is a prominent scaffold in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound serves as a versatile starting material, enabling the introduction of diverse functionalities at both the 2- and 4-positions of the thiazole ring.[3] The aldehyde group readily participates in reactions such as condensations, Wittig olefinations, and reductive aminations, while the bromo-substituent is amenable to various palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a valuable precursor for generating extensive compound libraries for drug discovery and for the synthesis of complex molecular architectures.

I. Key Synthetic Transformations of this compound

The synthetic potential of this compound can be broadly categorized by the type of reaction involving its key functional groups. Below, we compare several common reaction pathways and the expected product classes.

A. Reactions at the Aldehyde Group

The formyl group at the 2-position is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

1. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] This reaction is highly effective for synthesizing α,β-unsaturated compounds from this compound.

  • Reaction Principle: The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate.[4][5] This enolate then attacks the electrophilic carbonyl carbon of the thiazole aldehyde.

  • Comparison of Active Methylene Compounds: A variety of active methylene compounds can be employed, leading to a diverse range of products. The choice of reactant influences the electronic properties and potential for further functionalization of the product.

Active Methylene CompoundExpected Product StructureKey Features & Applications
Malononitrile2-(4-bromothiazol-2-yl)methylene)malononitrilePrecursor for various heterocyclic syntheses, potential biological activity.
Ethyl CyanoacetateEthyl 2-cyano-3-(4-bromothiazol-2-yl)acrylateVersatile intermediate for further chemical modifications.
Thiobarbituric Acid5-((4-bromothiazol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trionePotential for charge transfer complex formation and applications in materials science.[4]
2. Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined double bond position.[6] This is achieved by reacting the aldehyde with a phosphonium ylide (Wittig reagent).[7]

  • Reaction Principle: The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine oxide.[7][8][9]

  • Ylide Selection and Stereochemistry: The nature of the R group on the ylide determines its stability and influences the stereochemistry of the resulting alkene. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[8]

Ylide TypeR Group on YlideExpected Alkene Stereochemistry
Non-stabilizedAlkyl, HPredominantly Z
Semi-stabilizedArylMixture of E and Z
StabilizedElectron-withdrawing group (e.g., COOR)Predominantly E
3. Reductive Amination

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds.[10] It involves the formation of an imine intermediate, which is then reduced to the corresponding amine.[10]

  • Reaction Principle: This one-pot reaction combines the aldehyde, an amine, and a reducing agent.[11] The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.[12]

  • Comparison of Reducing Agents: Different reducing agents offer varying levels of reactivity and compatibility with other functional groups.

Reducing AgentKey Characteristics & Considerations
Sodium Borohydride (NaBH₄)Can reduce the starting aldehyde; typically added after imine formation is complete.[13]
Sodium Cyanoborohydride (NaCNBH₃)Less reactive than NaBH₄ and selective for the iminium ion at acidic pH.[12]
Sodium Triacetoxyborohydride (NaB(OAc)₃H)A mild and selective reagent, often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[12][13]
B. Reactions at the Bromo-Substituent

The bromine atom at the 4-position of the thiazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

1. Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1]

  • Reaction Principle: This reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.[1] It is widely used due to its mild conditions and tolerance of various functional groups.[1]

  • Scope: A wide array of aryl and heteroaryl boronic acids can be coupled with 4-bromothiazole derivatives, providing access to a vast chemical space.[14][15]

2. Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16][17]

  • Reaction Principle: This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[17][18] Copper-free variations have also been developed to avoid issues with homocoupling of the alkyne.[19]

  • Applications: The introduction of an alkynyl moiety provides a versatile handle for further transformations or for extending π-conjugated systems in materials science.[16]

II. Structural Confirmation: A Multi-Technique Approach

Unambiguous structural confirmation of the reaction products is paramount. A combination of spectroscopic and, where possible, crystallographic techniques is essential.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

1. ¹H NMR Spectroscopy
  • Aldehyde Proton: The disappearance of the characteristic aldehyde proton signal (typically around 9-10 ppm) is a primary indicator of a successful reaction at the 2-formyl group.

  • Thiazole Proton: The singlet corresponding to the proton at the 5-position of the thiazole ring (typically around 8.0-8.5 ppm) will remain, confirming the integrity of the thiazole core.

  • New Signals: The appearance of new signals corresponding to the introduced moiety provides crucial structural information. For example, in a Wittig reaction, new vinyl proton signals will appear, and their coupling constants can help determine the alkene stereochemistry. In a Suzuki coupling, new aromatic proton signals will be observed.

2. ¹³C NMR Spectroscopy
  • Carbonyl Carbon: The disappearance of the aldehyde carbonyl carbon signal (typically around 180-190 ppm) confirms the reaction at the formyl group.

  • Thiazole Carbons: The signals for the thiazole ring carbons will be present, though their chemical shifts may be slightly altered by the new substituent.

  • New Carbon Signals: The appearance of new signals in the appropriate regions of the spectrum will correspond to the carbons of the newly introduced functional group.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the product.

  • Molecular Ion Peak (M+): The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the synthesized compound.

  • Isotopic Pattern for Bromine: The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).[20][21] The persistence of this pattern in the product confirms that the bromine atom has not been displaced.

C. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence or absence of specific functional groups.

  • Carbonyl Stretch: The disappearance of the strong C=O stretching vibration of the aldehyde (typically around 1700-1720 cm⁻¹) is a key indicator of a successful reaction at the formyl group.

  • New Functional Group Vibrations: The appearance of new characteristic absorption bands, such as C=C stretching for alkenes or N-H stretching for amines, provides further evidence for the formation of the desired product.

D. X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous structural confirmation.[22][23]

  • Definitive Structure: This technique provides a three-dimensional model of the molecule, confirming connectivity, stereochemistry, and conformation.[22][24]

  • Solid-State Packing: It also provides valuable information about intermolecular interactions in the solid state.[23]

III. Experimental Protocols

A. General Protocol for Knoevenagel Condensation
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add the active methylene compound (1.1 eq).

  • Add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a cold solvent and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography if necessary.

B. General Protocol for Suzuki Coupling
  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[1]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]

  • Add an anhydrous solvent (e.g., dioxane, toluene).[1]

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.[1]

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water.[16]

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1][16]

IV. Data Visualization

Reaction Pathways of this compound

G cluster_aldehyde Reactions at Aldehyde cluster_bromo Reactions at Bromo-substituent start This compound knoevenagel Knoevenagel Condensation (+ Active Methylene) start->knoevenagel Base wittig Wittig Reaction (+ Phosphonium Ylide) start->wittig Base reductive_amination Reductive Amination (+ Amine, Reducing Agent) start->reductive_amination suzuki Suzuki Coupling (+ Boronic Acid, Pd catalyst) start->suzuki Base sonogashira Sonogashira Coupling (+ Alkyne, Pd/Cu catalyst) start->sonogashira Base prod_knoevenagel prod_knoevenagel knoevenagel->prod_knoevenagel α,β-Unsaturated Thiazole prod_wittig prod_wittig wittig->prod_wittig Alkene-substituted Thiazole prod_reductive_amination prod_reductive_amination reductive_amination->prod_reductive_amination Amine-substituted Thiazole prod_suzuki prod_suzuki suzuki->prod_suzuki Aryl-substituted Thiazole prod_sonogashira prod_sonogashira sonogashira->prod_sonogashira Alkynyl-substituted Thiazole

Caption: Key synthetic transformations of this compound.

Analytical Workflow for Structural Confirmation

G cluster_spectroscopy Spectroscopic Analysis start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir xray X-ray Crystallography (if crystalline) start->xray final_structure Confirmed Structure nmr->final_structure Connectivity, Stereochemistry ms->final_structure Molecular Weight, Formula ir->final_structure Functional Groups xray->final_structure Definitive 3D Structure

Caption: Workflow for the structural confirmation of reaction products.

V. Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized thiazole derivatives. The judicious choice of reaction conditions and reagents allows for selective transformations at either the aldehyde or the bromo-substituent, providing access to diverse molecular scaffolds. The structural confirmation of the resulting products requires a systematic and multi-faceted analytical approach. By combining the insights from NMR, MS, and IR spectroscopy, and, when feasible, X-ray crystallography, researchers can confidently and accurately characterize their newly synthesized compounds, paving the way for further investigations into their biological and material properties.

References

A Comparative Study of the Antimicrobial Activity of Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The persistent rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Among the vast landscape of heterocyclic compounds, thiazole and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse and significant biological activities.[2][3] This guide provides a comparative analysis of the antimicrobial activity of various thiazole derivatives, supported by established experimental protocols and data from recent studies. It is designed for researchers, scientists, and drug development professionals seeking to explore the potential of this important class of compounds.

The Thiazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This unique structural motif is present in numerous natural and synthetic compounds exhibiting a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[4][5] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. The lipophilicity of thiazole derivatives, a key factor in their ability to penetrate microbial cell membranes, can be modulated through these substitutions.[3][6]

The mechanism of action of thiazole derivatives is often multifaceted and can vary depending on the specific structural features of the molecule. Some derivatives have been shown to inhibit essential bacterial enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid synthesis.[1][5] Others are known to target DNA gyrase, an enzyme vital for bacterial DNA replication.[1] More recently, some thiazole-quinolinium derivatives have been found to disrupt bacterial cell division by stimulating the polymerization of the FtsZ protein.[7]

Standardized Protocols for Assessing Antimicrobial Activity

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, it is crucial to adhere to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[2][5][8][9][10] Below are detailed, step-by-step methodologies for two of the most common in vitro assays used to evaluate the antimicrobial activity of thiazole derivatives.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

Experimental Protocol:

  • Preparation of Thiazole Derivative Stock Solution: Dissolve the synthesized thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Aseptically dispense a specific volume (e.g., 50-100 µL) of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[4]

  • Serial Dilution: Add the thiazole derivative stock solution to the first well of each row and perform a two-fold serial dilution across the plate to create a concentration gradient.[6][12]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) in sterile saline.[12] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4][12]

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. Include a growth control well containing only the medium and the inoculum.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[13]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole derivative at which no visible growth is observed.[4]

MIC_Workflow prep_stock Prepare Thiazole Stock Solution serial_dilution Perform Serial Dilution of Thiazole Derivative prep_stock->serial_dilution prep_plate Prepare 96-Well Plate with Broth prep_plate->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Zone of Inhibition Assay via Agar Disk/Well Diffusion

The agar diffusion method is a qualitative or semi-quantitative assay that assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk or well containing the agent.[7][11]

Experimental Protocol:

  • Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.[11]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.[14][15]

  • Application of Thiazole Derivative:

    • Disk Diffusion: Impregnate sterile paper disks with a known concentration of the thiazole derivative solution and place them on the inoculated agar surface using sterile forceps.[14][15]

    • Well Diffusion: Aseptically punch wells (6-8 mm in diameter) into the agar and add a specific volume of the thiazole derivative solution into each well.[1][16][17]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[15]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk or well where bacterial growth is inhibited) in millimeters.[1]

Zone_of_Inhibition_Workflow prep_agar Prepare Mueller-Hinton Agar Plates inoculate_plate Inoculate Agar Plate (Bacterial Lawn) prep_agar->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate apply_compound Apply Thiazole Derivative (Disk or Well) inoculate_plate->apply_compound incubate Incubate Plate (16-18h at 35°C) apply_compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone Thiazole_SAR thiazole Thiazole Core R1 R2 R3 activity Antimicrobial Activity - Potency - Spectrum of activity - Mechanism of action thiazole->activity substituents Substituents (R1, R2, R3) - Halogens - Phenyl rings - Other heterocycles - Electron-withdrawing/donating groups substituents->thiazole:R1 substituents->thiazole:R2 substituents->thiazole:R3

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-2-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and organic synthesis, heterocyclic compounds like 4-Bromo-2-formylthiazole (CAS No: 167366-05-4) are invaluable building blocks.[1][2] Their utility, however, is matched by their potential hazards. A deep understanding of and rigorous adherence to proper handling and disposal protocols are not merely matters of regulatory compliance; they are the cornerstones of a safe and responsible laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety principles to protect researchers and the environment.

Hazard Identification & Risk Assessment: The "Why" Behind the Protocol

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated organic compound that presents multiple health risks.[3] Its hazard profile necessitates its classification as hazardous waste, mandating specific disposal pathways.[4][5][6]

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral H302 Danger Harmful if swallowed.[1][7]
Serious Eye Irritation H319 Danger Causes serious eye irritation.[1][7]
Respiratory Sensitization H334 Danger May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]
Skin Irritation H315 Warning Causes skin irritation.[6]

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[6][8][9] |

Expert Insight: The bromine atom is the key to its disposal classification. Halogenated organic wastes require high-temperature incineration at specialized facilities equipped with acid gas scrubbers.[3][10] Improper disposal, such as mixing with non-halogenated solvents, can disrupt the waste-to-fuel recovery process at disposal facilities and lead to the formation of toxic byproducts and regulatory violations.

Chemical Incompatibilities: To prevent dangerous reactions, this compound and its waste streams must be stored separately from:

  • Strong oxidizing agents[4]

  • Strong bases and alkalis[4][11]

  • Strong reducing agents[4][11]

  • Strong acids[5]

  • Combustible materials[11]

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Controlling exposure is a fundamental principle of laboratory safety. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a properly functioning chemical fume hood.[12] This is critical to minimize the risk of inhaling the fine powder, which can cause respiratory irritation and sensitization.[6][7] Ensure that safety showers and eyewash stations are readily accessible.[4]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye & Face Protection Chemical safety goggles and a face shield.[1][4] Protects against splashes of solutions and accidental projection of solid particles, preventing serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile). Prevents skin contact, which can cause irritation.[6] Always check the manufacturer's glove compatibility chart.[12]
Body Protection A fully buttoned lab coat. Protects skin and personal clothing from contamination.[12]

| Respiratory Protection | Not typically required when using a fume hood. | If a fume hood is unavailable or dust is generated, an N95 dust mask or a NIOSH-approved respirator is mandatory.[1] |

Step-by-Step Disposal Procedures

Proper disposal begins with meticulous segregation at the point of generation. Never mix halogenated and non-halogenated waste streams.[3]

Protocol 3.1: Waste Segregation and Containerization
  • Select the Correct Waste Container: Obtain a dedicated, chemically compatible container clearly labeled for "Halogenated Organic Hazardous Waste." [3] The container must have a secure, sealable lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[12] The label must include the full chemical name, "this compound," and any other components of the waste stream.

  • Storage: Keep the waste container closed when not in use. Store it in a designated satellite accumulation area away from the incompatible materials listed previously.[12]

Protocol 3.2: Disposal of Unused or Waste Solid
  • Work in a Fume Hood: Conduct all transfers within a chemical fume hood.

  • Transfer: Carefully transfer the solid this compound directly into the designated "Halogenated Organic Hazardous Waste" container.

  • Decontaminate: Use a dry method, such as wiping with a chemically compatible cloth, to decontaminate the spatula and any surfaces. Dispose of the wipe as contaminated solid waste (see Protocol 3.3).

  • Seal and Store: Securely seal the waste container and return it to the satellite accumulation area.

Protocol 3.3: Disposal of Contaminated Solid Materials
  • Collection: Place all items contaminated with this compound (e.g., gloves, weighing paper, pipette tips, absorbent pads) into a separate, clearly labeled container or heavy-duty bag for "Halogenated Solid Waste." [11]

  • Avoid Contamination: Do not dispose of these items in the regular trash.

  • Final Disposal: This container should be disposed of through your institution's hazardous waste management program.

Protocol 3.4: Disposal of Solutions Containing this compound
  • Segregation: Aqueous solutions containing this compound should be treated as hazardous waste and collected separately.[11] Organic solutions should be collected in the primary "Halogenated Organic Hazardous Waste" container.

  • Transfer: Carefully pour the solution into the appropriate, labeled hazardous waste container inside a fume hood.

  • Avoid Overfilling: Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Seal and Store: Securely seal the container and store it appropriately.

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

G cluster_assessment Initial Response cluster_large_spill Large Spill Response cluster_small_spill Small Spill Response spill Spill Detected assess Assess Size & Risk (>10 min cleanup? Inhalation risk?) spill->assess large_spill LARGE SPILL assess->large_spill Yes small_spill SMALL SPILL assess->small_spill No evacuate Evacuate Immediate Area Alert Others large_spill->evacuate notify Contact EHS / Emergency Services evacuate->notify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) small_spill->ppe cleanup 1. Cover with inert absorbent (e.g., sand, vermiculite). 2. Use dry methods; avoid raising dust. ppe->cleanup collect 3. Sweep material into a labeled hazardous waste container. cleanup->collect decon 4. Decontaminate spill area with soap and water. collect->decon dispose_materials 5. Dispose of all cleanup materials as hazardous waste. decon->dispose_materials

References

Navigating the Safe Handling of 4-Bromo-2-formylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the dynamic field of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the proficient handling of 4-Bromo-2-formylthiazole (CAS No. 167366-05-4), a key building block in the synthesis of various pharmaceutical compounds. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, empowering you to maintain a secure and efficient laboratory environment.

Understanding the Hazard Profile of this compound

Before any handling protocol is initiated, a thorough understanding of the inherent risks associated with this compound is critical. This compound presents a multi-faceted hazard profile that necessitates a comprehensive approach to personal protection and safe handling.

According to available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.[1][2]

  • Causes serious eye irritation: Direct contact with the eyes can result in significant irritation and potential damage.[1][3]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled: This indicates its potential as a respiratory sensitizer, which can elicit allergic reactions upon inhalation.[1][2]

  • Causes skin irritation: Prolonged or repeated contact with skin may lead to irritation.[3]

  • May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[3][4]

The presence of a bromine atom and an aldehyde functional group on a thiazole ring contributes to its reactivity and toxicological profile. The aldehyde group can be reactive, while organobromine compounds can have varying degrees of toxicity. Therefore, the prescribed personal protective equipment (PPE) and handling procedures are designed to mitigate these specific risks.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item but a critical, risk-based decision. For handling this compound, the following PPE is mandatory.

Data Presentation: PPE Selection for this compound
PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides protection against incidental splashes and contact with the solid compound. For prolonged handling, consider double-gloving.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal against dust and splashes.[3][5] A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.[5]
Respiratory Protection NIOSH-approved N95 dust mask (or equivalent)As this compound is a powder, a dust mask is essential to prevent inhalation of airborne particles.[2] In cases of inadequate ventilation or when generating aerosols, a respirator with a higher protection factor may be necessary.[1]
Protective Clothing Fully buttoned laboratory coatProtects skin and personal clothing from contamination.[6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiment.

Experimental Workflow: Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area 1. Designate a well-ventilated work area (fume hood). gather_ppe 2. Don appropriate PPE as specified. prep_materials 3. Assemble all necessary equipment and reagents. prep_spill 4. Prepare a spill kit. weigh 5. Weigh the required amount of this compound in the fume hood. transfer 6. Carefully transfer the compound to the reaction vessel. reaction 7. Conduct the reaction within the fume hood. decontaminate_tools 8. Decontaminate all equipment used. dispose_waste 9. Dispose of waste according to the disposal plan. remove_ppe 10. Remove PPE in the correct order. wash_hands 11. Wash hands thoroughly.

Caption: A streamlined workflow for the safe handling of this compound.

Detailed Protocol:
  • Work Area Preparation:

    • All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

    • Ensure the fume hood is functioning correctly before commencing work.

    • Clear the workspace of any unnecessary items to prevent clutter and potential cross-contamination.

  • Donning PPE:

    • Put on your laboratory coat, followed by safety goggles and a face shield.

    • Don your respiratory protection.

    • Finally, put on your nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Weighing and Transfer:

    • Use a dedicated, clean weighing vessel.

    • To avoid generating dust, handle the powder gently. Do not pour from a height.

    • After weighing, securely close the primary container of this compound.

    • When transferring the weighed powder to your reaction vessel, do so carefully to prevent spillage.

  • During the Reaction:

    • Keep the reaction setup within the fume hood.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling and Decontamination:

    • All glassware and equipment that have come into contact with this compound must be decontaminated. A suitable solvent rinse, followed by standard washing procedures, is recommended.

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

Spill and Emergency Procedures

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

Spill Response Decision Tree

spill Spill Occurs is_major Is the spill large or outside of a fume hood? spill->is_major evacuate Evacuate the area and alert safety personnel. is_major->evacuate Yes alert_colleagues Alert colleagues in the immediate area. is_major->alert_colleagues No is_trained Are you trained and equipped to handle the spill? is_trained->evacuate No contain_spill Contain the spill with absorbent material. is_trained->contain_spill Yes alert_colleagues->is_trained collect_waste Carefully collect the absorbed material into a labeled waste container. contain_spill->collect_waste decontaminate Decontaminate the spill area. collect_waste->decontaminate report Report the incident. decontaminate->report

Caption: A decision-making flowchart for responding to a this compound spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste:

    • All solid waste, including contaminated gloves, weighing paper, and absorbent materials from spills, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic compounds.

    • Do not pour any waste containing this compound down the drain.[9]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, contributing to the advancement of drug development while maintaining the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.